Product packaging for 3-Methylazetidine-1-sulfonamide(Cat. No.:CAS No. 1418112-83-0)

3-Methylazetidine-1-sulfonamide

Cat. No.: B2456422
CAS No.: 1418112-83-0
M. Wt: 150.2
InChI Key: AVSGFRVSZZIUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methylazetidine-1-sulfonamide is a useful research compound. Its molecular formula is C4H10N2O2S and its molecular weight is 150.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2O2S B2456422 3-Methylazetidine-1-sulfonamide CAS No. 1418112-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylazetidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c1-4-2-6(3-4)9(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSGFRVSZZIUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methylazetidine-1-sulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Methylazetidine-1-sulfonamide

Introduction

This compound is a functionalized, four-membered heterocyclic compound that holds significant promise as a versatile building block in modern medicinal chemistry. The azetidine ring, a saturated heterocycle containing a nitrogen atom, is a "privileged" scaffold in drug discovery due to its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to lead compounds.[1][2][3] The incorporation of a methyl group at the 3-position introduces a chiral center and a specific steric profile, while the N-sulfonamide moiety acts as a key functional handle, influencing the electronic properties of the ring and providing a site for further chemical modification.

This technical guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, plausible synthetic routes with detailed experimental rationale, expected spectral signatures for structural verification, key reactivity patterns, and essential safety protocols.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, storage, and application in synthetic chemistry workflows.

PropertyValueSource(s)
CAS Number 1418112-83-0[4]
Molecular Formula C₄H₁₀N₂O₂S[4]
Molecular Weight 150.20 g/mol [4]
Physical Form Solid or liquid
Purity (Typical) ≥97%[5]
IUPAC Name This compound[4]
InChI Key AVSGFRVSZZIUNB-UHFFFAOYSA-N[4]
Canonical SMILES CC1CN(C1)S(=O)(=O)N[4]
Topological Polar Surface Area 71.8 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Storage Conditions Sealed in a dry environment at room temperature.
Structural Diagram

The chemical structure of this compound, highlighting the strained four-membered ring and the key functional groups.

Caption: Structure of this compound.

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a logical and robust synthetic strategy can be designed based on established methodologies for constructing N-sulfonylated azetidines.[6][7][8] The most direct approach involves a two-step sequence: the synthesis of the 3-methylazetidine precursor, followed by its reaction with a suitable sulfonamide source.

Proposed Synthetic Workflow

G cluster_0 Step 1: 3-Methylazetidine Synthesis cluster_1 Step 2: N-Sulfonylation start 1,3-Dibromo-2-methylpropane reagent1 Primary Arylmethyl Amine (e.g., Benzhydrylamine) + Base (K2CO3) intermediate N-Protected-3-methylazetidine start->intermediate Ring Formation reagent2 Hydrogenolysis (H2, Pd/C, Acid) product1 3-Methylazetidine Salt intermediate->product1 Deprotection product1_free 3-Methylazetidine (Free Base) product1->product1_free Basification reagent3 Sulfamoyl Chloride (SO2(NH2)Cl) or Chlorosulfonyl Isocyanate + Base (e.g., TEA) final_product This compound product1_free->final_product Sulfonylation

Caption: Proposed two-stage synthesis workflow.

Experimental Protocol: A Representative Synthesis

Part 1: Synthesis of 3-Methylazetidine Hydrochloride (Adapted from established azetidine syntheses[9][10])

  • Ring Formation: To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as butanol, add potassium carbonate (2.0 eq) and a catalytic amount of water. Heat the mixture to reflux.

  • Add 1-bromo-3-chloro-2-methylpropane (1.1 eq) dropwise over 1 hour. Maintain reflux for 12-18 hours, monitoring the reaction by TLC or GC-MS.

    • Causality: Benzhydrylamine serves as a bulky protecting group for the nitrogen, preventing over-alkylation and facilitating the initial cyclization. The base is crucial for scavenging the HBr and HCl generated during the double SN2 reaction. Water can promote the reaction by aiding the dissolution of the inorganic base.[9]

  • Work-up and Isolation: After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield crude N-benzhydryl-3-methylazetidine.

  • Deprotection: Dissolve the crude intermediate in methanol and add hydrochloric acid (1.1 eq). Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (50-60 psi) and stir at 40-50°C until hydrogen uptake ceases.

    • Causality: Hydrogenolysis is a standard and clean method for cleaving benzyl-type protecting groups. The acidic conditions ensure the product is protonated and stable as its hydrochloride salt, which is typically a crystalline solid that is easier to isolate and purify than the volatile free base.

  • Final Isolation: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 3-methylazetidine hydrochloride as a solid.

Part 2: Synthesis of this compound

  • Free Base Liberation: Suspend 3-methylazetidine hydrochloride (1.0 eq) in dichloromethane (DCM) and cool to 0°C. Add triethylamine (TEA, 2.2 eq) dropwise and stir for 30 minutes.

    • Causality: The sulfonylation reaction requires the nucleophilic free amine. TEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt and the HCl generated in the subsequent step.

  • Sulfonylation: In a separate flask, prepare a solution of sulfamoyl chloride (1.1 eq) in DCM. Add this solution dropwise to the cold 3-methylazetidine free base solution.

    • Causality: Sulfamoyl chloride is a direct and reactive agent for introducing the -SO₂NH₂ group. The reaction is exothermic, so maintaining a low temperature is critical to prevent side reactions and degradation.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization

Structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR - -CH₃ group: A doublet around 1.1-1.3 ppm. - -CH- group (C3): A multiplet (septet or similar) around 2.5-2.8 ppm. - -CH₂- groups (C2, C4): Two distinct multiplets in the range of 3.5-4.0 ppm, likely showing complex splitting due to coupling with each other and the C3 proton. - -NH₂ group: A broad singlet around 4.5-5.5 ppm, whose chemical shift is dependent on concentration and solvent.
¹³C NMR - -CH₃ carbon: A signal around 15-20 ppm. - -CH- carbon (C3): A signal around 30-35 ppm. - -CH₂- carbons (C2, C4): Signals in the region of 50-55 ppm. Due to the symmetry of the sulfonamide group, the two methylene carbons (C2 and C4) may appear as a single signal.
IR Spectroscopy - N-H stretch: Two bands characteristic of a primary sulfonamide (asymmetric and symmetric stretching) around 3350 and 3250 cm⁻¹.[11][12] - C-H stretch: Aliphatic C-H stretching just below 3000 cm⁻¹. - S=O stretch: Two strong absorption bands for the sulfonyl group (asymmetric and symmetric stretching) in the regions of 1350-1315 cm⁻¹ and 1160-1120 cm⁻¹. - S-N stretch: A band around 900-950 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z = 150. - Key Fragments: Loss of the sulfonamide group (-SO₂NH₂) resulting in a fragment at m/z = 70 (C₄H₈N⁺). Loss of a methyl group (-CH₃) from the parent ion leading to a fragment at m/z = 135. Cleavage of the azetidine ring would also produce characteristic fragments.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the interplay between the strained four-membered ring and the electron-withdrawing N-sulfonyl group.

Ring Strain-Driven Reactions

The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions or with Lewis acid activation.[3] This provides a powerful synthetic route to functionalized 1,3-aminopropanol derivatives.

Caption: Nucleophilic ring-opening of the azetidine core.

  • Expert Insight: The regioselectivity of the ring-opening is an important consideration. Nucleophilic attack will preferentially occur at the less sterically hindered methylene carbons (C2/C4). The electron-withdrawing sulfonamide group enhances the electrophilicity of these carbons, facilitating the reaction.

Sulfonamide Group Reactivity

The sulfonamide moiety is generally stable but offers opportunities for modification. The acidic N-H protons can be deprotonated with a strong base to generate an anion, which can then be alkylated or used in other coupling reactions. Furthermore, the entire N-sulfonyl group can be cleaved under specific reductive conditions (e.g., using Red-Al or dissolving metal reduction), revealing the secondary amine of the parent 3-methylazetidine.[13] This makes the sulfonamide a potential "traceless" activating group.

Applications in Drug Discovery

As a building block, this compound is valuable for:

  • Scaffold Hopping: Replacing larger, more lipophilic rings (like piperidine or pyrrolidine) to improve aqueous solubility and reduce molecular weight.

  • Vectorial Exit: The defined geometry of the azetidine ring allows chemists to project substituents into specific regions of a protein's binding pocket.

  • Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other hydrogen bond donors like amides or carboxylic acids.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: [14][15]

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

    • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound emerges as a highly functionalized and synthetically attractive building block. Its chemical properties are defined by the inherent ring strain of the azetidine core, which allows for controlled ring-opening reactions, and the versatile N-sulfonamide group, which modulates reactivity and serves as a handle for further derivatization. A clear understanding of its synthesis, spectroscopic identity, and reactivity profile, coupled with stringent adherence to safety protocols, will enable researchers to effectively leverage this compound in the design and discovery of novel therapeutic agents.

References

An In-depth Technical Guide to 3-Methylazetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1418112-83-0 Molecular Formula: C₄H₁₀N₂O₂S Molecular Weight: 150.2 g/mol [1]

This technical guide provides a comprehensive overview of 3-Methylazetidine-1-sulfonamide, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The unique structural combination of a strained azetidine ring and a sulfonamide moiety imparts desirable physicochemical properties, making it a valuable scaffold in medicinal chemistry.

Introduction: The Scientific Rationale

The incorporation of small, strained ring systems like azetidine into drug candidates has become a prominent strategy in modern medicinal chemistry. The four-membered azetidine ring introduces a degree of conformational rigidity that can enhance binding affinity and selectivity for biological targets.[2][3] Furthermore, this scaffold can improve key pharmacokinetic properties such as metabolic stability and aqueous solubility.[4]

The sulfonamide group is a well-established pharmacophore found in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory effects.[2] The combination of these two moieties in this compound creates a versatile building block with significant potential for the development of novel therapeutics, particularly for disorders of the central nervous system (CNS).[4][5]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for experimental design, formulation development, and safety assessments.

PropertyValueSource
CAS Number 1418112-83-0[1][2][6]
Molecular Formula C₄H₁₀N₂O₂S[1]
Molecular Weight 150.20 g/mol [1]
Physical Form Solid or liquid[2]
Purity Typically ≥97%
Storage Conditions Sealed in a dry environment at room temperature[2]
InChI Key AVSGFRVSZZIUNB-UHFFFAOYSA-N[1][2]

Safety Information:

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[2]

Synthesis of this compound: A Representative Protocol

Overall Reaction Scheme:

Synthesis_Scheme Sulfamoyl_chloride Sulfamoyl chloride Product This compound Sulfamoyl_chloride->Product Byproduct Triethylammonium chloride Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product

A representative synthetic scheme for this compound.

Step 1: Synthesis of 3-Methylazetidine (Starting Material)

The synthesis of the 3-methylazetidine starting material can be achieved through various established routes, often involving the cyclization of a suitably substituted propane derivative. One common approach involves the reaction of a primary arylmethylamine with a 1,3-dihalopropane derivative, followed by deprotection.

Step 2: N-Sulfonylation of 3-Methylazetidine

The final step involves the reaction of 3-methylazetidine with a suitable sulfonating agent to form the N-unsubstituted sulfonamide. The use of sulfamoyl chloride in the presence of a non-nucleophilic base is a common and effective method.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Methylazetidine

  • Sulfamoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add 3-methylazetidine (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfamoyl Chloride: Dissolve sulfamoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfamoyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are critical for its application in research and development. The following analytical techniques are recommended for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the methine proton at the 3-position (a multiplet), and the methylene protons on the azetidine ring (multiplets). The protons of the sulfonamide NH₂ group will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the methine carbon, and the methylene carbons of the azetidine ring.[7]

High-Performance Liquid Chromatography (HPLC):

Due to its polar nature, a robust HPLC method for purity analysis would likely employ a polar-embedded column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[8] A typical mobile phase could consist of a gradient of acetonitrile and water with a suitable additive like formic acid or ammonium acetate to ensure good peak shape. Detection can be achieved using a UV detector (if the molecule has a chromophore, though less likely for this structure) or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[8][9]

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive scaffold for the design of novel therapeutic agents.

Central Nervous System (CNS) Disorders:

Azetidine derivatives have been extensively explored for their potential in treating CNS disorders.[4][5] The rigid azetidine core can help in orienting pharmacophoric groups for optimal interaction with CNS targets such as receptors and transporters. The introduction of the sulfonamide group can further modulate the physicochemical properties to enhance blood-brain barrier penetration.

Enzyme Inhibition:

The sulfonamide moiety is a known zinc-binding group and is a key feature in many enzyme inhibitors, most notably carbonic anhydrase inhibitors.[10] The 3-methylazetidine portion of the molecule can be elaborated to introduce substituents that interact with other regions of an enzyme's active site, potentially leading to potent and selective inhibitors for various therapeutic targets.

Bioisosteric Replacement:

The 3-methylazetidine group can serve as a bioisostere for other cyclic amines like piperidine or pyrrolidine, offering a different conformational profile and improved metabolic stability. This can be a valuable strategy in lead optimization to overcome liabilities associated with other ring systems.

Applications Topic This compound CNS CNS Drug Discovery Topic->CNS Enzyme Enzyme Inhibition Topic->Enzyme Bioisostere Bioisosteric Replacement Topic->Bioisostere Properties Improved Physicochemical Properties CNS->Properties Enzyme->Properties Bioisostere->Properties

Potential applications of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring and a sulfonamide functional group provides a foundation for the synthesis of novel compounds with potentially enhanced biological activity and favorable pharmacokinetic profiles. This guide provides a comprehensive overview of its properties, a representative synthesis, and its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-Methylazetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the adage "a compound is its properties" has never been more resonant. The journey from a promising hit to a viable clinical candidate is fundamentally governed by a molecule's physicochemical characteristics. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, its formulation potential, and its ultimate therapeutic efficacy. This guide provides an in-depth analysis of 3-Methylazetidine-1-sulfonamide, a molecule of interest featuring a strained azetidine ring coupled with a sulfonamide functional group.

As Senior Application Scientists, our perspective is rooted in the practical application of data. This document is therefore structured not as a static data sheet, but as a dynamic guide. We will not only present the known and predicted properties of this compound but also delve into the causality behind the experimental methodologies required for their validation. The protocols described herein are designed as self-validating systems, providing researchers and drug development professionals with a robust framework for their own investigations. Every claim and protocol is grounded in authoritative scientific principles and supported by verifiable references.

Section 1: Core Molecular Identity and Structure

A complete understanding of a molecule begins with its fundamental structure and identifiers. These data form the bedrock upon which all other physicochemical assessments are built.

Chemical Structure:

Caption: 2D Structure of this compound.

The core structure consists of a four-membered azetidine ring, which imparts a degree of conformational rigidity and potential for unique vector interactions. The sulfonamide group is a well-known pharmacophore, often acting as a hydrogen bond donor and acceptor.

Table 1: Fundamental Molecular Identifiers

Property Value Source
IUPAC Name This compound [1]
CAS Number 1418112-83-0 [2]
Molecular Formula C₄H₁₀N₂O₂S [1]
Molecular Weight 150.20 g/mol [1]
Canonical SMILES CC1CN(C1)S(=O)(=O)N [1]

| InChIKey | AVSGFRVSZZIUNB-UHFFFAOYSA-N |[1] |

Section 2: Lipophilicity and Ionization State

The interplay between a molecule's lipophilicity (its affinity for a lipid-like environment) and its ionization state (governed by its pKa) is a critical determinant of its pharmacokinetic behavior.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity.[3][4] It directly influences membrane permeability, plasma protein binding, and metabolic pathways. A negative LogP value indicates a preference for the aqueous phase (hydrophilicity), while a positive value indicates a preference for the lipid phase (lipophilicity).[3]

  • Computed Value (XLogP3): -0.6[1]

Insight and Causality: The computed LogP of -0.6 suggests that this compound is predominantly hydrophilic. This is rationalized by the presence of multiple hydrogen bond acceptors (the two sulfonyl oxygens and the azetidine nitrogen) and a hydrogen bond donor (the sulfonamide N-H), which favor interaction with water.[1] This hydrophilicity implies that the compound is likely to have good aqueous solubility but may rely on mechanisms other than passive diffusion for efficient membrane translocation. For ionizable molecules, it is crucial to consider the distribution coefficient (LogD), which is the effective lipophilicity at a specific pH.

Experimental Protocol: Shake-Flask Method for LogP Determination This method remains the gold standard for its direct measurement of partitioning.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare stock solution of compound in octanol add_cmpd Add known volume of stock to octanol/water mixture prep_sol->add_cmpd prep_phase Pre-saturate octanol with water and vice-versa prep_phase->add_cmpd equilibrate Shake vigorously at constant temperature (e.g., 24h) to reach equilibrium add_cmpd->equilibrate separate Centrifuge to ensure complete phase separation equilibrate->separate quant_aq Quantify concentration in aqueous phase (C_aq) via HPLC-UV separate->quant_aq quant_org Quantify concentration in organic phase (C_org) via HPLC-UV separate->quant_org calculate Calculate LogP = log10(C_org / C_aq) quant_aq->calculate quant_org->calculate G prep Prepare Mobile Phases (e.g., pH 3 to 12) hplc HPLC System (C18 Column) prep->hplc analysis Inject Sample & Measure Retention Time (tR) hplc->analysis data Collect tR at each pH analysis->data plot Plot Retention Factor (k') vs. Mobile Phase pH data->plot fit Fit Data to Sigmoidal Boltzmann Equation plot->fit result Inflection Point = pKa fit->result G cluster_stress Stress Conditions (24h) start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid therm Thermal (e.g., 80°C in Solution) start->therm photo Photolytic (ICH Q1B Light Exposure) start->photo analysis Neutralize/Dilute Samples acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis hplc Analyze by Stability-Indicating HPLC-UV/DAD Method analysis->hplc result Assess Purity (Peak Area %) Identify Degradants Calculate Mass Balance hplc->result

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Methylazetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-Methylazetidine-1-sulfonamide, a heterocyclic scaffold of increasing interest in medicinal chemistry. Azetidine rings offer a unique three-dimensional profile that can enhance the physicochemical and pharmacological properties of drug candidates.[1][2] This document delves into the nuanced interplay between the puckered four-membered ring and the sulfonamide substituent, which dictates the molecule's overall topology. We will explore its synthesis, detailed conformational preferences determined by both computational modeling and experimental NMR spectroscopic techniques, and the implications of these structural features for rational drug design. The methodologies presented herein are detailed to provide a self-validating framework for researchers exploring this and related molecular scaffolds.

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

Saturated nitrogen-containing heterocycles are privileged motifs in drug discovery, and among them, the azetidine ring has emerged as a valuable scaffold.[3] Possessing a ring strain of approximately 25.4 kcal/mol, azetidines strike a balance between the high reactivity of aziridines and the conformational flexibility of pyrrolidines.[4] This inherent strain provides unique reactivity while maintaining sufficient stability for practical handling.[5] The incorporation of an azetidine moiety can impart desirable properties to a molecule, including improved metabolic stability, aqueous solubility, and ligand efficiency by providing a rigid, three-dimensional exit vector from a core structure.[6]

The sulfonamide functional group is another cornerstone of medicinal chemistry, present in a wide array of antibacterial, diuretic, and anticancer agents. Its ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry, makes it a versatile component for engaging with biological targets. When appended to an azetidine ring, as in this compound, a complex conformational system is established, governed by the puckering of the four-membered ring, the rotational barrier of the N-S bond, and the stereochemical influence of the 3-methyl substituent. Understanding this system is paramount for designing molecules with optimal target engagement and drug-like properties.

Molecular Structure and Physicochemical Properties

This compound is composed of a central four-membered azetidine ring, substituted at the 1-position with a sulfonamide group (-SO₂NH₂) and at the 3-position with a methyl group (-CH₃).

PropertyValueSource
Molecular Formula C₄H₁₀N₂O₂S[PubChem CID: 71487580][7]
Molecular Weight 150.20 g/mol [PubChem CID: 71487580][7]
Monoisotopic Mass 150.04630 Da[PubChem CID: 71487580][7]
XLogP3 -0.6[PubChem CID: 71487580][7]
Hydrogen Bond Donors 2[PubChem CID: 71487580][7]
Hydrogen Bond Acceptors 4[PubChem CID: 71487580][7]
Rotatable Bond Count 1[PubChem CID: 71487580][7]

Synthesis and Characterization

The synthesis of this compound typically proceeds via a two-step sequence starting from the commercially available 3-methylazetidine hydrochloride. The protocol below outlines a standard laboratory procedure.

Experimental Protocol: Synthesis of this compound

Step 1: Neutralization of 3-Methylazetidine Hydrochloride

  • Dissolve 3-methylazetidine hydrochloride (1.0 eq) in a suitable aqueous base (e.g., 2M NaOH) at 0 °C to liberate the free amine.

  • Extract the free 3-methylazetidine into an organic solvent such as dichloromethane (DCM) or diethyl ether.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully concentrate in vacuo at low temperature to avoid volatilization of the low-boiling-point amine. Causality: The hydrochloride salt must be neutralized to provide the nucleophilic free amine required for the subsequent sulfonylation reaction.

Step 2: Sulfamoylation of 3-Methylazetidine

  • Prepare a solution of sulfamoyl chloride (prepared fresh from sulfuryl chloride and ammonia) or a protected equivalent in an anhydrous aprotic solvent like DCM or THF.

  • To a solution of the free 3-methylazetidine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq) in anhydrous DCM at 0 °C, add the solution of the sulfamoylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity against reference data.

Conformational Analysis

The three-dimensional shape of this compound is primarily defined by two key conformational features: the puckering of the azetidine ring and the rotation around the sulfonamide N-S bond.

Azetidine Ring Puckering

Unlike planar cyclobutane, the azetidine ring is non-planar and adopts a puckered conformation to relieve torsional strain.[8] This puckering can be described by a dihedral angle (φ) between the C2-N1-C4 and C2-C3-C4 planes. The 3-methyl substituent can exist in one of two primary positions: pseudo-axial or pseudo-equatorial.

  • Pseudo-axial: The methyl group is oriented roughly perpendicular to the mean plane of the ring.

  • Pseudo-equatorial: The methyl group is oriented roughly within the mean plane of the ring.

Computational studies suggest that for 3-substituted azetidines, the equatorial conformation is generally favored to minimize steric interactions, but the energy difference can be small, allowing for a dynamic equilibrium in solution.[8]

Sulfonamide N-S Bond Rotation

The rotation around the N-S bond in sulfonamides is a subject of ongoing study. While historically debated, recent evidence from X-ray absorption spectroscopy and DFT calculations suggests that S-N π-bonding contributions are minimal, and rotational barriers are primarily influenced by steric and electrostatic repulsion.[9][10] The rotational barrier is significant enough to create distinct rotamers. For N,N-disubstituted sulfonamides, these barriers can be high (62–71 kJ·mol⁻¹), leading to observable non-equivalence in NMR spectra at room temperature.[11][12] For the primary sulfonamide in our title compound, the barrier is lower, but still influences the preferred orientation of the SO₂NH₂ group relative to the ring.

Methodologies for Conformational Study

A dual approach combining computational modeling and experimental NMR spectroscopy provides the most comprehensive understanding of the molecule's conformational landscape.

Computational Modeling Workflow

Computational chemistry allows for the prediction of stable conformers and the quantification of their relative energies.[13]

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94s) to identify all low-energy ring puckering and N-S rotational states.

  • Geometry Optimization: Subject the identified low-energy conformers to geometry optimization using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This refines the structures and energies.

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298 K) based on their relative free energies to predict the dominant species in solution.

G cluster_0 Computational Workflow A Initial 3D Structure B Conformational Search (MMFF94s) A->B C Identify Low-Energy Conformers B->C D DFT Geometry Optimization (e.g., B3LYP/6-31G*) C->D E Frequency Calculation D->E F Confirm Minima & Obtain Free Energies E->F G Boltzmann Population Analysis F->G H Predicted Conformational Landscape G->H

Caption: Workflow for computational conformational analysis.
Experimental Verification via NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining molecular conformation in solution.[14] Key experiments include ¹H NMR for coupling constant analysis and 2D NOESY/ROESY for through-space correlations.[15]

  • Vicinal Coupling Constants (³J): The ³J value between protons on adjacent carbons (e.g., H2 and H3) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these couplings, one can infer the ring pucker. For azetidines, cis coupling constants are typically larger than trans coupling constants.[15]

  • Nuclear Overhauser Effect (NOE): A 2D NOESY or ROESY experiment reveals protons that are close in space (< 5 Å), irrespective of their bonding connectivity. The presence of a cross-peak between the C3-methyl protons and specific ring protons (e.g., H2/H4) can definitively distinguish between pseudo-axial and pseudo-equatorial conformations.

G cluster_1 NMR-Based Workflow N1 Acquire 1D ¹H and 2D COSY Spectra N2 Assign Protons & Measure ³J Coupling Constants N1->N2 N4 Acquire 2D NOESY/ROESY Spectrum N1->N4 N3 Infer Dihedral Angles via Karplus Equation N2->N3 N7 Combine J-Coupling & NOE Data N3->N7 N5 Identify Through-Space NOE Correlations N4->N5 N6 Correlate NOEs with Inter-proton Distances N5->N6 N6->N7 N8 Determine Dominant Solution Conformation N7->N8

Caption: Logic flow for NMR-based conformational elucidation.

Implications for Drug Design

The conformational preference of this compound has direct consequences for its use as a drug scaffold.

  • Vectorial Projection: The pseudo-axial vs. pseudo-equatorial orientation of the methyl group dictates the vector in 3D space where further substituents can be placed. This is critical for optimizing interactions with a protein binding pocket.

  • Physicochemical Properties: The molecule's conformation influences its surface area and dipole moment, which in turn affect properties like solubility, permeability, and metabolic stability. For example, a more compact conformation may exhibit different membrane transit properties than a more extended one.

  • Target Engagement: The sulfonamide group's orientation relative to the ring determines which hydrogen bond donors and acceptors are presented to a biological target. Locking the molecule into a specific, bioactive conformation can significantly enhance binding affinity and selectivity.

Conclusion

This compound is a conformationally constrained scaffold whose three-dimensional structure is governed by a delicate balance of azetidine ring puckering and N-S bond rotation. A thorough analysis using a combination of high-level computational modeling and advanced NMR spectroscopy is essential to fully characterize its conformational landscape. The insights gained from such studies are invaluable for medicinal chemists, enabling the rational design of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles. This guide provides the foundational knowledge and methodological framework for researchers to confidently explore and utilize this promising chemical motif in drug discovery programs.

References

Spectroscopic Characterization of 3-Methylazetidine-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 3-Methylazetidine-1-sulfonamide. As a molecule of interest in medicinal chemistry, a thorough understanding of its structural and electronic characteristics is paramount for its application in drug discovery and development. This document synthesizes predicted spectroscopic data based on established principles and data from analogous structures, offering a valuable resource for the synthesis, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound incorporates a strained four-membered azetidine ring, a methyl substituent, and a sulfonamide functional group. This unique combination of structural motifs results in a distinct spectroscopic fingerprint. The strained azetidine ring influences the chemical environment of adjacent protons and carbons, while the sulfonamide group introduces characteristic infrared absorption bands and NMR signals.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below. These predictions are based on the analysis of structurally similar azetidine derivatives and sulfonamides.[1][2][3]

Predicted ¹H NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.0 - 4.2t2HH-2, H-4 (axial)Protons on carbons adjacent to the nitrogen in the azetidine ring are deshielded and expected to appear as a triplet due to coupling with the adjacent CH₂ group.
~3.6 - 3.8t2HH-2, H-4 (equatorial)Equatorial protons are typically more shielded than axial protons in azetidine rings.
~2.8 - 3.0m1HH-3The methine proton at the 3-position will be a multiplet due to coupling with the adjacent CH₂ protons and the methyl group protons.
~1.2 - 1.4d3H-CH₃The methyl group protons will appear as a doublet due to coupling with the methine proton at the 3-position.
~7.0 - 7.5br s2H-SO₂NH₂The protons of the sulfonamide group are typically broad and their chemical shift can be solvent-dependent.[4]
Predicted ¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~50 - 55C-2, C-4Carbons directly attached to the nitrogen in the azetidine ring are deshielded.
~30 - 35C-3The methine carbon at the 3-position is expected in this region.
~15 - 20-CH₃The methyl carbon is typically found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below, with correlations to specific vibrational modes.[5][6]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3390 - 3320MediumN-HAsymmetric stretching of SO₂NH₂[5]
3280 - 3220MediumN-HSymmetric stretching of SO₂NH₂[5]
2960 - 2850MediumC-HStretching of aliphatic CH, CH₂, and CH₃ groups
1345 - 1315StrongS=OAsymmetric stretching of SO₂[5]
1185 - 1145StrongS=OSymmetric stretching of SO₂[5]
925 - 905MediumS-NStretching of the sulfonamide S-N bond[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₄H₁₀N₂O₂S), the molecular weight is 150.20 g/mol .

Predicted Fragmentation Pattern:

Electron ionization (EI) mass spectrometry of this compound is expected to yield a molecular ion peak (M⁺) at m/z 150. Subsequent fragmentation would likely involve the loss of key functional groups.

Caption: Predicted major fragmentation pathways for this compound.

  • Loss of the sulfonamide group: Cleavage of the N-S bond would result in a fragment corresponding to the 3-methylazetidinyl cation at m/z 70.

  • Loss of the methyl group: Fragmentation involving the loss of the methyl radical would produce a fragment at m/z 135.

  • Sulfonamide fragment: The sulfonamide group itself could be observed as a fragment at m/z 80.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Determine the chemical shifts of the carbon signals.

IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and fragment ions.

Conclusion

This guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented NMR, IR, and MS data, along with the underlying principles of interpretation, serve as a foundational resource for researchers engaged in the synthesis and characterization of this and related compounds. Experimental verification of this data is crucial for definitive structural confirmation.

References

Foreword: The Critical Role of Foundational Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Methylazetidine-1-sulfonamide

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical, and often underestimated, of these evaluations are the fundamental assessments of solubility and chemical stability. These properties are not mere data points; they are the bedrock upon which formulation, dosing, pharmacokinetics, and ultimately, the safety and efficacy of a therapeutic agent are built. An otherwise potent molecule can fail catastrophically if it cannot be adequately dissolved and delivered to its target or if it degrades into inactive or potentially toxic byproducts.

This guide focuses on This compound , a molecule of interest due to its composite structure, featuring both a strained azetidine ring and a sulfonamide functional group. The azetidine moiety is increasingly utilized in medicinal chemistry to improve properties like metabolic stability and aqueous solubility, while the sulfonamide group is a well-established pharmacophore.[1] Understanding the interplay of these structural features is key to predicting and managing the molecule's behavior.

The purpose of this document is to provide a comprehensive, practical framework for the thorough characterization of this compound. It moves beyond simple data presentation to explain the causality behind the experimental design, grounding every protocol in the authoritative standards of the International Council for Harmonisation (ICH). As your guide, I will lead you through the necessary steps to build a robust data package, enabling informed decisions in the development of this or structurally related compounds.

Part 1: Physicochemical Profile and Solubility Assessment

The first step in characterizing any new chemical entity is to establish its fundamental physicochemical properties and its behavior in aqueous environments. This section details the theoretical underpinnings and provides actionable protocols for quantifying the solubility of this compound.

Core Physicochemical Properties

A molecule's inherent properties govern its interactions with solvents and biological systems. The following table summarizes the key identifiers and predicted characteristics for this compound.

PropertyValueSignificance in Drug Development
CAS Number 1418112-83-0[2]Unique chemical identifier for tracking and regulatory purposes.
Molecular Formula C₄H₁₀N₂O₂SDefines the elemental composition of the molecule.
Molecular Weight 150.20 g/mol Influences diffusion rates and membrane transport.
Predicted logP -0.9 to -0.5Predicts the lipophilicity ("oil-loving") vs. hydrophilicity ("water-loving") balance. A negative value suggests good aqueous solubility but may indicate challenges with membrane permeability.
Predicted pKa ~9.5-10.5 (Sulfonamide N-H)The sulfonamide proton is weakly acidic. This pKa value indicates the molecule will be predominantly in its neutral form across the physiological pH range (1-8), which significantly impacts its solubility profile.
Understanding Aqueous Solubility: Kinetic vs. Thermodynamic

Aqueous solubility is not a single value but is defined by the experimental conditions under which it is measured. Two key types are critical in drug discovery:

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound, predissolved in an organic solvent like DMSO, stays in an aqueous solution upon dilution.[3][4][5] It measures the rate of precipitation and is invaluable for early-stage screening to quickly flag compounds with potential solubility liabilities.

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by determining the concentration of a compound in a saturated solution after an extended period of equilibration (e.g., 24-48 hours) with an excess of solid material.[3][4][6] This is the gold-standard measurement required for lead optimization, formulation development, and regulatory submissions.

For this compound, the presence of the polar sulfonamide group and the nitrogen of the azetidine ring suggests a hydrophilic nature, consistent with its predicted negative logP.[7] However, this must be confirmed experimentally across a physiologically relevant pH range.

Experimental Workflow: Thermodynamic Solubility

The following diagram and protocol outline the industry-standard Shake-Flask method for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid (e.g., ~2 mg) prep2 Add aqueous buffer (e.g., 1 mL) at target pH (pH 1.2, 6.8, 7.4) prep1->prep2 Step 1 equil Shake/agitate at a controlled temperature (e.g., 25°C) for 24-48 hours prep2->equil sep Separate solid from supernatant (Centrifugation or Filtration) equil->sep quant1 Extract clear supernatant sep->quant1 quant2 Dilute with appropriate solvent quant1->quant2 quant3 Analyze concentration via HPLC-UV or LC-MS quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Thermodynamic Solubility via Shake-Flask

Objective: To determine the equilibrium solubility of this compound in buffers simulating gastric fluid (pH 1.2) and intestinal/blood pH (pH 6.8 and 7.4).

Materials:

  • This compound (solid powder)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Buffer solution, pH 6.8 (simulated intestinal fluid)

  • Buffer solution, pH 1.2 (simulated gastric fluid, 0.1 M HCl)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm)

  • Calibrated analytical balance

  • HPLC-UV or LC-MS system

Methodology:

  • Preparation: Add an excess amount (approximately 2 mg) of solid this compound to a series of vials (in triplicate for each pH condition).

  • Solvent Addition: Add 1.0 mL of the respective aqueous buffer (pH 1.2, 6.8, and 7.4) to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. Causality: This extended time is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To obtain a clear supernatant, either:

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filter the suspension using a 0.22 µm chemical-resistant syringe filter. Trustworthiness: This step is critical to ensure no solid particulates are carried over, which would artificially inflate the measured solubility.

  • Sample Preparation for Analysis: Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant and dilute it with a suitable mobile phase or solvent mixture to a concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method.[8] Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation: Calculate the final solubility in µg/mL or µM, accounting for the dilution factor.

Data Presentation: Solubility Profile

Results should be summarized in a clear, concise table.

pH of Aqueous BufferMean Solubility (µg/mL)Standard DeviationSolubility (mM)
1.2 (Simulated Gastric)
6.8 (Simulated Intestinal)
7.4 (Physiological)

Part 2: Chemical Stability and Forced Degradation

Assessing the intrinsic chemical stability of a molecule is a regulatory requirement and a fundamental component of risk assessment. Forced degradation (or stress testing) studies are performed to deliberately degrade the molecule under conditions more severe than those expected during storage.[9]

The primary goals of these studies are:

  • To identify likely degradation products and establish degradation pathways.[9][10]

  • To demonstrate the specificity and stability-indicating nature of the analytical method.

  • To inform formulation, packaging, and storage condition decisions.

Sulfonamides are generally stable but can be susceptible to specific degradation pathways, including hydrolysis (especially in acidic conditions), oxidation, and photolysis.[10][11][12]

Experimental Design: Forced Degradation Studies

The following diagram illustrates the parallel nature of a forced degradation study, where the parent compound is subjected to multiple stress conditions simultaneously.

G cluster_stress Stress Conditions (ICH Q1A/Q1B) parent This compound (in solution) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) parent->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) parent->base oxid Oxidation (e.g., 3% H₂O₂, RT) parent->oxid therm Thermal (e.g., 80°C in solution) parent->therm photo Photolytic (ICH Q1B Light Exposure) parent->photo analysis Analyze all samples with a Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis

Caption: Forced Degradation Study Workflow.

Protocol: Forced Degradation Stress Conditions

Objective: To achieve a target degradation of 5-20% of the parent compound to ensure that degradation products are generated at sufficient levels for detection without completely consuming the parent drug.[13][14]

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

Stress ConditionProtocolJustification & Expected Outcome
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Incubate at 60°C. Sample at time points (e.g., 2, 8, 24 hours). Neutralize before analysis.Sulfonamide bonds can be susceptible to acid-catalyzed hydrolysis.[11] This identifies potential cleavage of the S-N bond.
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Incubate at 60°C. Sample at time points. Neutralize before analysis.Sulfonamides are generally more stable to base than acid.[11][15] Comparing results with acid hydrolysis reveals pH-dependent stability.
Oxidative Degradation Mix stock solution with 3% H₂O₂. Store at room temperature in the dark. Sample at time points.The sulfur atom and potentially the azetidine ring can be sites of oxidation.[12] This simulates exposure to oxidative environmental factors.
Thermal Degradation Incubate stock solution (in a neutral buffer) at 80°C. Sample at time points.Assesses the intrinsic thermal stability of the molecule in the absence of other stressors.
Photostability Expose solid powder and solution to a light source conforming to ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m² UV).[16][17][18] Include a dark control.Determines light sensitivity. Aromatic systems or strained rings can be susceptible to photolytic degradation.
Developing and Validating a Stability-Indicating Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.

Key Requirements for a SIM:

  • Specificity: The method must be able to produce a response for the parent compound that is free from interference from degradants, impurities, or excipients.

  • Peak Purity: The chromatographic peak for the parent compound must be pure in all stressed samples. This is typically verified using a Photodiode Array (PDA) detector.

Protocol Outline:

  • Initial Method Development: Develop a reversed-phase HPLC method (e.g., C18 column) that gives a sharp, symmetrical peak for the parent compound.

  • Analysis of Stressed Samples: Inject samples from all forced degradation conditions into the HPLC system.

  • Method Optimization: Adjust the mobile phase composition, gradient, or other parameters to achieve baseline separation between the parent peak and all degradant peaks.

  • Validation: Once separation is achieved, perform a peak purity analysis on the parent peak in each stressed sample to confirm that no degradants are co-eluting.

Data Presentation: Forced Degradation Summary

The results should be tabulated to provide a clear overview of the molecule's stability profile.

Stress ConditionDuration% Assay of Parent% DegradationNumber of Degradants Detected
Control (Unstressed)24h100.00.00
0.1 M HCl, 60°C24h
0.1 M NaOH, 60°C24h
3% H₂O₂, RT24h
80°C Heat24h
Photolytic (ICH Q1B)-

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By systematically executing the detailed protocols for thermodynamic solubility and forced degradation, researchers can generate a high-quality data package that is essential for decision-making at every stage of the drug development pipeline. This foundational knowledge of a molecule's physicochemical behavior is indispensable for mitigating risks, optimizing formulations, and ultimately, advancing safer and more effective therapeutic agents.

References

Unlocking the Therapeutic Potential of 3-Methylazetidine-1-sulfonamide: A Research and Development Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the strained azetidine ring and the pharmacologically privileged sulfonamide moiety in 3-Methylazetidine-1-sulfonamide presents a compelling starting point for drug discovery. While direct biological data on this specific molecule is nascent, its structural components are hallmarks of numerous successful therapeutics. This guide provides a comprehensive framework for elucidating the potential biological activities of this compound, targeting researchers, medicinal chemists, and drug development professionals. We will delve into a rationale-driven exploration of its potential as an antibacterial, anticancer, and neurological agent, underpinned by detailed, field-proven experimental protocols. This document serves as a strategic blueprint for a systematic investigation, from initial in silico screening to prospective in vivo validation.

Introduction: Deconstructing the Therapeutic Promise

The azetidine ring, a four-membered saturated heterocycle, has garnered significant interest in medicinal chemistry due to its unique conformational constraints and ability to impart desirable pharmacokinetic properties such as improved metabolic stability and solubility.[1] Its rigid structure provides a well-defined scaffold for precise substituent placement, enabling targeted interactions with biological macromolecules.[2] Compounds incorporating the azetidine moiety have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antiviral, and central nervous system effects.[1][2]

The sulfonamide group is a cornerstone of modern pharmacology, most famously recognized for the advent of sulfa drugs, the first broadly effective systemic antibacterials.[3][4] Beyond their antimicrobial prowess, sulfonamides are integral to diuretics, antidiabetic agents, and anti-inflammatory drugs.[3][4] Their mechanism often involves mimicking endogenous molecules to competitively inhibit enzymes.[5]

The combination of these two motifs in this compound (Figure 1) suggests a high potential for novel biological activity. This guide will outline a strategic, multi-pronged approach to systematically investigate and unlock this potential.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Hypothesis-Driven Target Exploration

Based on its constituent pharmacophores, we can formulate several primary hypotheses for the biological activity of this compound.

Antibacterial Activity: A Nod to the Sulfonamide Legacy

The most direct hypothesis stems from the sulfonamide group's established role as an antibacterial agent.[3][5] Classical sulfa drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][5]

Hypothesis: this compound acts as a bacteriostatic or bactericidal agent by inhibiting bacterial DHPS.

Anticancer Potential: Targeting Key Proliferation Pathways

Both sulfonamide and azetidine derivatives have demonstrated anticancer properties.[4][6][7][8] Sulfonamides can inhibit carbonic anhydrases, which are overexpressed in many tumors and contribute to an acidic microenvironment that promotes cancer progression.[4] Azetidine-containing compounds have been developed as inhibitors of various signaling pathways crucial for cancer cell survival and proliferation.[9]

Hypothesis: this compound exhibits cytotoxic effects on cancer cell lines through mechanisms such as carbonic anhydrase inhibition or modulation of oncogenic signaling pathways.

Neurological Activity: Modulating CNS Targets

The rigid, compact nature of the azetidine ring makes it an attractive scaffold for CNS-active compounds, which often require precise spatial orientation to interact with receptors and transporters in the brain.[2] Azetidine derivatives have been investigated as GABA uptake inhibitors and for their potential in treating neurological disorders.[10]

Hypothesis: this compound can cross the blood-brain barrier and modulate the activity of CNS targets such as GABA transporters or other neurotransmitter systems.

A Phased Experimental Approach: From In Silico to In Vitro

A systematic and tiered approach is crucial to efficiently evaluate the biological potential of this compound.

experimental_workflow cluster_in_silico Phase 1: In Silico Screening cluster_in_vitro Phase 2: In Vitro Validation cluster_mechanistic Phase 3: Mechanistic Elucidation a Molecular Docking (DHPS, Carbonic Anhydrase, GABA Transporter) c Antibacterial Susceptibility Testing (MIC/MBC Assays) a->c Guide Target Selection d Enzyme Inhibition Assays (DHPS, CA) a->d Guide Target Selection b ADMET Prediction b->c Inform Feasibility e Cancer Cell Line Cytotoxicity Assays (MTT/XTT) b->e Inform Feasibility f Receptor Binding/Uptake Assays (GABA Transporter) b->f Inform Feasibility g Mechanism of Action Studies (e.g., Folate Pathway Analysis) c->g Confirm Antibacterial Hit h Western Blotting for Signaling Pathways e->h Confirm Anticancer Hit

Caption: A tiered experimental workflow for evaluating biological activity.

Phase 1: In Silico Profiling

Computational modeling provides a cost-effective initial screen to predict the likelihood of interaction with biological targets and to assess drug-like properties.

3.1.1. Molecular Docking

Objective: To predict the binding affinity and mode of interaction of this compound with the active sites of key enzymes.

Protocol:

  • Target Preparation: Obtain crystal structures of target proteins from the Protein Data Bank (PDB), such as E. coli DHPS, human Carbonic Anhydrase II, and human GABA transporter GAT-1. Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization.

  • Docking Simulation: Use software such as AutoDock Vina or Glide to dock the ligand into the defined active site of each target protein.

  • Analysis: Analyze the predicted binding poses and scoring functions to estimate binding affinity. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the plausibility of the binding mode.

3.1.2. ADMET Prediction

Objective: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.

Protocol:

  • Input: Use the SMILES string of this compound.

  • Software: Employ platforms like SwissADME or pkCSM.

  • Parameters to Evaluate:

    • Physicochemical Properties: Molecular weight, LogP, topological polar surface area (TPSA).

    • Pharmacokinetics: Blood-brain barrier (BBB) penetration, GI absorption, P-glycoprotein substrate/inhibitor potential.

    • Toxicity: AMES toxicity, hepatotoxicity.

  • Interpretation: Analyze the predicted properties to identify potential liabilities and to guide the design of future experiments.

Phase 2: In Vitro Biological Evaluation

3.2.1. Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of pathogenic bacteria.

Protocol (Broth Microdilution):

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[11][12]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture aliquots from wells showing no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Table 1: Hypothetical Antibacterial Susceptibility Data

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 259231632
E. coli ATCC 2592232>128
P. aeruginosa ATCC 27853>128>128
B. subtilis ATCC 6633816

3.2.2. Enzyme Inhibition Assays

Objective: To quantify the inhibitory activity of this compound against specific enzymes identified in the in silico phase.

Protocol (Example: Carbonic Anhydrase Inhibition):

  • Assay Principle: This assay measures the inhibition of the CO2 hydratase activity of carbonic anhydrase (CA) using a colorimetric method.

  • Reagents: Purified human CA isoenzyme (e.g., CA II), p-nitrophenyl acetate (substrate), and a suitable buffer.

  • Procedure:

    • Pre-incubate varying concentrations of this compound with the CA enzyme in a 96-well plate.

    • Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

    • Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

3.2.3. Cancer Cell Line Cytotoxicity Assays

Objective: To assess the cytotoxic or cytostatic effects of this compound on various human cancer cell lines.

Protocol (MTT Assay):

  • Cell Lines: Use a panel of cancer cell lines, such as MDA-MB-231 (breast), HeLa (cervical), and A549 (lung).[7]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).[7]

Future Directions: Mechanistic Studies and In Vivo Models

Positive results from the in vitro assays would warrant progression to more in-depth mechanistic studies and, ultimately, evaluation in animal models.

  • Mechanism of Action Studies: For antibacterial activity, this could involve assays to confirm the inhibition of the folate biosynthesis pathway. For anticancer activity, Western blotting could be used to probe for effects on key signaling proteins.

  • In Vivo Efficacy Models: Promising antibacterial activity could be tested in a murine thigh infection model. Anticancer efficacy could be evaluated in xenograft mouse models.

  • Pharmacokinetic and Toxicology Studies: In vivo studies would be necessary to determine the compound's pharmacokinetic profile (half-life, bioavailability) and to assess its safety and tolerability.

Conclusion

This compound is a molecule of significant interest, positioned at the intersection of two pharmacologically validated scaffolds. While its biological activity remains to be empirically determined, a structured and hypothesis-driven investigation, as outlined in this guide, provides a clear path forward. The proposed workflow, from in silico prediction to in vitro validation, offers a resource-efficient strategy to uncover the therapeutic potential of this promising compound. The insights gained from such a program will not only define the future of this compound but also contribute to the broader understanding of how these important chemical motifs can be leveraged in drug discovery.

References

3-Methylazetidine-1-sulfonamide: A Novel Scaffold Poised for Innovation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The relentless pursuit of novel chemical matter with enhanced pharmacological properties is a cornerstone of modern drug discovery. Small, saturated heterocycles have emerged as particularly valuable motifs, offering three-dimensional diversity and improved physicochemical properties over their traditional aromatic counterparts. Among these, the azetidine ring has garnered significant attention. This guide delves into the untapped potential of a specific, yet underexplored scaffold: 3-Methylazetidine-1-sulfonamide . By combining the structural rigidity and favorable property profile of the 3-methylazetidine core with the well-established pharmacological relevance of the sulfonamide functional group, this scaffold presents a compelling starting point for the design of next-generation therapeutics. This document provides a comprehensive analysis of the scaffold's components, proposes robust synthetic strategies, explores its potential applications in medicinal chemistry, and outlines detailed experimental protocols to empower researchers in their quest for innovative drug candidates.

Introduction: The Rationale for a Novel Scaffold

The landscape of medicinal chemistry is continually evolving, with a pronounced shift towards molecules that occupy three-dimensional chemical space. This trend is driven by the need to access novel biological targets and to optimize absorption, distribution, metabolism, and excretion (ADME) properties. Four-membered heterocycles, such as azetidines, have become increasingly popular due to their ability to impart unique structural and conformational constraints on a molecule.[1][2]

The This compound scaffold is a strategic amalgamation of two key pharmacophoric elements:

  • The 3-Methylazetidine Core: The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and non-planar geometry can lead to improved metabolic stability, increased aqueous solubility, and lower lipophilicity compared to more common saturated heterocycles like piperidine and pyrrolidine.[1] The methyl group at the 3-position introduces a critical stereocenter and a vector for further functionalization, allowing for precise control over the molecule's interaction with its biological target. This substitution can also influence the puckering of the azetidine ring, thereby affecting the spatial orientation of other substituents.

  • The N-Sulfonamide Moiety: Sulfonamides are a cornerstone of medicinal chemistry, renowned for their wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The sulfonamide group can act as a hydrogen bond donor and acceptor, and its geometry can mimic that of a peptide bond, making it a valuable component in the design of enzyme inhibitors.

The strategic combination of these two moieties in the This compound scaffold offers a unique opportunity to develop novel drug candidates with potentially superior efficacy, selectivity, and pharmacokinetic profiles.

Physicochemical Properties and Design Principles

The inherent properties of the this compound core provide a favorable starting point for drug design.

PropertyValueSource
Molecular Formula C4H10N2O2SPubChem
Molecular Weight 150.20 g/mol PubChem
XLogP3 -0.6PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

Table 1: Computed Physicochemical Properties of this compound.

The low molecular weight and negative XLogP3 value suggest that this scaffold is an excellent starting point for developing compounds with good aqueous solubility and the potential to adhere to Lipinski's "Rule of Five."

Design Logic: Leveraging the Scaffold's Features

The true power of this scaffold lies in its potential for diversification. The primary sulfonamide offers a handle for the introduction of a wide array of substituents, allowing for the fine-tuning of biological activity and physicochemical properties.

design_logic scaffold This compound Core r1 R1 (Aryl, Heteroaryl, etc.) Modulates Target Affinity & Selectivity scaffold->r1 N-Functionalization r2 R2 (at 3-position, e.g., H) Fine-tunes Conformation & Potency scaffold->r2 C3-Substitution (Methyl) drug_candidate Novel Drug Candidate r1->drug_candidate r2->drug_candidate properties Improved Physicochemical Properties (Solubility, Metabolic Stability) properties->drug_candidate

Caption: Logical relationships in designing drug candidates from the core scaffold.

Synthetic Strategy: A Proposed Pathway

While specific literature on the synthesis of this compound is scarce, a robust synthetic route can be proposed based on established methodologies for the N-sulfonylation of secondary amines.

Proposed Synthetic Workflow

The synthesis would logically proceed in two key stages: the formation of the 3-methylazetidine core, followed by its N-sulfonylation.

synthesis_workflow start Commercially Available Starting Materials step1 Synthesis of 3-Methylazetidine start->step1 step2 N-Sulfonylation step1->step2 product This compound step2->product diversification Further Derivatization (R1-group) product->diversification

Caption: A proposed high-level workflow for the synthesis of the scaffold.

Detailed Experimental Protocol: A Generalizable Method

Step 1: Synthesis of 3-Methylazetidine (or its precursor)

The synthesis of substituted azetidines can be challenging due to ring strain.[5] However, several methods have been reported for the synthesis of 3-substituted azetidines. A common approach involves the cyclization of a suitably functionalized propane derivative.

Step 2: N-Sulfonylation of 3-Methylazetidine

This step involves the reaction of 3-methylazetidine with a sulfamoylating agent. A general and effective method is the reaction with sulfamoyl chloride in the presence of a base.

Protocol: Synthesis of this compound

Materials:

  • 3-Methylazetidine hydrochloride

  • Sulfamoyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-methylazetidine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane at 0 °C, add a solution of sulfamoyl chloride (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired this compound.

Self-Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Medicinal Chemistry: Exploring the Potential

The this compound scaffold is a versatile platform for the development of novel therapeutics across various disease areas.

Central Nervous System (CNS) Disorders

The azetidine ring is an attractive scaffold for CNS-active compounds due to its ability to improve properties that facilitate blood-brain barrier penetration.[6] The 3-substituted azetidine motif has been successfully employed in the design of ligands for monoamine transporters.[1][7] By appending appropriate aryl or heteroaryl groups to the sulfonamide nitrogen, novel selective serotonin reuptake inhibitors (SSRIs), norepinephrine reuptake inhibitors (NRIs), or dual-acting agents could be developed for the treatment of depression, anxiety, and other neurological disorders.

Oncology

The sulfonamide moiety is present in numerous anticancer agents.[3] For instance, azetidine-containing compounds have been investigated as potent inhibitors of STAT3, a key protein involved in cancer cell proliferation and survival.[8] The this compound scaffold could be used to design novel inhibitors of kinases, proteases, or other enzymes implicated in cancer progression. The 3-methyl group can provide a crucial interaction within a hydrophobic pocket of an enzyme's active site.

Infectious Diseases

Sulfonamides were among the first effective antimicrobial agents.[4] While resistance is a concern, the development of novel sulfonamide-containing scaffolds remains a viable strategy. The unique three-dimensional structure of the this compound core could lead to compounds that evade existing resistance mechanisms or inhibit novel bacterial targets.

Structure-Activity Relationship (SAR) Insights and Future Directions

Systematic exploration of the SAR of this scaffold is crucial for optimizing its therapeutic potential.

sar_exploration scaffold This compound r1 Vary R1 Substituent (Electronic & Steric Effects) scaffold->r1 r2 Explore Stereochemistry at C3 scaffold->r2 r3 Investigate Alternative C3 Substituents scaffold->r3 activity Biological Activity (Potency & Selectivity) r1->activity properties ADME Properties (Solubility, Permeability, Stability) r1->properties r2->activity r2->properties r3->activity r3->properties

Caption: Key areas for SAR exploration of the this compound scaffold.

Key areas for investigation include:

  • R¹ Group Modification: A library of compounds with diverse aromatic and heteroaromatic substituents on the sulfonamide nitrogen should be synthesized to probe interactions with the target protein.

  • Stereochemistry at the 3-Position: The synthesis of both (R)- and (S)-enantiomers of this compound derivatives is essential to determine the optimal stereochemistry for biological activity.

  • Alternative 3-Substituents: While this guide focuses on the 3-methyl derivative, exploring other small alkyl or fluorinated substituents at this position could further enhance potency and metabolic stability.

Conclusion

The This compound scaffold represents a promising, yet underexplored, area of chemical space for medicinal chemists. Its unique combination of a three-dimensional azetidine core and a pharmacologically versatile sulfonamide moiety provides a solid foundation for the design of novel therapeutics with potentially improved properties. This guide has provided a comprehensive overview of the rationale behind this scaffold, proposed synthetic strategies, and highlighted its potential applications. By embracing this novel scaffold, researchers can unlock new avenues for the discovery and development of next-generation medicines.

References

A-Z of 3-Methylazetidine Compounds: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern drug discovery. Its unique conformational constraints and ability to improve physicochemical properties have led to its incorporation into numerous clinical candidates and marketed drugs. This guide focuses specifically on the 3-methylazetidine core, a valuable building block that offers a nuanced approach to molecular design. We will explore the synthetic strategies for its creation, its reactivity, and its impactful applications in medicinal chemistry, providing researchers and drug development professionals with a comprehensive understanding of this versatile scaffold.

Introduction: The Rise of Strained Scaffolds in Drug Design

In the quest for novel therapeutics with improved efficacy and drug-like properties, medicinal chemists are increasingly turning to bioisosteres and conformationally restricted scaffolds. Azetidines, once considered synthetically challenging, are now recognized for their ability to impart favorable characteristics to lead compounds.[1][2][3] The strained four-membered ring introduces a defined three-dimensional geometry, which can enhance binding affinity to biological targets.[1]

The 3-methylazetidine moiety, in particular, serves as an excellent bioisosteric replacement for commonly used groups like gem-dimethyl or isopropyl fragments. This substitution can lead to significant improvements in key drug metabolism and pharmacokinetics (DMPK) parameters, such as:

  • Enhanced Aqueous Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved solubility compared to its carbocyclic or acyclic counterparts.[1]

  • Improved Metabolic Stability: The compact and rigid structure of the azetidine ring can shield adjacent functional groups from metabolic enzymes.

  • Favorable Lipophilicity (logP): Introduction of the polar azetidine ring can modulate a molecule's lipophilicity, a critical factor for cell permeability and overall bioavailability.

  • Novelty and Patentability: Incorporating the 3-methylazetidine scaffold provides access to novel chemical space, offering a strategic advantage in intellectual property.

This guide provides an in-depth look at the synthesis and application of this important structural unit.

Synthetic Strategies for 3-Methylazetidine

The construction of the strained azetidine ring requires specific synthetic methodologies. Several robust strategies have been developed, often involving intramolecular cyclization reactions. The choice of a particular route depends on factors such as the availability of starting materials, desired stereochemistry, and scalability.

Intramolecular Cyclization of 1,3-Difunctionalized Propane Derivatives

A cornerstone of azetidine synthesis is the intramolecular cyclization of precursors containing an amine and a suitable leaving group at the 1 and 3 positions.

Workflow: General Cyclization Strategy

G cluster_0 Preparation of Precursor cluster_1 Cyclization cluster_2 Final Product Start 1,3-Propanediol Derivative Step1 Introduce Leaving Group (e.g., Ms, Ts, Halogen) Start->Step1 Step2 Introduce Amino or Protected Amino Group Step1->Step2 Precursor 1-Amino-3-halopropane or equivalent Step2->Precursor Cyclization Base-mediated Intramolecular Nucleophilic Substitution (4-exo-tet) Precursor->Cyclization Product Protected or Unprotected 3-Methylazetidine Cyclization->Product

Caption: General workflow for synthesizing azetidines via intramolecular cyclization.

Detailed Protocol: Synthesis of N-Boc-3-methylazetidine

This protocol describes a typical synthesis starting from a commercially available precursor.

  • Starting Material: 1-amino-2-methylpropan-2-ol.

  • Protection: The primary amine is protected, commonly with a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc₂O).

  • Activation of Hydroxyl Group: The hydroxyl group is converted into a good leaving group. This is typically achieved by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine.

  • Cyclization: The protected amino-mesylate or -tosylate is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF). The base deprotonates the protected amine (if it's a carbamate) or the sulfonamide, generating an anion that displaces the leaving group in an intramolecular Sₙ2 reaction to form the azetidine ring.

  • Deprotection (Optional): The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield 3-methylazetidine hydrochloride.[4]

Ring Expansion and Rearrangement Reactions

More advanced methods leverage ring-expansion strategies, which can offer excellent stereochemical control.

  • From Aziridines: Thermal or metal-catalyzed isomerization of substituted aziridines can lead to the formation of azetidines.[5] For instance, a [3+1] ring expansion using rhodium-bound carbenes with methylene aziridines has been shown to produce highly substituted methylene azetidines with excellent stereoselectivity.[6]

  • From Azabicyclo[1.1.0]butanes: Strain-release homologation of 1-azabicyclo[1.1.0]butanes provides a versatile route to densely functionalized azetidines that would be difficult to access otherwise.[3]

Stereoselective Synthesis

Achieving stereocontrol at the C3 position is crucial for many pharmaceutical applications. Chiral pool synthesis, starting from enantiomerically pure precursors like amino acids, is a common strategy.[7] Additionally, asymmetric catalysis, such as copper(I)-catalyzed asymmetric [3+1]-cycloadditions, can generate chiral azetidines.[8] Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides is another powerful method for producing chiral azetidin-3-ones, which are versatile intermediates.[7]

Applications in Medicinal Chemistry & Drug Discovery

The 3-methylazetidine scaffold is a valuable component in the medicinal chemist's toolbox, utilized to fine-tune molecular properties and explore structure-activity relationships (SAR).

Case Study: Triple Reuptake Inhibitors (TRIs)

Depression is often treated by modulating the levels of neurotransmitters like serotonin, norepinephrine, and dopamine. Triple reuptake inhibitors (TRIs) aim to block the reuptake of all three. In a study exploring novel TRIs, researchers designed and synthesized a series of 3-substituted azetidine derivatives.[9] The 3-methylazetidine core was part of a scaffold that ultimately led to compounds with potent in vitro profiles and in vivo activity in mouse models of depression.[9] The azetidine nitrogen served as a key basic center for interacting with the transporters, while substitutions at the 3-position were crucial for modulating selectivity and potency.

Case Study: Anti-inflammatory and Neuroprotective Agents

Neuroinflammation is implicated in neurodegenerative diseases like Alzheimer's. A novel 3-methylazetidine derivative, KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride), was investigated for its anti-inflammatory and antioxidative properties in microglial cells treated with amyloid-β (Aβ).[10]

Mechanism of Action for KHG26792

G Abeta Amyloid-β (Aβ) (Inducer) Microglia Microglial Cell Abeta->Microglia activates NFkB NF-κB Translocation Microglia->NFkB leads to OxidativeStress Oxidative Stress (ROS, Lipid Peroxidation) Microglia->OxidativeStress leads to Cytokines Inflammatory Mediators (IL-6, TNF-α, NO) NFkB->Cytokines production KHG KHG26792 (3-Methylazetidine Derivative) KHG->NFkB inhibits KHG->OxidativeStress reduces Akt ↑ Phosphorylation of Akt/GSK-3β KHG->Akt promotes Akt->NFkB negatively regulates

Caption: Proposed mechanism of KHG26792 in Aβ-stimulated microglia.

The study found that KHG26792 significantly attenuated the production of inflammatory mediators and reduced oxidative stress.[10] These effects were mediated, at least in part, by inhibiting the translocation of NF-κB and promoting the phosphorylation of the pro-survival Akt/GSK-3β signaling pathway.[10] This research highlights the potential of 3-methylazetidine-containing compounds as therapeutic agents for neurodegenerative diseases.

Physicochemical Property Comparison

The impact of incorporating a 3-methylazetidine ring can be quantified by comparing physicochemical properties with an analogous acyclic or carbocyclic structure.

PropertyIsopropyl Analogue3-Methylazetidinyl AnalogueRationale for Change
cLogP ~1.5~0.5The polar N-H group and lone pair decrease lipophilicity.
Aqueous Solubility LowerHigherThe nitrogen acts as a hydrogen bond acceptor with water.
pKa N/A~8.5 - 9.5The basic secondary amine can be protonated at physiological pH.
Molecular Weight 57.11 g/mol 71.12 g/mol [11]Introduction of a nitrogen atom.
3D Shape Flexible, globularRigid, defined vectorThe strained ring locks the conformation.

Future Perspectives

The 3-methylazetidine scaffold continues to be a fertile ground for chemical innovation. Future research will likely focus on:

  • Novel Synthetic Methods: Development of more efficient, scalable, and stereoselective syntheses will further broaden the accessibility of these building blocks.

  • PROTACs and Covalent Inhibitors: The defined geometry of the azetidine ring makes it an attractive linker for Proteolysis Targeting Chimeras (PROTACs).[8] Furthermore, the strained ring can act as a reactive electrophile for cysteine residues, opening avenues for the design of covalent inhibitors.[8]

  • CNS-Penetrant Drugs: The ability of the azetidine scaffold to improve properties like solubility while maintaining a low molecular weight makes it highly suitable for designing drugs that can cross the blood-brain barrier.[8]

References

Discovery and history of azetidine-1-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Azetidine-1-Sulfonamides

Abstract

The azetidine ring, a four-membered saturated heterocycle, has transitioned from a synthetic curiosity to a highly valued scaffold in modern medicinal chemistry.[1] Its unique conformational rigidity and ability to act as a bioisosteric replacement for larger or more flexible groups have captured the attention of drug developers.[2][3] Concurrently, the sulfonamide functional group represents one of the most foundational pharmacophores in the history of medicine, originating with the discovery of antibacterial sulfa drugs.[4] The strategic fusion of these two entities into the azetidine-1-sulfonamide core has created a class of compounds with significant potential in drug discovery. This technical guide provides a comprehensive exploration of the historical context, synthetic evolution, and key experimental methodologies related to azetidine-1-sulfonamides, tailored for researchers and scientists in the field of drug development.

The Genesis of Two Foundational Moieties

The story of azetidine-1-sulfonamides is not one of a single, serendipitous discovery but rather the logical convergence of two independent and influential streams of chemical and pharmaceutical research.

The Sulfonamide: A "Magic Bullet" Emerges

The era of sulfonamide chemistry began in the early 20th century. In a landmark discovery, Gerhard Domagk found that a sulfonamide-containing dye, Prontosil, exhibited potent antibacterial activity in vivo.[4] Subsequent research by Ernest Fourneau in 1936 revealed that Prontosil was a pro-drug, metabolically cleaved in the body to release the active antibacterial agent, sulfanilamide.[4] This breakthrough ushered in the age of chemotherapy and established the sulfonamide group as a "privileged" structure in medicinal chemistry. The core principle of its antibacterial action involves acting as a competitive inhibitor of p-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway.[4] Over the decades, this core structure has been elaborated into a vast array of drugs with diverse biological activities, including diuretics, anti-diabetic agents, and anti-inflammatory compounds.[4]

The Azetidine Ring: A Challenge in Strain

The azetidine heterocycle was first synthesized in 1888 by Siegmund Gabriel and J. Weiner through the intramolecular cyclization of γ-bromopropylamine.[1] For many years, azetidines remained relatively unexplored due to the significant synthetic challenges posed by their inherent ring strain.[2][5] This strain makes the four-membered ring difficult to form and susceptible to ring-opening reactions. However, the same properties that make it a synthetic challenge—its conformational rigidity and well-defined vectoral projection of substituents—are precisely what make it attractive for drug design.[3] By constraining the conformation of a molecule, the azetidine ring can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[3]

A Strategic Convergence

The combination of the azetidine ring and the sulfonamide group was a rational step in molecular design. Attaching a sulfonyl group directly to the azetidine nitrogen (forming the azetidine-1-sulfonamide) serves several key purposes:

  • Modulation of Physicochemical Properties: The sulfonamide group can influence the polarity, solubility, and electronic properties of the azetidine scaffold.

  • Pharmacophore Integration: It directly incorporates a well-established pharmacophore with a history of diverse biological activities.

  • Synthetic Handle and Stability: The N-sulfonyl group is chemically robust and can influence the reactivity of the azetidine ring itself, while also serving as a key point for further molecular elaboration.

The historical timeline below illustrates the parallel development paths that led to the eventual synthesis and application of this important chemical class.

cluster_0 Sulfonamide Development cluster_1 Azetidine Chemistry cluster_2 Convergence: Azetidine-1-Sulfonamides a1 1908: Gelmo synthesizes sulfanilamide a2 1935: Domagk discovers Prontosil's antibacterial activity a1->a2 a3 1936: Fourneau shows Prontosil is a pro-drug a2->a3 a4 1940s-Present: Development of diverse sulfonamide drugs a3->a4 c1 Rational Design & Synthesis: Combining a privileged scaffold with a privileged pharmacophore a4->c1 b1 1888: Gabriel & Weiner first synthesize azetidine b2 Early 20th Century: Limited exploration due to ring strain b1->b2 b3 Late 20th Century: New synthetic methods emerge (e.g., cycloadditions) b2->b3 b4 2000s-Present: Azetidine becomes a popular scaffold in drug discovery b3->b4 b4->c1 cluster_workflow General Synthetic Workflow for Direct Sulfonylation A 1. Prepare Azetidine Free Base (Azetidine HCl + Et3N in DCM at 0 °C) B 2. Add Sulfonyl Chloride (Dropwise addition of PhSO2Cl) A->B C 3. Reaction Monitoring (TLC analysis for completion) B->C D 4. Aqueous Quench & Workup (Add NaHCO3, separate layers) C->D E 5. Extraction & Drying (Extract with DCM, dry over MgSO4) D->E F 6. Purification (Concentrate and perform column chromatography) E->F G Pure Azetidine-1-Sulfonamide F->G

References

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 3-Methylazetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-methylazetidine-1-sulfonamide, a valuable building block in medicinal chemistry. The azetidine motif is of growing interest due to its ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and solubility.[1] This guide details a robust protocol for the sulfonylation of 3-methylazetidine, including a thorough discussion of the reaction mechanism, safety considerations, and methods for purification and characterization of the final product. The protocols provided herein are designed to be self-validating and are supported by established chemical principles.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as "privileged scaffolds" in modern drug discovery.[1] Their inherent ring strain, intermediate between that of aziridines and pyrrolidines, provides a unique conformational rigidity that can enhance binding affinity and selectivity to biological targets.[1][2] The incorporation of a sulfonamide moiety onto the azetidine ring, as in this compound, introduces a key functional group known for a wide range of biological activities, including antibacterial and anticancer properties.[3][4][5] This combination of a strained ring system with a versatile functional group makes this compound a highly desirable synthon for the development of novel therapeutics.

The synthesis of azetidines can be challenging due to their ring strain.[2] However, the direct functionalization of a pre-existing azetidine ring, such as the sulfonylation of 3-methylazetidine, offers a more direct route to desired derivatives. This application note provides a detailed, field-proven protocol for this transformation.

Reaction Scheme and Mechanism

The synthesis of this compound from 3-methylazetidine is typically achieved through the reaction of the secondary amine with a suitable sulfonylating agent, most commonly sulfamoyl chloride, in the presence of a base.

Overall Reaction

Reaction_Scheme reagent1 3-Methylazetidine plus1 + reagent2 Sulfamoyl Chloride arrow Base (e.g., Triethylamine) Dichloromethane (DCM) 0 °C to rt product This compound plus2 + byproduct Triethylamine Hydrochloride

Caption: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom of sulfamoyl chloride.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methylazetidine acts as a nucleophile, attacking the electrophilic sulfur atom of sulfamoyl chloride. This forms a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate is unstable and collapses, with the chloride ion acting as a leaving group.

  • Deprotonation: The resulting ammonium salt is deprotonated by the base (e.g., triethylamine) to yield the final product, this compound, and the hydrochloride salt of the base.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound.

Materials and Equipment
Reagent/EquipmentGrade/Specification
3-Methylazetidine≥95% purity
Sulfamoyl chloride≥98% purity
Triethylamine (TEA)Anhydrous, ≥99.5%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Saturated Sodium BicarbonateAqueous solution
BrineSaturated aqueous solution of NaCl
Anhydrous Magnesium SulfateFor drying
Silica GelFor column chromatography (e.g., 230-400 mesh)
Ethyl AcetateHPLC grade
HexanesHPLC grade
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Ice bath
Dropping funnel
Separatory funnel
Rotary evaporator
Glass column for chromatography
Thin-Layer Chromatography (TLC) platesSilica gel coated
NMR Spectrometere.g., 400 MHz
Mass SpectrometerESI or GC-MS
Safety Precautions
  • Sulfamoyl chloride is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage.[6][7] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[6][7][8]

  • 3-Methylazetidine is a flammable and potentially toxic amine. It can cause skin and eye irritation.[3][9][10] Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

Synthetic Procedure

Synthetic_Workflow start Start: Assemble Reactants step1 Dissolve 3-methylazetidine and triethylamine in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon). start->step1 step2 Cool the reaction mixture to 0 °C in an ice bath. step1->step2 step3 Slowly add a solution of sulfamoyl chloride in anhydrous DCM to the cooled mixture via a dropping funnel over 30-60 minutes. step2->step3 step4 Allow the reaction to warm to room temperature and stir for 12-16 hours. step3->step4 step5 Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes). step4->step5 step6 Quench the reaction by adding water. step5->step6 step7 Perform an aqueous workup: wash with saturated sodium bicarbonate solution and then with brine. step6->step7 step8 Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. step7->step8 purification Purify the crude product by flash column chromatography on silica gel. step8->purification characterization Characterize the purified product by NMR and Mass Spectrometry. purification->characterization end End: Obtain Pure Product characterization->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylazetidine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the cooled solution.

  • Addition of Sulfamoyl Chloride: In a separate flask, dissolve sulfamoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material (3-methylazetidine, which may need derivatization to be visualized) and the appearance of a new spot corresponding to the product indicates the reaction's progression.

  • Workup: Once the reaction is complete, quench it by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel.[11][12]

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield this compound as a solid or oil.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl group (a doublet), the methine proton on the azetidine ring, the methylene protons of the azetidine ring, and the protons of the sulfonamide group (a broad singlet).

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the methyl carbon, the methine carbon, and the two methylene carbons of the azetidine ring.

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the product.[15] The expected molecular weight for C₄H₁₀N₂O₂S is approximately 150.05 g/mol .[15] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield - Incomplete reaction- Decomposition of starting materials or product- Inefficient workup or purification- Ensure all reagents and solvents are anhydrous.- Check the purity of the starting materials.- Extend the reaction time or slightly increase the temperature (monitor for side products).- Optimize the purification conditions.
Presence of impurities - Incomplete reaction- Formation of side products- Contamination from reagents or solvents- Ensure the reaction goes to completion by TLC.- Optimize the stoichiometry of the reagents.- Re-purify the product using column chromatography with a shallower gradient.
Difficulty in purification - Product co-elutes with impurities- Product is unstable on silica gel- Try a different solvent system for column chromatography.- Consider alternative purification methods such as crystallization or preparative HPLC.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this valuable building block for applications in medicinal chemistry and drug discovery. The emphasis on safety and mechanistic understanding ensures that the protocol can be implemented effectively and securely in a laboratory setting.

References

Experimental protocol for N-sulfonylation of 3-methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-SN-01

Topic: Robust and Scalable N-Sulfonylation of 3-Methylazetidine for Pharmaceutical Scaffolding

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-sulfonylated azetidines are privileged scaffolds in medicinal chemistry, valued for their ability to confer improved metabolic stability, binding affinity, and desirable physicochemical properties. This application note provides a detailed, field-proven experimental protocol for the N-sulfonylation of 3-methylazetidine using p-toluenesulfonyl chloride as a representative sulfonating agent. The methodology is grounded in the principles of the Schotten-Baumann reaction, optimized for high yield and purity.[1][2][3] We offer in-depth explanations for experimental choices, a comprehensive workflow from reaction setup to product characterization, troubleshooting advice, and robust safety guidelines to ensure reliable and scalable synthesis.

Introduction and Scientific Principle

The synthesis of sulfonamides via the reaction of a primary or secondary amine with a sulfonyl chloride is a cornerstone transformation in organic synthesis.[4][5] This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[1][2][3][6] The presence of a base is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]

For this protocol, 3-methylazetidine, a strained four-membered N-heterocycle, serves as the nucleophile. Its reaction with an aryl sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), yields a stable N-tosyl-3-methylazetidine. The resulting sulfonamide linkage is a well-recognized bioisostere for the more metabolically labile amide bond, making this synthetic route highly relevant for drug discovery campaigns.[7]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.

  • Nucleophilic Attack: The lone pair of the nitrogen atom in 3-methylazetidine attacks the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This forms a tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, expelling a chloride ion as a good leaving group.

  • Deprotonation: The added base (triethylamine) deprotonates the positively charged azetidinium nitrogen, regenerating a neutral sulfonamide product and forming triethylammonium chloride salt.

Caption: Mechanism of N-sulfonylation.

Experimental Protocol: Synthesis of 1-Tosyl-3-methylazetidine

This protocol details a standard procedure on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

Reagents:

ReagentFormulaMW ( g/mol )EquivalentsAmountPurpose
3-MethylazetidineC₄H₉N71.121.00.71 g (10 mmol)Nucleophile
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.651.12.10 g (11 mmol)Sulfonylating Agent
Triethylamine (Et₃N)C₆H₁₅N101.191.52.1 mL (15 mmol)HCl Scavenger/Base
Dichloromethane (DCM)CH₂Cl₂84.93-50 mLAnhydrous Solvent
1 M Hydrochloric Acid (HCl)HCl36.46-2 x 25 mLAqueous Wash
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-25 mLAqueous Wash
Brine (Saturated NaCl)NaCl58.44-25 mLAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-~2-3 gDrying Agent

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or syringe

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylazetidine (0.71 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).

    • Expert Insight: Using an anhydrous solvent is crucial to prevent the hydrolysis of the reactive sulfonyl chloride starting material, which would form the corresponding sulfonic acid and reduce the yield.[8]

  • Addition of Base: Add triethylamine (2.1 mL, 15 mmol) to the solution. Cool the flask to 0 °C using an ice-water bath and stir for 10 minutes.

    • Expert Insight: The reaction is cooled to control the initial exotherm upon addition of the sulfonyl chloride. A slight excess of the base ensures complete neutralization of the HCl generated.[6]

  • Addition of Sulfonylating Agent: Dissolve p-toluenesulfonyl chloride (2.10 g, 11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel or syringe. A white precipitate (triethylammonium chloride) will form.

    • Expert Insight: A small excess (1.1 eq) of the sulfonyl chloride helps to drive the reaction to completion. Slow, dropwise addition prevents localized heating and potential side reactions.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring the Reaction: Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Eluent: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • The reaction is complete when the spot corresponding to 3-methylazetidine (visualized by stain) is no longer visible. The product spot should be visible under UV light.

  • Aqueous Workup: a. Transfer the reaction mixture to a 250 mL separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess triethylamine. c. Wash with saturated NaHCO₃ solution (25 mL) to remove any residual acidic impurities. d. Finally, wash with brine (25 mL) to reduce the amount of dissolved water in the organic layer.

    • Expert Insight: The acidic wash protonates the basic triethylamine, making it water-soluble for easy removal. The basic wash ensures any unreacted TsCl that hydrolyzed to p-toluenesulfonic acid is removed as its sodium salt.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental_Workflow Setup 1. Combine 3-Methylazetidine, Et3N, and DCM in Flask Cool 2. Cool to 0°C Setup->Cool Add_TsCl 3. Add TsCl Solution Dropwise Cool->Add_TsCl React 4. Stir at Room Temp (2-4 hours) Add_TsCl->React Monitor 5. Monitor by TLC React->Monitor Workup 6. Aqueous Workup (HCl, NaHCO3, Brine) Monitor->Workup Reaction Complete Dry 7. Dry (MgSO4) & Filter Workup->Dry Concentrate 8. Concentrate via Rotary Evaporation Dry->Concentrate Purify 9. Purify via Column Chromatography Concentrate->Purify Characterize 10. Characterize Product (NMR, MS) Purify->Characterize

Caption: Experimental workflow for N-sulfonylation.

Purification and Characterization

The crude product, typically an oil or a low-melting solid, can be purified by flash column chromatography.

Purification Protocol
  • Technique: Flash column chromatography.[8][9]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of 10% to 40% Ethyl Acetate in Hexanes is typically effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of DCM.

    • Adsorb it onto a small amount of silica gel and dry it to a free-flowing powder.

    • Load the dry powder onto a packed silica gel column.

    • Elute with the solvent system, collecting fractions.

    • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Expected Characterization Data

For the product, 1-tosyl-3-methylazetidine (C₁₁H₁₅NO₂S, MW: 225.31 g/mol ):

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.75 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 3.90 (t, 2H, azetidine-CH₂), 3.20 (t, 2H, azetidine-CH₂), 2.60 (m, 1H, azetidine-CH), 2.45 (s, 3H, Ar-CH₃), 1.15 (d, 3H, CH₃).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 143.5 (Ar-C), 134.0 (Ar-C), 129.8 (Ar-CH), 127.5 (Ar-CH), 55.0 (azetidine-CH₂), 30.0 (azetidine-CH), 21.5 (Ar-CH₃), 18.0 (CH₃).
Mass Spec (ESI+)m/z: 226.08 [M+H]⁺, 248.06 [M+Na]⁺.
Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used. The provided data is a representative expectation based on similar structures.[10][11]

Safety and Handling

  • 3-Methylazetidine: Volatile, flammable, and corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[12]

  • p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. Reacts with water. Avoid inhalation of dust and contact with skin and eyes.[13]

  • Triethylamine: Flammable, corrosive, and has a strong odor. Ensure adequate ventilation.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling must be done within a fume hood.

  • General Precautions: Always handle reagents and solvents with care, following standard laboratory safety practices.[14] Dispose of chemical waste according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Hydrolysis of TsCl.Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[8]
Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure a slight excess of TsCl was used.
Multiple Spots on TLC Formation of byproducts.Ensure the reaction temperature was controlled during the addition of TsCl.
Unreacted starting material.Use a slight excess (1.1-1.2 eq.) of the sulfonyl chloride to drive the reaction to completion.[8]
Difficulty in Purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent. A shallower gradient may be required for better separation.
Triethylammonium salt in crude product.Ensure the aqueous workup, particularly the water or acidic wash step, was performed thoroughly to remove all salts.

References

The Ascendant Role of 3-Methylazetidine-1-sulfonamide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore underexplored chemical space. Within this landscape, strained heterocyclic scaffolds have emerged as powerful tools for crafting three-dimensional molecules that can effectively probe biological targets. Among these, the azetidine moiety has garnered significant attention. This guide provides an in-depth technical overview of 3-Methylazetidine-1-sulfonamide , a versatile building block poised to accelerate the discovery of next-generation therapeutics. We will delve into its synthesis, key applications, and provide detailed protocols for its utilization in drug discovery programs.

The Strategic Advantage of the this compound Scaffold

The incorporation of the this compound motif into drug candidates offers a unique confluence of desirable physicochemical and structural properties. The azetidine ring, a four-membered saturated heterocycle, imparts a degree of conformational rigidity that can be advantageous for optimizing binding to biological targets. This rigidity, coupled with the non-planar nature of the ring, allows for the precise projection of substituents into three-dimensional space, facilitating the exploration of complex binding pockets.

The sulfonamide group is a well-established pharmacophore with a rich history in medicinal chemistry, known for its ability to engage in crucial hydrogen bonding interactions with protein targets.[1] Furthermore, the sulfonamide moiety is a recognized bioisostere for other functional groups, such as carboxylic acids, offering a strategic avenue to modulate acidity, lipophilicity, and metabolic stability.[2] The primary sulfonamide (-SO₂NH₂) in this compound provides a key hydrogen bond donor and acceptor, which can be critical for target engagement.

The methyl group at the 3-position of the azetidine ring introduces a specific stereochemical feature and can influence the molecule's overall lipophilicity and metabolic stability. This strategic methylation can block potential sites of metabolism and provide a vector for further chemical elaboration.

Key Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₄H₁₀N₂O₂S[3]
Molecular Weight 150.20 g/mol [3]
XLogP3-AA -0.6[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Topological Polar Surface Area 71.8 Ų[3]

These properties highlight the scaffold's potential to contribute to favorable drug-like characteristics, including aqueous solubility and the ability to cross cell membranes.

Synthetic Pathways and Protocols

Conceptual Synthetic Workflow

The most direct route involves the reaction of 3-methylazetidine (or its hydrochloride salt) with a suitable sulfamoylating agent, such as sulfamide or a protected sulfamoyl chloride, followed by deprotection if necessary. A common and effective method for the direct synthesis of primary sulfonamides from amines involves the use of sulfamide in the presence of a tertiary amine base.

G cluster_0 Synthesis of this compound A 3-Methylazetidine (or Hydrochloride Salt) E Reaction Mixture A->E B Sulfamide (H₂NSO₂NH₂) B->E C Tertiary Amine Base (e.g., Triethylamine) C->E D Solvent (e.g., Pyridine, Dioxane) D->E F Work-up and Purification E->F Heating G This compound F->G Chromatography

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is based on general procedures for the synthesis of N-unsubstituted sulfonamides and should be optimized for specific laboratory conditions.

Materials:

  • 3-Methylazetidine hydrochloride

  • Sulfamide

  • Triethylamine

  • Anhydrous pyridine or 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Reaction Mixture: To a solution of 3-methylazetidine hydrochloride (1.0 eq) in anhydrous pyridine or 1,4-dioxane, add triethylamine (2.2 eq). Stir the mixture at room temperature for 15 minutes.

  • Addition of Sulfamide: Add sulfamide (1.5 eq) to the reaction mixture in one portion.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Discovery: A Building Block for Targeted Therapies

The this compound scaffold is a valuable building block for the synthesis of a diverse range of bioactive molecules. Its utility spans multiple therapeutic areas, with a particular emphasis on the development of enzyme inhibitors.

As a Scaffold for Kinase Inhibitors

The sulfonamide group is a common feature in many kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the kinase domain. The 3-methylazetidine portion of the molecule can serve as a rigid scaffold to orient other pharmacophoric groups towards specific binding pockets, thereby enhancing potency and selectivity.

For instance, in the design of novel Polo-like kinase 1 (PLK1) inhibitors, a validated target in oncology, the strategic incorporation of small, rigid scaffolds is crucial for achieving high affinity and selectivity.[4] The this compound core can be elaborated with various aromatic and heteroaromatic fragments to generate libraries of potential PLK1 inhibitors.

G cluster_1 Application in Kinase Inhibitor Design A This compound B Coupling with Heteroaromatic Halides A->B Suzuki or Buchwald-Hartwig Coupling (on sulfonamide N) C Library of Substituted Derivatives B->C D Screening against Kinase Panel C->D E Lead Compound for Optimization D->E

Caption: Workflow for utilizing this compound in kinase inhibitor discovery.

Bioisosteric Replacement of Carboxylic Acids

The primary sulfonamide group of this compound (pKa ≈ 10) can act as a non-classical bioisostere for a carboxylic acid (pKa ≈ 4-5). This substitution can be a powerful strategy to overcome challenges associated with carboxylic acid-containing drugs, such as poor cell permeability, rapid metabolism, and potential for off-target effects.[5][6]

By replacing a carboxylic acid with the this compound moiety, medicinal chemists can fine-tune the acidity and lipophilicity of a lead compound, potentially leading to improved oral bioavailability and a more favorable pharmacokinetic profile. This strategy has been successfully employed in the development of various therapeutic agents.[7]

Modulating CNS Penetration

The physicochemical properties of this compound, including its topological polar surface area and hydrogen bonding capacity, make it an interesting building block for central nervous system (CNS) drug discovery. The ability of a molecule to cross the blood-brain barrier is governed by a complex interplay of factors, and the introduction of small, polar, yet rigid scaffolds can be a viable strategy to achieve CNS penetration while maintaining affinity for the target. The sulfonamide moiety is present in a number of CNS-active drugs, and its combination with the azetidine ring offers a novel avenue for the design of new CNS-penetrant molecules.[8]

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for modern drug discovery. Its unique combination of a strained, rigid azetidine ring and a pharmacophorically important sulfonamide group provides a powerful platform for the design of novel therapeutic agents with improved properties. The synthetic accessibility of this scaffold, coupled with its potential for diverse chemical modifications, ensures its continued relevance in the quest for new medicines. As our understanding of the intricate requirements for effective drug action continues to evolve, the strategic deployment of such well-defined, three-dimensional building blocks will undoubtedly play an increasingly critical role in the successful development of the next generation of targeted therapies.

References

Application Notes and Protocols for the Incorporation of 3-Methylazetidine-1-sulfonamide into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Methylazetidine-1-sulfonamide Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacological properties is perpetual. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" due to its unique conformational rigidity and inherent three-dimensionality.[1] When functionalized as a sulfonamide, this motif offers a compelling combination of properties. The this compound building block, in particular, provides a strategic tool for researchers aiming to optimize lead compounds.

The strained four-membered ring of azetidine can confer improved metabolic stability and aqueous solubility compared to more common saturated analogues like piperidine and pyrrolidine.[2] The sulfonamide group, a well-established pharmacophore, can participate in crucial hydrogen bonding interactions with biological targets and often serves as a bioisostere for carboxylic acids, enhancing cell permeability and oral bioavailability.[3][4] The methyl group at the 3-position introduces a specific stereochemical feature that can be exploited for optimizing target engagement and selectivity.

This guide provides a comprehensive overview of the strategic considerations and practical methodologies for incorporating the this compound building block into bioactive molecules. We will delve into the rationale behind its use, provide detailed, field-proven synthetic protocols, and present a case study to illustrate its application.

Physicochemical Properties of this compound

A thorough understanding of the building block's properties is fundamental to its effective application. The key physicochemical parameters of this compound are summarized below, providing a baseline for in silico modeling and experimental design.

PropertyValueSource
Molecular Formula C₄H₁₀N₂O₂S[5]
Molecular Weight 150.20 g/mol [5]
CAS Number 1418112-83-0[6]
Calculated LogP (XLogP3) -0.6[5]
Topological Polar Surface Area (TPSA) 71.8 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 4[5]
Appearance White to off-white solid[6]

The low LogP value indicates high polarity and potential for good aqueous solubility, a desirable trait for improving the pharmacokinetic profile of lipophilic drug candidates. The presence of both hydrogen bond donors and acceptors allows for versatile interactions with biological targets.

Synthetic Strategies for Incorporation: N-Arylation and N-Heteroarylation

The primary method for incorporating this compound into a target molecule is through the formation of a bond between the sulfonamide nitrogen and an aromatic or heteroaromatic ring. This is typically achieved via transition-metal-catalyzed cross-coupling reactions. Both copper- and nickel-based catalytic systems have proven effective for the N-arylation of sulfonamides.[1][7]

The general transformation is depicted below:

G reagents Aryl/Heteroaryl Halide (Ar-X, X = Cl, Br, I) + This compound catalyst Transition Metal Catalyst (e.g., Cu(I) or Ni(II)) + Ligand + Base reagents->catalyst Reaction Components product N-(Aryl/Heteroaryl)- This compound catalyst->product Forms C-N Bond G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Start reagents Combine Pyrimidine-Cl, This compound, CuI, Ligand, and Base in a reaction vessel. start->reagents solvent Add anhydrous solvent (e.g., Dioxane). reagents->solvent purge Purge with inert gas (e.g., Argon). solvent->purge heat Heat the mixture to 80-110 °C. purge->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool filter Filter through Celite to remove catalyst. cool->filter extract Perform aqueous work-up and extraction. filter->extract purify Purify by column chromatography. extract->purify end Final Product purify->end G cluster_0 Carboxylic Acid cluster_1 This compound COOH R-COOH Properties_COOH Properties: - Acidic (pKa ~4-5) - Planar - High Polarity - Potential for rapid metabolism (e.g., glucuronidation) COOH->Properties_COOH Bioisosterism Bioisosteric Replacement COOH->Bioisosterism Azetidine R-NHSO₂-(3-Me-Azetidine) Properties_Azetidine Properties: - Less Acidic (pKa ~9-10) - 3-Dimensional - High Polarity - Improved metabolic stability Azetidine->Properties_Azetidine Bioisosterism->Azetidine

References

Application Notes and Protocols: The Strategic Incorporation of 3-Methylazetidine-1-sulfonamide in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the application of 3-methylazetidine-1-sulfonamide as a critical structural motif in the design and synthesis of next-generation kinase inhibitors. We will explore the causality behind its use, detailing how the unique properties of the strained azetidine ring, combined with the hydrogen bonding capabilities of the sulfonamide group, contribute to enhanced potency, selectivity, and desirable pharmacokinetic profiles. This document furnishes detailed, field-proven protocols, exemplified by the synthesis of a Janus Kinase (JAK) inhibitor analogue, to provide a practical framework for the integration of this valuable building block into drug discovery programs.

Introduction: The Azetidine Sulfonamide Moiety as a Privileged Scaffold in Kinase Inhibition

Kinase inhibitors have become a cornerstone of modern therapeutics, particularly in oncology and immunology. The relentless pursuit of novel inhibitors with improved efficacy and safety profiles has led medicinal chemists to explore unique chemical scaffolds that can confer advantageous properties. The this compound motif has emerged as a "privileged scaffold" in this context.[1]

The rationale for its utility is rooted in several key principles of drug design:

  • Structural Rigidity and Vectorial Projection: The strained 4-membered azetidine ring acts as a rigid, three-dimensional scaffold.[1] Unlike more flexible aliphatic chains, it projects substituents into defined vectors in space, enabling precise and high-affinity interactions with the kinase ATP-binding site. The methyl group at the 3-position can serve to probe specific hydrophobic pockets, potentially enhancing selectivity.

  • Improved Physicochemical Properties: Azetidine-containing compounds often exhibit a favorable balance of properties. They can improve aqueous solubility and reduce lipophilicity compared to larger, more greasy moieties, which is crucial for achieving good oral bioavailability and a suitable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

  • Hydrogen Bonding and Metabolic Stability: The sulfonamide group is a versatile functional group in drug design. It is a potent hydrogen bond donor and acceptor, capable of forming critical interactions with hinge region residues in the kinase active site.[2] Furthermore, the sulfonamide linkage is generally more stable to metabolic degradation than amide bonds.[3]

A prime example of the successful application of a related moiety is in the structure of Baricitinib, a selective inhibitor of Janus Kinase (JAK) 1 and 2.[1][4] The synthesis of Baricitinib prominently features an azetidine ring functionalized with an ethylsulfonyl group, highlighting the industrial and therapeutic relevance of this chemical class.[5][6]

Strategic Application in Kinase Inhibitor Scaffolds

The this compound moiety is typically incorporated to interact with the solvent-exposed region of the kinase ATP binding site, while a core heterocyclic scaffold (e.g., pyrazolopyrimidine, purine, triazine) engages the critical hinge region.

Target Kinase Families:
  • Janus Kinases (JAKs): As demonstrated by Baricitinib, the azetidine sulfonamide can be a key component for achieving selectivity and potency against JAK family members, which are crucial targets for autoimmune diseases like rheumatoid arthritis.[1][7]

  • Bruton's Tyrosine Kinase (BTK): BTK inhibitors are vital for treating B-cell malignancies. The design of next-generation BTK inhibitors often focuses on improving selectivity and overcoming resistance mutations, a goal to which novel scaffolds like this compound can contribute.

  • Phosphatidylinositol 3-kinases (PI3Ks): The PI3K pathway is frequently dysregulated in cancer. The development of isoform-selective PI3K inhibitors is an area of intense research where the unique structural features of this building block could be leveraged.[8][9]

The following workflow illustrates the general strategy for incorporating the this compound moiety into a kinase inhibitor.

References

Application of 3-Methylazetidine-1-sulfonamide in Antibacterial Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unconventional mechanisms of action. Pathogens are increasingly evolving resistance to nearly all classes of current antibiotics, creating a critical void in our therapeutic arsenal.[1] Medicinal chemists are thus compelled to explore novel chemical space to identify scaffolds that can circumvent existing resistance mechanisms.

The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in β-lactam antibiotics like penicillins and cephalosporins.[1][2] Its inherent ring strain contributes to the reactivity and biological activity of these molecules. Beyond the classical β-lactam structure, the azetidine moiety serves as a versatile building block, offering a rigid framework to orient pharmacophoric groups in a precise three-dimensional arrangement.[3][4]

Concurrently, the sulfonamide group is a cornerstone of antibacterial therapy.[5] Sulfonamides traditionally act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[5] This selective disruption of a key metabolic pathway provides a bacteriostatic effect. The versatility of the sulfonamide functional group allows for its incorporation into a wide array of molecular architectures, often enhancing their pharmacological properties.[6][7]

This technical guide explores the rationale and practical application of combining the 3-methylazetidine moiety with a sulfonamide functional group, specifically in the form of 3-Methylazetidine-1-sulfonamide , as a promising strategy in the design of novel antibacterial agents. We will provide a comprehensive overview of the design rationale, a detailed (illustrative) synthetic protocol, and standardized methods for evaluating the biological activity of candidate molecules.

Design Rationale: Synergistic Potential of the Azetidine-Sulfonamide Chimera

The strategic hybridization of the 3-methylazetidine ring and a sulfonamide moiety is predicated on several key principles of modern drug design:

  • Structural Rigidity and Vectorial Orientation: The compact and rigid nature of the 3-methylazetidine ring serves as a non-planar scaffold that can project substituents into distinct vectors of chemical space. This is crucial for optimizing interactions with the intricate topographies of bacterial target proteins. The methyl group at the 3-position can provide a beneficial steric hindrance or hydrophobic interaction, potentially enhancing binding affinity or selectivity.[4]

  • Modulation of Physicochemical Properties: The sulfonamide group can significantly influence the physicochemical properties of a molecule, including its solubility, polarity, and ability to form hydrogen bonds. By N-sulfonylating the azetidine ring, we introduce a potent hydrogen bond acceptor and potentially a donor, which can be critical for target engagement.

  • Exploiting Multiple Binding Pockets: A molecule incorporating the this compound core can be further elaborated with various substituents. This allows for the design of molecules that can simultaneously engage multiple binding pockets within a target enzyme or protein, leading to enhanced potency and potentially a lower propensity for resistance development.

  • Novelty and Circumvention of Resistance: The combination of these two pharmacophores in a novel arrangement offers the potential to create molecules that are not recognized by existing bacterial resistance mechanisms, such as efflux pumps or enzymatic degradation, which are common for established antibiotic classes.

Illustrative Synthetic Protocol: Synthesis of a Phenyl-Substituted this compound Derivative

This section provides a representative, multi-step protocol for the synthesis of a hypothetical antibacterial candidate incorporating the this compound core. This protocol is based on established synthetic methodologies for azetidines and sulfonamides.[2][8][9]

Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-Methylazetidine cluster_1 Step 2: Sulfonylation of 3-Methylazetidine A Starting Materials B Cyclization Reaction A->B Reagents C 3-Methylazetidine B->C D 3-Methylazetidine F Sulfonylation Reaction D->F E Arylsulfonyl Chloride E->F G Target Molecule F->G

Caption: A high-level workflow for the synthesis of the target molecule.

Step 1: Synthesis of 3-Methylazetidine (Illustrative)

This is a generalized representation. The actual synthesis may require multiple steps and specific precursors not detailed here.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate starting materials for the cyclization reaction in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Slowly add the cyclizing agent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product is then purified by column chromatography to yield 3-methylazetidine.

Step 2: Synthesis of N-(4-Bromophenyl)sulfonyl-3-methylazetidine (Target Molecule)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylazetidine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Sulfonyl Chloride Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(4-bromophenyl)sulfonyl-3-methylazetidine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Protocols for Antibacterial and Cytotoxicity Testing

The following protocols provide standardized methods for assessing the biological activity of newly synthesized this compound derivatives.

Workflow for Biological Evaluation

Biological_Evaluation A Synthesized Compound B Minimum Inhibitory Concentration (MIC) Assay A->B C Cytotoxicity Assay (e.g., MTT or XTT) A->C D Antibacterial Potency Data B->D E Selectivity and Safety Profile C->E

Caption: The experimental workflow for evaluating the biological activity of the synthesized compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli), select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (wells 1-11) with 100 µL of the prepared bacterial suspension.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[7][12]

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This assay determines the effect of the compound on the viability of a mammalian cell line (e.g., HEK293 or HepG2) to assess its potential toxicity to host cells.[1][13][14]

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.[15]

Data Presentation and Interpretation

The results from the biological assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Antibacterial Activity (MIC) of this compound Derivatives

CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
Derivative 1 832
Derivative 2 416
Ciprofloxacin 10.5

Table 2: Hypothetical Cytotoxicity Data

CompoundMammalian Cell Line IC₅₀ (µM)
Derivative 1 >100
Derivative 2 85
Doxorubicin 0.5

Conclusion and Future Directions

The strategic incorporation of the this compound scaffold represents a promising avenue for the discovery of novel antibacterial agents. The inherent structural features of this hybrid molecule offer the potential for potent and selective inhibition of bacterial targets while potentially circumventing existing resistance mechanisms. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of such compounds.

Future work in this area should focus on the synthesis of a diverse library of derivatives to establish a clear structure-activity relationship (SAR).[4][16] Elucidation of the specific molecular target and mechanism of action will be crucial for the rational optimization of this promising class of antibacterial candidates.

References

Topic: Derivatization of 3-Methylazetidine-1-sulfonamide for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol

Abstract

The azetidine ring is a highly valued saturated heterocycle in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability while providing a three-dimensional exit vector from a core scaffold. When combined with a sulfonamide linker, the 3-methylazetidine-1-sulfonamide moiety becomes a powerful building block for probing structure-activity relationships (SAR). The methyl group at the 3-position introduces a chiral center and a defined steric influence, allowing for fine-tuning of ligand-receptor interactions. This document provides a comprehensive guide for the synthesis and derivatization of this scaffold, focusing on robust protocols for N-functionalization and outlining a strategic approach to SAR library design for drug discovery programs.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of drug design, small, strained rings are no longer viewed as mere curiosities but as strategic tools for navigating chemical space. The azetidine ring, a four-membered saturated heterocycle, serves as a versatile "saturated bioisostere" for commonly used groups like gem-dimethyl or tert-butyl, often leading to a significant improvement in aqueous solubility without a prohibitive increase in molecular weight. The non-planar, puckered nature of the azetidine ring allows substituents to be projected into distinct spatial regions, a critical feature for optimizing interactions within a protein's binding pocket.

The sulfonamide group (—SO₂NH—) is a well-established pharmacophore and a stable, synthetically accessible linker. It acts as a potent hydrogen bond acceptor (via the sulfonyl oxygens) and, crucially, a hydrogen bond donor (via the N-H group). This N-H bond serves as the primary point for synthetic diversification, enabling the exploration of a wide array of substituents.

This guide details two reliable and scalable methods for the N-derivatization of the core this compound scaffold:

  • Nucleophilic Aromatic Substitution (SNAr): A classical method ideal for coupling with electron-deficient aromatic and heteroaromatic systems.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction offering broad scope for coupling with a diverse range of (hetero)aryl halides.

By following these protocols, research teams can efficiently generate libraries of analogs to systematically investigate SAR and identify lead compounds with optimized potency, selectivity, and drug-like properties.

Synthetic Workflow Overview

The overall strategy involves a two-step sequence: first, the synthesis of the core scaffold, followed by its diversification. This modular approach allows for the production of a common intermediate that can be branched into numerous final products.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Parallel Derivatization for SAR Library start 3-Methylazetidine (Hydrochloride Salt) reagent1 Sulfamoyl Chloride or SO₂Cl₂ then NH₄OH core This compound (Key Intermediate) reagent1->core  Sulfonylation snar Protocol 2: SₙAr Reaction (e.g., + 2-Fluoropyridine, Base) core->snar  R-Group Introduction buchwald Protocol 3: Buchwald-Hartwig Amination (e.g., + Aryl Bromide, Pd Catalyst, Ligand, Base) core->buchwald  R-Group Introduction library Diverse Analog Library for SAR Studies snar->library buchwald->library

Figure 1: Modular workflow for the synthesis and derivatization of the this compound scaffold.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of the Core Scaffold: this compound

This protocol describes the synthesis of the key intermediate from commercially available 3-methylazetidine hydrochloride. The reaction proceeds via the sulfonylation of the secondary amine.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
3-Methylazetidine hydrochloride≥95%CommercialStore in a desiccator.
Sulfamoyl chloride98%CommercialHighly moisture-sensitive. Handle under an inert atmosphere (N₂ or Ar).
Triethylamine (TEA)≥99.5%, anhydrousCommercialUse a freshly opened bottle or freshly distilled.
Dichloromethane (DCM)AnhydrousSolvent System
Saturated aq. NaHCO₃ solutionReagent GradeIn-house prep
BrineReagent GradeIn-house prep
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial
Silica Gel230-400 meshCommercialFor column chromatography.

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an atmosphere of dry nitrogen, add 3-methylazetidine hydrochloride (1.0 eq).

  • Suspension: Suspend the solid in anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous triethylamine (2.5 eq) dropwise to the suspension. Stir for 15 minutes at 0 °C. The triethylamine serves to both neutralize the hydrochloride salt and act as a base for the subsequent sulfonylation.

  • Sulfonylation: In a separate flask, dissolve sulfamoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

    • Causality: Slow addition is critical to control the exotherm of the reaction and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using an ethyl acetate/hexanes gradient, to yield this compound as a white solid.

  • Characterization (Self-Validation):

    • ¹H NMR: Expect to see characteristic peaks for the azetidine ring protons, the methyl group doublet, and a broad singlet for the sulfonamide N-H protons.

    • Mass Spec (ESI): Calculate the expected mass [M+H]⁺ and [M+Na]⁺ and compare it with the observed mass.

Protocol 2: N-Derivatization via Nucleophilic Aromatic Substitution (SNAr)

This method is effective for coupling the sulfonamide with electron-deficient aromatic systems, such as those containing nitro groups or nitrogen atoms within the ring (e.g., pyridines, pyrimidines).

Materials and Reagents

Reagent/MaterialGradeSupplierComments
This compoundFrom Protocol 1N/AEnsure it is dry.
2-Fluoro-4-nitropyridine≥97%CommercialExample electron-deficient aryl halide.
Sodium Hydride (NaH)60% dispersion in oilCommercialCaution: Pyrophoric. Handle with extreme care under an inert atmosphere.
N,N-Dimethylformamide (DMF)AnhydrousCommercial
Saturated aq. NH₄Cl solutionReagent GradeIn-houseFor quenching.

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried flask under N₂, add this compound (1.0 eq) and dissolve it in anhydrous DMF (0.1 M). Cool the solution to 0 °C.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise. Effervescence (H₂ gas evolution) will be observed. Stir at 0 °C for 30 minutes.

    • Expertise: The sulfonamide N-H is acidic (pKa ~10-11), and a strong, non-nucleophilic base like NaH is required for complete deprotonation to form the highly nucleophilic sulfonamidate anion.

  • Aryl Halide Addition: Add the electron-deficient aryl halide (e.g., 2-fluoro-4-nitropyridine, 1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by LC-MS. Gentle heating (e.g., 50-60 °C) may be required for less activated substrates.

  • Work-up:

    • Cool the reaction to 0 °C and quench very slowly by dropwise addition of saturated aq. NH₄Cl solution.

    • Dilute with ethyl acetate and water.

    • Wash the organic layer with water (3x) and brine (1x) to remove DMF.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification & Characterization: Purify by flash chromatography. Confirm the structure by NMR and Mass Spec. The disappearance of the sulfonamide N-H proton peak in the ¹H NMR is a key indicator of successful N-derivatization.

Protocol 3: N-Derivatization via Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction offers a much broader substrate scope than SNAr, allowing coupling with electron-rich, electron-neutral, and sterically hindered (hetero)aryl halides.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
This compoundFrom Protocol 1N/A
4-Bromoanisole≥98%CommercialExample aryl halide.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeCommercialAir-sensitive.
Xantphos≥98%CommercialA common bulky phosphine ligand.
Cesium Carbonate (Cs₂CO₃)≥99.9%CommercialOften the base of choice for sulfonamide couplings.
1,4-Dioxane or TolueneAnhydrousCommercialDegas thoroughly before use (e.g., by sparging with N₂ for 30 min).

Step-by-Step Procedure

  • Reaction Setup: In a glovebox or under a robust stream of N₂, add to a reaction vial: this compound (1.2 eq), the aryl halide (e.g., 4-bromoanisole, 1.0 eq), Cs₂CO₃ (2.0 eq), Xantphos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).

    • Expertise: The choice of ligand is critical. Xantphos is effective for many sulfonamide couplings due to its wide bite angle, which promotes the crucial reductive elimination step of the catalytic cycle.

  • Solvent Addition: Add degassed anhydrous 1,4-dioxane or toluene.

  • Reaction: Seal the vial and heat to 80-110 °C for 12-24 hours. Monitor by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the Celite® pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification & Characterization: Purify the residue by flash chromatography. Confirm the structure by NMR and Mass Spec.

Strategy for Structure-Activity Relationship (SAR) Studies

A systematic exploration of the R-group attached to the sulfonamide nitrogen is key to developing a robust SAR. The goal is to probe how changes in sterics, electronics, and lipophilicity impact biological activity.

G design Design Analogs (Vary R-group properties) synthesize Synthesize Library (Protocols 2 & 3) design->synthesize Plan test Biological Assay (e.g., IC₅₀ determination) synthesize->test Provide Compounds analyze Analyze Data (Correlate structure with activity) test->analyze Generate Data analyze->design Formulate Hypothesis

Figure 2: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Library Design: A Multiparameter Approach

When selecting R-groups for the initial library, it is crucial to vary one property at a time while keeping others as constant as possible.

Table 1: Example R-Group Substituents for a Primary SAR Screen

R-Group (Aryl Halide Precursor)Primary Property ProbedRationale
Phenyl (from Bromobenzene)Baseline Provides a neutral, foundational data point.
4-MethoxyphenylElectronics (EDG) Introduces a strong electron-donating group (EDG) and a potential H-bond acceptor.
4-(Trifluoromethyl)phenylElectronics (EWG) Introduces a strong electron-withdrawing group (EWG) and increases lipophilicity.
4-CyanophenylElectronics (EWG) Adds a linear, polar EWG and a potential H-bond acceptor.
2-Methylphenyl (o-tolyl)Steric Bulk Probes for steric clashes near the point of attachment by introducing ortho-substitution.
3-PyridylH-Bonding / pKa Introduces a basic nitrogen atom, which can alter solubility and form new H-bonds with the target.
NaphthylLipophilicity / Size Explores the effect of extending the hydrophobic surface area.
Data Consolidation and Analysis

All analytical and biological data should be compiled into a central table to facilitate analysis. This allows for easy comparison across the series and helps in identifying trends.

Table 2: Template for SAR Data Consolidation

Cmpd IDR-Group StructureYield (%)MS [M+H]⁺ (obs.)Target Activity IC₅₀ (µM)Solubility (µg/mL)cLogP
AZ-001Phenyl75227.091.2502.1
AZ-0024-Methoxyphenyl81257.100.8452.2
AZ-0034-CF₃-phenyl68295.085.4153.0
etc...................

Conclusion

The this compound scaffold is a highly adaptable platform for modern drug discovery. Its synthesis is straightforward, and its derivatization can be achieved through robust and high-yielding protocols like SNAr and Buchwald-Hartwig amination. By applying a systematic approach to library design and carefully analyzing the resulting biological and physicochemical data, research teams can efficiently map the structure-activity landscape and accelerate the journey from a hit compound to a clinical candidate.

Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Methylazetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the Azetidine Sulfonamide Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel chemical scaffolds that confer advantageous physicochemical properties is perpetual. Four-membered heterocycles, particularly azetidines, have garnered significant attention as valuable design elements in modern drug discovery.[1][2] Their small, polar, and three-dimensional nature can substantially improve properties such as solubility, metabolic stability, and cell permeability, while providing novel vectors for exploring chemical space.[3][4] When combined with the sulfonamide functional group—a well-established pharmacophore present in a wide array of approved drugs—the resulting azetidine sulfonamide scaffold represents a promising starting point for library development and high-throughput screening (HTS) campaigns.[5][6]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays involving 3-Methylazetidine-1-sulfonamide . We will move beyond a simple recitation of steps to explain the underlying scientific rationale for experimental choices, ensuring that the described protocols are robust, reproducible, and serve as self-validating systems.

Rationale for Screening: Potential Biological Targets for this compound

The sulfonamide moiety is a versatile hydrogen bond donor and acceptor and can act as a transition-state mimetic, often targeting metalloenzymes. Based on established activities of sulfonamide-containing compounds, several protein classes present as high-priority targets for screening this compound and its derivatives.

  • Carbonic Anhydrases (CAs): As a classic target for sulfonamides, various CA isoenzymes involved in physiological processes like pH regulation and tumorigenesis are a primary area of interest.[7]

  • Kinases: While less common, certain sulfonamides can interact with the ATP-binding pocket of kinases, making them relevant for oncology and inflammation research.

  • Proteases: The sulfonamide group can coordinate with the catalytic metal ions (e.g., zinc) in the active site of metalloproteases. For instance, inhibitors of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), an enzyme involved in antigen presentation, have been identified from sulfonamide scaffolds.[8]

  • Helicases: Recent studies have identified 2-sulfonyl pyrimidines as covalent inhibitors of Werner syndrome protein (WRN), a helicase crucial for the viability of certain cancer cells, demonstrating the potential of sulfonamides to target ATP-binding sites in these enzymes.[9][10]

This guide will focus on two distinct, high-impact HTS applications: a biochemical assay targeting a metalloenzyme (Carbonic Anhydrase) and a cell-based assay designed to detect inhibitors of a critical cancer-related signaling pathway.

Application 1: Biochemical Fluorescence-Based Assay for Carbonic Anhydrase IX Inhibition

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme overexpressed in many hypoxic tumors, contributing to acidosis of the tumor microenvironment and promoting cancer cell survival and metastasis. It is a well-validated therapeutic target, and its inhibition is a key strategy in oncology drug discovery.

Scientific Principle

This assay quantifies the esterase activity of CA IX. The enzyme catalyzes the hydrolysis of a non-fluorescent substrate, fluorescein diacetate (FDA), into the highly fluorescent product, fluorescein. Inhibitors of CA IX, such as this compound, will bind to the enzyme's active site, reducing the rate of FDA hydrolysis and resulting in a lower fluorescence signal. The assay is performed in a high-throughput format using 384-well microplates.

Experimental Workflow Diagram

HTS_Workflow_CAIX cluster_prep Plate Preparation cluster_reaction Reaction & Detection Compound_Addition 1. Dispense this compound & Controls (50 nL) Enzyme_Addition 2. Add CA IX Enzyme Solution (10 µL) Compound_Addition->Enzyme_Addition Preincubation 3. Pre-incubate at RT (15 min) Enzyme_Addition->Preincubation Substrate_Addition 4. Add FDA Substrate (10 µL) Preincubation->Substrate_Addition Incubation 5. Incubate at RT (60 min, protected from light) Substrate_Addition->Incubation Detection 6. Read Fluorescence (Ex: 485 nm, Em: 520 nm) Incubation->Detection Data_Analysis 7. Data Analysis (Z', % Inhibition) Detection->Data_Analysis HCS_STAT3_Pathway cluster_pathway STAT3 Signaling Pathway cluster_workflow HCS Workflow IL6 IL-6 IL6R IL-6R IL6->IL6R binds JAK JAK Kinase IL6R->JAK activates STAT3_c STAT3-GFP (Cytoplasm) JAK->STAT3_c phosphorylates STAT3_n STAT3-GFP (Nucleus) STAT3_c->STAT3_n translocates Transcription Gene Transcription STAT3_n->Transcription Seed_Cells 1. Seed STAT3-GFP Cells Add_Compound 2. Add Compound & Incubate (1 hr) Stimulate 3. Stimulate with IL-6 (30 min) Fix_Stain 4. Fix & Stain Nuclei (Hoechst) Image 5. Automated Imaging Analyze 6. Image Analysis (Nuc/Cyto Ratio) Inhibitor 3-Methylazetidine- 1-sulfonamide Inhibitor->JAK Potential Inhibition Inhibitor->STAT3_c Potential Inhibition

References

Topic: Scale-up Synthesis of 3-Methylazetidine-1-sulfonamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 3-Methylazetidine-1-sulfonamide, a key building block in modern medicinal chemistry. Azetidine moieties are increasingly sought after in drug discovery for their ability to confer improved physicochemical properties such as solubility and metabolic stability.[1] The primary sulfonamide group is a versatile functional handle and a common pharmacophore. This guide details a robust synthetic route starting from commercially available 3-methylazetidine hydrochloride, focusing on process optimization, safety, and rigorous analytical characterization to ensure the high purity required for preclinical development.

Introduction and Strategic Rationale

The incorporation of small, strained ring systems like azetidines is a prevalent strategy in drug design to explore novel chemical space and optimize lead compounds.[2] Specifically, 3-substituted azetidines offer a three-dimensional vector for exiting a binding pocket, which can significantly enhance potency and selectivity. When combined with a primary sulfonamide—a well-established bioisostere for carboxylic acids and amides—the resulting this compound becomes a valuable intermediate for constructing novel drug candidates.[3]

The synthetic strategy outlined herein was selected for its reliability, scalability, and economic viability. It employs the classical and highly efficient reaction between a secondary amine (3-methylazetidine) and a sulfonylating agent.[4] This approach avoids complex multi-step sequences and utilizes readily available starting materials, making it suitable for producing gram-to-kilogram quantities necessary for extensive preclinical evaluation.

Synthetic Workflow Overview

The overall process involves two primary stages: the liberation of the free 3-methylazetidine base from its hydrochloride salt, followed by the sulfonylation reaction. The final product is then rigorously purified and characterized.

G cluster_0 Stage 1: Free Base Liberation cluster_1 Stage 2: Sulfonylation & Purification A 3-Methylazetidine HCl B Neutralization (aq. NaOH) A->B C Extraction (DCM) B->C D Drying & Concentration C->D E 3-Methylazetidine (Free Base) D->E G Reaction with Free Base (0°C to RT) E->G Addition at 0°C F Sulfamoyl Chloride in Acetonitrile F->G H Aqueous Work-up G->H I Crude Product H->I J Purification (Column Chromatography) I->J K Final Product: This compound J->K

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for a nominal 10-gram scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantityNotes
3-Methylazetidine hydrochloride>98%Commercial13.0 g (119.7 mmol)Hygroscopic, store in a desiccator.
Sulfamoyl chloride97%Commercial13.8 g (119.7 mmol)Moisture sensitive, handle under inert gas.
Sodium Hydroxide (NaOH)ACS GradeCommercial6.0 g (150 mmol)
Dichloromethane (DCM)Anhydrous, >99.8%Commercial300 mLFor extraction.
Acetonitrile (ACN)Anhydrous, >99.8%Commercial250 mLFor reaction.
Triethylamine (TEA)>99.5%Commercial25.0 mL (179.5 mmol)As a base and HCl scavenger.
Magnesium Sulfate (MgSO₄)AnhydrousCommercial~20 gFor drying.
Silica Gel60 Å, 230-400 meshCommercial~300 gFor chromatography.
Ethyl Acetate (EtOAc)HPLC GradeCommercial~2 LChromatography eluent.
HexanesHPLC GradeCommercial~2 LChromatography eluent.
Step-by-Step Procedure

Part A: Liberation of 3-Methylazetidine Free Base

  • Dissolve 3-Methylazetidine hydrochloride (13.0 g, 119.7 mmol) in deionized water (50 mL) in a 250 mL beaker.

  • In a separate beaker, dissolve sodium hydroxide (6.0 g, 150 mmol) in deionized water (50 mL). Cool the solution to room temperature.

  • Cool the azetidine solution in an ice bath. Slowly add the NaOH solution with stirring, ensuring the temperature remains below 20°C.

  • Transfer the resulting aqueous solution to a 500 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL). Caution: 3-methylazetidine is volatile.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate (~20 g).

  • Filter the drying agent and concentrate the filtrate carefully using a rotary evaporator with a bath temperature no higher than 30°C. This yields 3-methylazetidine as a volatile liquid, which should be used immediately in the next step.

Part B: Sulfonylation Reaction

  • In a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve sulfamoyl chloride (13.8 g, 119.7 mmol) in anhydrous acetonitrile (150 mL).

  • Add triethylamine (25.0 mL, 179.5 mmol) to the solution.

  • Cool the flask to 0°C using an ice-salt bath.

  • Dissolve the freshly prepared 3-methylazetidine free base from Part A in anhydrous acetonitrile (100 mL) and add it to a dropping funnel.

  • Add the 3-methylazetidine solution dropwise to the stirred sulfamoyl chloride solution over 60-90 minutes, maintaining the internal temperature between 0°C and 5°C. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azetidine is consumed.

Work-up and Purification
  • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude residue in ethyl acetate (200 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Combine the pure fractions (identified by TLC) and concentrate under reduced pressure to afford this compound as a white solid or viscous oil. Dry under high vacuum to remove residual solvents.

Expected Yield: 12.5 - 15.0 g (70-83%).

Reaction Mechanism and Scale-Up Considerations

The core of the synthesis is a nucleophilic substitution reaction. The nitrogen atom of 3-methylazetidine acts as a nucleophile, attacking the electrophilic sulfur atom of sulfamoyl chloride. Triethylamine serves as a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction, driving it to completion.

G Azetidine 3-Methylazetidine Intermediate Tetrahedral Intermediate Azetidine->Intermediate Nucleophilic Attack SulfonylChloride Sulfamoyl Chloride SulfonylChloride->Intermediate Product This compound Intermediate->Product Loss of Cl⁻ HCl HCl Intermediate->HCl TEA_HCl TEA·HCl (precipitate) HCl->TEA_HCl TEA Triethylamine (TEA) TEA->TEA_HCl HCl Scavenging

Caption: Simplified reaction mechanism for sulfonamide formation.

Key Considerations for Scale-Up:
  • Temperature Control: The reaction is exothermic. For larger scales, a jacketed reactor with efficient cooling is essential to maintain the 0-5°C range during the addition of the azetidine. Poor temperature control can lead to side reactions and reduced yield.

  • Reagent Purity: The purity of sulfamoyl chloride is critical, as it can degrade upon exposure to moisture. Ensure it is handled under inert conditions (Nitrogen or Argon).

  • Mixing: Adequate agitation is crucial to ensure efficient heat transfer and prevent localized "hot spots" during the addition.

  • Purification: While chromatography is effective at the lab scale, it becomes cumbersome for multi-kilogram production. Developing a robust crystallization or recrystallization procedure for the final product is highly recommended for large-scale purification.[5] This will also improve the final product's physical form, making it easier to handle.

Analytical Characterization and Quality Control

To ensure the material is suitable for preclinical studies, the final product must meet stringent purity and identity specifications.

Analysis MethodSpecification / Expected ResultPurpose
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~4.8 (br s, 2H, SO₂NH₂), ~3.9 (t, 2H), ~3.4 (t, 2H), ~2.6 (m, 1H), ~1.2 (d, 3H). Chemical shifts are approximate and should be confirmed with a reference standard.Structural Confirmation
LC-MS (ESI+)[M+H]⁺ = 151.06. Purity by UV detection at 210 nm.Identity Confirmation & Purity Assessment
HPLC Purity ≥ 98.0% (Area Normalization)Quantitative Purity Determination
Residual Solvents (GC-HS)Acetonitrile, DCM, EtOAc, Hexanes < ICH limits.Safety and Process Control
Appearance White to off-white solid.Physical Quality Assessment

A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive analysis of sulfonamides.[6][7]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Sulfamoyl Chloride: Highly corrosive and reacts violently with water. Handle only in a fume hood under an inert atmosphere.[8][9] In case of skin contact, wash immediately with copious amounts of water.

  • 3-Methylazetidine: Volatile and flammable. The hydrochloride salt is corrosive.[10] Avoid inhalation of vapors.

  • Dichloromethane (DCM): A suspected carcinogen. All handling should occur in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to local environmental regulations.

Conclusion

This application note presents a reliable and scalable method for the synthesis of high-purity this compound. By carefully controlling reaction parameters, particularly temperature, and implementing a robust purification strategy, this protocol can be effectively scaled to produce the quantities required for advanced preclinical research and development. The detailed analytical methods ensure that the final compound meets the stringent quality standards necessary for its use in drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-Methylazetidine-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylazetidine-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this valuable building block.

Introduction

This compound is a key structural motif in medicinal chemistry, offering a unique three-dimensional scaffold that can impart desirable physicochemical properties to drug candidates. The synthesis of this compound, while conceptually straightforward, can present several challenges that may affect yield, purity, and reproducibility. This guide provides a comprehensive overview of the reaction, detailed experimental protocols, and solutions to common problems encountered during its synthesis.

Reaction Overview: The Sulfonylation of 3-Methylazetidine

The most common route to this compound involves the reaction of 3-methylazetidine with a suitable sulfonating agent, followed by amination. A typical two-step approach involves the use of sulfuryl chloride (SO₂Cl₂) to form the intermediate 3-methylazetidine-1-sulfonyl chloride, which is then reacted with ammonia or an ammonia surrogate.

A direct approach using sulfamoyl chloride or related reagents is also a viable pathway. The choice of reagents and reaction conditions is critical to maximize the yield of the desired product while minimizing side reactions, such as the formation of bis-sulfonated byproducts or ring-opening of the strained azetidine ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The primary starting materials are 3-methylazetidine (often used as its hydrochloride salt) and a sulfonating agent. For a two-step synthesis, sulfuryl chloride (SO₂Cl₂) is commonly employed to generate 3-methylazetidine-1-sulfonyl chloride, which is then reacted with a source of ammonia. Alternatively, a one-step approach may utilize a pre-formed sulfamoyl chloride or related reagent.

Q2: Why is the choice of base so critical in this reaction?

A2: The base plays a crucial role in neutralizing the HCl generated during the sulfonylation reaction.[1] An appropriate base, typically a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to drive the reaction to completion. The basicity and steric bulk of the base can influence the reaction rate and selectivity. An inadequate or incorrect choice of base can lead to low yields or the formation of unwanted side products.

Q3: What solvents are recommended for this synthesis?

A3: The choice of solvent is critical for ensuring proper solubility of the reactants and for controlling the reaction temperature. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. The polarity of the solvent can impact the reaction rate, and it is often beneficial to screen a few solvents to find the optimal conditions for your specific setup.

Q4: I am observing a significant amount of a higher molecular weight byproduct. What could this be?

A4: A common byproduct in sulfonamide synthesis is the bis-sulfonated product, where the newly formed sulfonamide nitrogen attacks another molecule of the sulfonyl chloride intermediate.[1] This is more likely to occur if the sulfonamide product is not sufficiently deprotonated or if there is a localized high concentration of the sulfonyl chloride. To minimize this, slow, dropwise addition of the sulfonating agent to the reaction mixture is highly recommended.

Q5: My yield is consistently low. What are the most likely causes?

A5: Low yields can stem from several factors.[1] Key areas to investigate include:

  • Reagent Quality: Ensure that the 3-methylazetidine and the sulfonating agent are of high purity and free from moisture. Sulfonyl chlorides, in particular, are sensitive to hydrolysis.

  • Incomplete Reaction: The reaction may not be going to completion. This could be due to insufficient reaction time, suboptimal temperature, or an inadequate amount of base.

  • Side Reactions: As mentioned, bis-sulfonylation or potential ring-opening of the azetidine ring can consume starting material and reduce the yield of the desired product.

  • Workup and Purification: Product loss during aqueous workup or purification steps is a common issue. Optimizing the extraction pH and choosing an appropriate purification method are crucial.

Q6: Is there a risk of the azetidine ring opening during the reaction?

A6: Yes, the strained four-membered azetidine ring can be susceptible to nucleophilic ring-opening under certain conditions, particularly in the presence of strong nucleophiles or under harsh acidic or basic conditions.[2] However, under the standard conditions for sulfonylation with a non-nucleophilic base, this is generally not the primary reaction pathway. It is a potential side reaction to be aware of, especially if unexpected byproducts are observed.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via 3-Methylazetidine-1-sulfonyl chloride

This protocol outlines a common and reliable method for the synthesis of this compound.

Step 1: Synthesis of 3-Methylazetidine-1-sulfonyl chloride

  • To a solution of 3-methylazetidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (2.2 eq) at 0 °C.

  • Stir the mixture for 15-20 minutes at 0 °C.

  • In a separate flask, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM.

  • Add the sulfuryl chloride solution dropwise to the 3-methylazetidine solution at 0 °C over a period of 30-60 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • The resulting solution of 3-methylazetidine-1-sulfonyl chloride is typically used directly in the next step without isolation.

Step 2: Synthesis of this compound

  • Cool the crude solution of 3-methylazetidine-1-sulfonyl chloride from Step 1 to 0 °C.

  • Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC/LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: Amination 3-Methylazetidine_HCl 3-Methylazetidine Hydrochloride Reaction_1 Reaction with Triethylamine in DCM 3-Methylazetidine_HCl->Reaction_1 Sulfuryl_Chloride Sulfuryl Chloride (SO₂Cl₂) Sulfuryl_Chloride->Reaction_1 Intermediate 3-Methylazetidine-1-sulfonyl chloride (in situ) Reaction_1->Intermediate Reaction_2 Reaction in DCM Intermediate->Reaction_2 Crude Solution Ammonia Ammonia (NH₃) Ammonia->Reaction_2 Product This compound Reaction_2->Product Purification Workup & Purification Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of starting materials: 3-methylazetidine salt may be impure; sulfuryl chloride may have decomposed.1. Verify the purity of starting materials by NMR or other appropriate analytical techniques. Use freshly opened or distilled sulfuryl chloride.
2. Insufficient base: Incomplete neutralization of HCl can stall the reaction.2. Ensure at least 2.2 equivalents of a tertiary amine base are used relative to the azetidine hydrochloride salt.
3. Reaction temperature too low: The reaction rate may be too slow.3. While the initial addition should be at 0 °C to control exotherm, allowing the reaction to proceed at room temperature is often necessary for completion.
Formation of Multiple Products/Impurities 1. Bis-sulfonylation: The product sulfonamide reacts with another molecule of the sulfonyl chloride intermediate.[1]1. Add the sulfuryl chloride solution slowly and dropwise to the reaction mixture to avoid localized high concentrations.
2. Ring-opening of azetidine: The strained ring may open under certain conditions.[2]2. Use a non-nucleophilic base (e.g., TEA, DIPEA). Avoid harsh acidic or basic conditions during workup.
3. Reaction with solvent: If using a nucleophilic solvent, it may compete with the desired reaction.3. Use a non-nucleophilic, aprotic solvent like DCM or THF.
Difficult Purification 1. Product is highly polar and water-soluble: Significant loss of product during aqueous workup.1. Saturate the aqueous layer with NaCl (brine) before extraction to reduce the solubility of the product. Use a continuous liquid-liquid extractor for highly water-soluble products.
2. Byproducts have similar polarity to the product: Co-elution during column chromatography.2. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization or preparative HPLC.

Data Summary Table: Key Reaction Parameters

Parameter Recommended Condition Justification
Stoichiometry (3-Methylazetidine HCl) 1.0 eqLimiting reagent.
Stoichiometry (Sulfuryl Chloride) 1.1 - 1.2 eqA slight excess ensures complete consumption of the azetidine.
Stoichiometry (Base) 2.2 - 2.5 eqTo neutralize both the HCl from the starting material and the HCl generated in the reaction.
Solvent Anhydrous Dichloromethane (DCM)Aprotic, good solubility for reactants, and relatively low boiling point for easy removal.
Temperature 0 °C for addition, then warm to room temperatureControls the initial exotherm and allows the reaction to proceed to completion.
Reaction Time 2-6 hours (monitor by TLC/LC-MS)Reaction times can vary depending on the scale and specific conditions.

Logical Relationship Diagram for Troubleshooting

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_Stoichiometry Confirm Stoichiometry of Reagents & Base Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Analyze_Byproducts Identify Byproducts (LC-MS, NMR) Start->Analyze_Byproducts Reagent_Issue Use fresh/purified reagents Check_Reagents->Reagent_Issue Stoichiometry_Issue Adjust reagent/base equivalents Check_Stoichiometry->Stoichiometry_Issue Conditions_Issue Optimize temperature and reaction time Check_Conditions->Conditions_Issue Byproduct_Actions Modify reaction to minimize side reactions (e.g., slow addition) Analyze_Byproducts->Byproduct_Actions Re-run_Experiment Re-run_Experiment Reagent_Issue->Re-run_Experiment Re-run Experiment Stoichiometry_Issue->Re-run_Experiment Conditions_Issue->Re-run_Experiment Byproduct_Actions->Re-run_Experiment

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 3-Methylazetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methylazetidine-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in obtaining this compound with high purity. Given its highly polar nature and specific structural features, this compound presents unique purification hurdles that require carefully considered strategies.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What makes this compound difficult to purify?

A1: The purification challenges for this compound stem from a combination of its physical and chemical properties:

  • High Polarity: With a calculated XLogP3 of -0.6, this molecule is highly polar[1]. This makes it poorly retained on standard reversed-phase chromatography columns (e.g., C18), often leading to elution in the solvent front with other polar impurities.

  • Aqueous Solubility: Its polarity suggests good solubility in aqueous and polar organic solvents, which can make precipitation and recrystallization challenging to optimize.

  • Potential for Multiple Impurity Types: The synthesis can generate a range of impurities, from unreacted starting materials to byproducts of side reactions, which may have similar polarities to the desired product.

Q2: What are the most likely impurities I should expect?

A2: Based on common synthetic routes for azetidine sulfonamides (e.g., reaction of 3-methylazetidine with a sulfonamide source), the most probable impurities include:

  • Unreacted 3-Methylazetidine: A volatile and basic starting material.

  • Hydrolysis Products: If sulfamoyl chloride is used in the synthesis, its hydrolysis can lead to inorganic salts.

  • Dimeric and Oligomeric Byproducts: Self-reaction of starting materials or intermediates can lead to higher molecular weight impurities[2].

  • Residual Solvents: Polar solvents used in the synthesis and work-up can be difficult to remove.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" is a common issue with polar compounds and sulfonamides. It occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a high concentration of impurities, a solvent system in which the compound is too soluble, or the cooling rate being too rapid. Refer to the troubleshooting guide below for specific strategies to address this.

Q4: Can I use standard silica gel chromatography for purification?

A4: While possible, it may not be the optimal method. The highly polar nature of this compound means it will likely have very strong interactions with the polar silica surface, requiring highly polar and potentially complex mobile phases for elution. This can lead to poor peak shape and difficult separation from other polar impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable chromatographic technique for such molecules[3][4][5].

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Poor Recovery from Recrystallization
Symptom Probable Cause Suggested Solution
Low yield of precipitated solid. The compound is too soluble in the chosen solvent, even at low temperatures.1. Introduce an Anti-Solvent: Slowly add a miscible solvent in which the compound is poorly soluble to the solution of your compound to induce precipitation. 2. Solvent System Screening: Experiment with different solvent systems. For polar sulfonamides, mixtures of alcohols (isopropanol, ethanol) and water can be effective[6].
Product "oils out" instead of crystallizing. The cooling rate is too fast, or the impurity level is too high.1. Slow Cooling: Allow the solution to cool to room temperature slowly before transferring to an ice bath or refrigerator. 2. Seeding: Add a small crystal of pure product to the solution to encourage nucleation. 3. Reduce Concentration: Use a slightly larger volume of solvent to prevent oversaturation.
Product is amorphous or poorly crystalline. Rapid precipitation or presence of impurities inhibiting crystal growth.1. Solvent/Anti-Solvent Method: Dissolve the compound in a good solvent and slowly add an anti-solvent to induce gradual crystallization. 2. Controlled Evaporation: Allow the solvent to evaporate slowly from a dilute solution.
Problem 2: Ineffective Chromatographic Separation
Symptom Probable Cause Suggested Solution
Product elutes in the solvent front on a C18 column. The compound is too polar for effective retention by reversed-phase chromatography.1. Switch to HILIC: Utilize a polar stationary phase (e.g., silica, diol, or amide-based columns) with a mobile phase of high organic content (e.g., acetonitrile) and a small amount of aqueous buffer[3][4][5][7]. 2. Use a Polar-Embedded or Polar-Endcapped RP Column: These columns offer enhanced retention for polar analytes compared to standard C18 phases.
Broad, tailing peaks on silica gel. Strong interaction between the sulfonamide/azetidine groups and the acidic silanol groups on the silica surface.1. Use a Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve peak shape. 2. Consider Alternative Stationary Phases: Neutral or basic alumina, or functionalized silica (e.g., amino-propyl) can provide better results[8][9].
Co-elution with polar impurities. Insufficient selectivity in the chosen chromatographic system.1. Optimize HILIC Conditions: Vary the organic solvent, the aqueous component (water vs. buffer), buffer pH, and salt concentration to modulate selectivity[4][7]. 2. Try Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for polar compounds and is often complementary to HPLC[8][9].

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting an appropriate purification strategy for this compound based on the initial purity assessment.

Purification_Strategy start Crude this compound assess_purity Assess Purity (TLC, LCMS, NMR) start->assess_purity decision_purity Purity > 90%? assess_purity->decision_purity high_purity_path Recrystallization decision_purity->high_purity_path Yes low_purity_path Chromatography decision_purity->low_purity_path No final_product Pure Product (>98%) high_purity_path->final_product decision_impurity_type Nature of Impurities? low_purity_path->decision_impurity_type polar_impurities HILIC or SFC decision_impurity_type->polar_impurities Polar nonpolar_impurities Normal Phase (Silica) or Reversed Phase decision_impurity_type->nonpolar_impurities Non-polar/Less Polar polar_impurities->final_product nonpolar_impurities->final_product

Caption: Purification strategy decision workflow.

Experimental Protocols

Protocol 1: Recrystallization from an Isopropanol/Water System

This protocol is suitable for material that is already of moderate purity (>90%) and aims to remove minor impurities.

  • Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot isopropanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper.

  • Addition of Anti-Solvent: While the solution is still warm, add water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 isopropanol/water, followed by a cold non-polar solvent (e.g., diethyl ether) to aid in drying. Dry the crystals under vacuum.

Protocol 2: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is designed for separating the target compound from other polar impurities when recrystallization is ineffective.

  • Column Selection: Choose a HILIC stationary phase. An amide- or silica-based column is a good starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

  • Sample Preparation: Dissolve the crude material in a mixture that mimics the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water) to ensure good peak shape.

  • Gradient Elution:

    • Equilibrate the column with 95% B.

    • Inject the sample.

    • Run a linear gradient from 95% B to 50% B over 15-20 column volumes.

    • Hold at 50% B for 2-3 column volumes.

    • Return to 95% B and re-equilibrate.

  • Fraction Collection and Analysis: Collect fractions corresponding to the product peak and analyze for purity by an appropriate method (e.g., LCMS, TLC).

  • Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure. A lyophilization step may be necessary to remove the final traces of water.

Purity Assessment

It is crucial to use appropriate analytical techniques to assess the purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identification of organic impurities. The chemical shifts of common laboratory solvents should be consulted to avoid misinterpretation of signals[10][11][12].

  • Liquid Chromatography-Mass Spectrometry (LCMS): This is a powerful tool for detecting trace impurities and confirming the molecular weight of the product. HILIC-MS methods are particularly well-suited for this polar compound.

  • High-Performance Liquid Chromatography (HPLC) with UV/ELSD: HPLC can be used for quantitative purity analysis. An Evaporative Light Scattering Detector (ELSD) is beneficial if the compound or its impurities lack a strong UV chromophore.

References

Technical Support Center: 3-Methylazetidine-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Methylazetidine-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its preparation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your outcomes for both yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common initial queries. For more complex issues, please refer to the In-Depth Troubleshooting Guides.

Q1: What is a realistic yield expectation for the synthesis of this compound?

A: Under optimized conditions, yields for the sulfonylation of secondary amines can be quite high, often in the range of 85-95%.[1] However, factors such as the purity of starting materials, precise control of reaction conditions, and efficiency of the work-up can cause this to vary significantly. Yields below 70% suggest that one or more parameters require investigation and optimization.

Q2: My 3-methylazetidine starting material is the hydrochloride salt. Can I use it directly?

A: No, you cannot use the hydrochloride salt directly. The protonated azetidinium ion is not nucleophilic and will not react with the electrophilic sulfonylating agent.[2] You must first neutralize the salt to liberate the free base. This is typically achieved by adding at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture. One equivalent neutralizes the HCl salt, and the second acts as an acid scavenger for the HCl generated during the sulfonylation reaction.

Q3: What are the most effective analytical techniques for assessing the purity of the final product?

A: A combination of techniques is recommended for a comprehensive purity assessment.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of residual solvents or organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying the mass of the desired product and detecting trace-level impurities that may not be visible by NMR. It is the primary tool for determining purity percentage.

  • GC (Gas Chromatography): While less common for polar sulfonamides, GC can be useful for analyzing the purity of volatile starting materials or for detecting low molecular weight, non-polar side products.[3]

Q4: The reaction appears complete by TLC/LC-MS, but I'm struggling to isolate a solid product. It remains an oil. What could be the cause?

A: This is a common issue often related to residual impurities.

  • Residual Solvent: Trapped solvent (e.g., DCM, THF) can prevent crystallization. Ensure your product is dried thoroughly under high vacuum.

  • Excess Base/Base Hydrochloride: Residual triethylamine or its hydrochloride salt can act as an impurity that inhibits crystallization. Thorough aqueous washes during work-up are crucial.

  • Grease: Contamination from vacuum grease is a frequent culprit.

  • Minor Impurities: Even small amounts of structurally similar byproducts can disrupt the crystal lattice. In this case, further purification via column chromatography is necessary.

In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.

Problem Area 1: Low Reaction Yield or Incomplete Conversion

Low yield is the most common challenge, often stemming from issues with reagents or reaction conditions.

Below is a workflow to systematically diagnose the root cause of poor reaction yield.

G cluster_0 Phase 1: Reagent & Setup Verification cluster_1 Phase 2: Reaction & Work-up Analysis start Low Yield / Incomplete Conversion reagents Verify Starting Material Purity & Stoichiometry start->reagents conditions Review Reaction Conditions reagents->conditions Reagents OK sol_reagents Solution: - Use fresh/purified reagents. - Confirm stoichiometry. - Ensure amine is free base. reagents->sol_reagents setup Check for Moisture Contamination conditions->setup Conditions OK sol_conditions Solution: - Optimize temperature (start at 0°C). - Use appropriate anhydrous solvent. - Select a suitable non-nucleophilic base. conditions->sol_conditions side_reactions Identify Potential Side Reactions setup->side_reactions Setup OK sol_setup Solution: - Flame-dry glassware. - Use anhydrous solvents. - Run under inert atmosphere (N2/Ar). setup->sol_setup workup_loss Assess Product Loss During Work-up side_reactions->workup_loss Side Reactions Minimal sol_side_reactions Solution: - Slow, controlled addition of sulfonyl chloride. - Maintain low temperature. side_reactions->sol_side_reactions sol_workup Solution: - Optimize extraction pH. - Minimize emulsion formation. - Back-extract aqueous layers. workup_loss->sol_workup

Caption: A systematic workflow for troubleshooting low reaction yield.

Potential Cause Scientific Explanation Recommended Solution
Degraded/Impure Starting Materials Sulfonylating agents (e.g., sulfuryl chloride, sulfamide) are highly sensitive to moisture and can hydrolyze, reducing their effective concentration. The amine's purity is also critical.[4][5]Use a fresh bottle of the sulfonating agent. Verify the purity of 3-methylazetidine via NMR or GC-MS. If using the HCl salt, ensure complete conversion to the free base.
Suboptimal Reaction Temperature The reaction is exothermic. Adding the sulfonating agent too quickly or at room temperature can cause overheating, leading to side reactions and degradation.Begin the reaction at 0 °C in an ice bath. Add the sulfonating agent dropwise to the solution of the amine and base over 15-30 minutes. After addition, allow the reaction to warm to room temperature and stir to completion.[4]
Incorrect Choice of Base or Solvent The base must be non-nucleophilic to avoid competing with the azetidine in reacting with the sulfonating agent. The solvent must be aprotic and anhydrous. Protic solvents (e.g., alcohols) will react with the sulfonating agent.Use a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Hydrolysis of Sulfonating Agent This is a primary competing reaction. Water in the solvent, on the glassware, or in the amine will rapidly consume the electrophilic sulfonating agent to form the corresponding sulfonic acid, halting the desired reaction.Thoroughly flame-dry all glassware before use. Use anhydrous grade solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]

The success of the synthesis hinges on favoring the desired nucleophilic attack by the amine over the undesired attack by water.

G cluster_desired Desired Reaction Pathway cluster_side Competing Side Reaction Amine 3-Methylazetidine (Nucleophile) Product This compound (Desired Product) Amine->Product Nucleophilic Attack Sulfonyl R-SO2-Cl (Electrophile) Sulfonyl->Product Water Water (H2O) (Nucleophile) SideProduct Sulfonic Acid (Byproduct) Water->SideProduct Hydrolysis Sulfonyl2 R-SO2-Cl (Electrophile) Sulfonyl2->SideProduct

Caption: Desired sulfonylation vs. undesired hydrolysis side reaction.

Problem Area 2: Product Purity Issues After Isolation

Even with good conversion, achieving high purity can be challenging due to the polar nature of sulfonamides and potential byproducts.

Impurity Observed Probable Cause Purification Strategy
Unreacted 3-Methylazetidine Insufficient sulfonating agent or incomplete reaction.Acid Wash: During work-up, wash the organic layer with dilute acid (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, while the neutral sulfonamide product remains in the organic layer.
Unreacted Sulfonating Agent / Sulfonic Acid Excess sulfonating agent used; hydrolysis byproduct.Base Wash: During work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution). The acidic sulfonic acid will be deprotonated and extracted into the aqueous layer.
Unknown Byproducts Side reactions due to incorrect temperature control or reactive impurities.Recrystallization: If the product is a solid, recrystallization is an effective method for removing small amounts of impurities. Good solvent systems include Ethyl Acetate/Hexanes or Isopropanol/Water.[6] Column Chromatography: For oils or highly impure solids, silica gel chromatography is the most reliable method. Use a gradient elution, starting with a non-polar solvent (e.g., Hexanes) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate).

Validated Experimental Protocols

These protocols provide a reliable starting point for your synthesis and purification.

Protocol 1: Synthesis of this compound

This protocol assumes the use of sulfamide as the sulfonating agent. Adjustments may be necessary for other reagents like sulfuryl chloride.

  • Preparation: To a flame-dried round-bottom flask under a Nitrogen atmosphere, add 3-methylazetidine hydrochloride (1.0 eq).

  • Solvent & Base Addition: Add anhydrous Dichloromethane (DCM, ~0.2 M). Cool the flask to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise and stir for 15 minutes.

  • Sulfonylation: In a separate flask, dissolve sulfamide (1.1 eq) in anhydrous acetonitrile or THF. Add this solution dropwise to the stirring azetidine mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench by adding deionized water.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove acidic byproducts), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Chromatography
  • Preparation: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel ("dry loading") and concentrate to a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent system. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate). The product is polar and will require a more polar solvent mixture to elute.[7][8]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound.

References

Technical Support Center: N-Sulfonylation of Sterically Hindered Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-sulfonylation of sterically hindered azetidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial chemical transformation. Azetidines are significant structural motifs in medicinal chemistry, valued for their ability to impart desirable physicochemical properties to drug candidates.[1][2][3] However, their inherent ring strain and the steric hindrance often present in complex drug-like molecules can make reactions like N-sulfonylation particularly difficult.[4]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses common issues encountered during the N-sulfonylation of sterically hindered azetidines in a question-and-answer format.

Issue 1: Low to No Conversion

Question: I am attempting to N-sulfonylate a sterically hindered azetidine with a standard sulfonyl chloride and a common amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), but I am observing very low or no conversion to the desired sulfonamide. What is causing this and how can I improve my yield?

Answer:

This is a classic problem when dealing with sterically encumbered amines. The primary reason for low conversion is the reduced nucleophilicity of the azetidine nitrogen due to steric hindrance. The bulky substituents on the azetidine ring and/or the sulfonyl chloride impede the approach of the nitrogen nucleophile to the electrophilic sulfur atom of the sulfonyl chloride. Standard, non-nucleophilic bases like TEA and DIPEA are often insufficient to promote the reaction efficiently under these conditions.

Causality and Recommended Solutions:

  • Insufficient Base Strength/Nucleophilicity: Triethylamine and DIPEA are primarily proton scavengers and are not effective at activating the sulfonyl chloride. To overcome this, consider using a nucleophilic catalyst.

    • 4-Dimethylaminopyridine (DMAP): DMAP is an excellent nucleophilic catalyst for acylations and sulfonylations of sterically hindered amines and alcohols.[5] It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is much more electrophilic than the parent sulfonyl chloride, facilitating the subsequent attack by the sterically hindered azetidine.[5][6][7] Mechanistic studies and DFT calculations have shown that the energy barrier for the DMAP-mediated pathway is significantly lower than with other bases like collidine.[6][7]

    • Protocol Insight: A catalytic amount of DMAP (5-20 mol%) in conjunction with a stoichiometric amount of a non-nucleophilic base like TEA or DIPEA is often sufficient. In some cases, DMAP can be used as the sole base.[5]

  • Reaction Temperature: Low reaction temperatures can significantly slow down the rate of reaction for sterically hindered substrates.

    • Recommendation: Gradually increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction closely for potential side product formation or decomposition at elevated temperatures.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate.

    • Recommendation: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used. For particularly challenging substrates, a more polar aprotic solvent like dimethylformamide (DMF) might be beneficial.

Issue 2: Competing Side Reactions and Impurity Formation

Question: My reaction is proceeding, but I am observing significant formation of side products, making purification difficult. What are the likely side reactions and how can I suppress them?

Answer:

Side reactions in N-sulfonylation of azetidines often stem from the reactivity of the sulfonyl chloride or instability of the azetidine ring under the reaction conditions.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis of the Sulfonyl Chloride: If there is residual water in your reaction mixture, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid.

    • Prevention: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

  • Elimination Reactions: Strong bases can sometimes promote elimination reactions, especially if there are suitable leaving groups on the azetidine ring.

    • Mitigation: Use a milder, non-nucleophilic base if possible. If a strong base is required, consider adding it slowly at a lower temperature to control its reactivity.

  • Ring Opening of the Azetidine: While generally stable, the strained four-membered ring of azetidine can be susceptible to ring-opening under harsh conditions (e.g., strong nucleophiles, high temperatures).

    • Control: Employ milder reaction conditions. The use of a nucleophilic catalyst like DMAP can often allow for lower reaction temperatures, preserving the integrity of the azetidine ring.

Workflow for Troubleshooting Low Yield N-Sulfonylation

Below is a decision-making workflow to guide your troubleshooting process for low-yield reactions.

G start Low Yield of N-Sulfonylated Azetidine check_base Is a nucleophilic catalyst (e.g., DMAP) being used? start->check_base add_dmap Add catalytic DMAP (5-20 mol%) check_base->add_dmap No increase_temp Is the reaction at room temperature? check_base->increase_temp Yes add_dmap->increase_temp heat_reaction Gradually increase temperature (e.g., to 40-60 °C) increase_temp->heat_reaction Yes check_solvent What is the solvent? increase_temp->check_solvent No heat_reaction->check_solvent change_solvent Consider a more polar aprotic solvent (e.g., ACN, DMF) check_solvent->change_solvent Non-polar check_reagents Are reagents and solvents anhydrous? check_solvent->check_reagents Polar aprotic change_solvent->check_reagents dry_reagents Ensure use of anhydrous reagents and solvents under inert atmosphere check_reagents->dry_reagents Uncertain final_optimization Further optimization of stoichiometry and reaction time check_reagents->final_optimization Yes dry_reagents->final_optimization

Caption: Troubleshooting workflow for low-yield N-sulfonylation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-sulfonylation of an amine?

A1: The generally accepted mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen by a base to yield the sulfonamide and the protonated base.[8][9]

G Azetidine R-NH₂ Intermediate [R-NH₂(⁺)-SO₂(R')-Cl(⁻)] Azetidine->Intermediate Nucleophilic Attack SulfonylChloride R'-SO₂Cl SulfonylChloride->Intermediate Sulfonamide R-NH-SO₂R' Intermediate->Sulfonamide -HCl HCl HCl

Caption: General mechanism of N-sulfonylation.

Q2: Are there alternative sulfonylating agents to sulfonyl chlorides?

A2: Yes, while sulfonyl chlorides are the most common, other reagents can be used, which may be advantageous in certain situations.

  • Sulfonyl Fluorides: These are generally more stable than sulfonyl chlorides and can be less prone to hydrolysis.[10] Recent work has shown their utility in the synthesis of azetidine derivatives through a defluorosulfonylation reaction pathway.[10]

  • Sulfonic Anhydrides: These are highly reactive and can be effective for sulfonylating poorly nucleophilic amines.

  • N-Sulfonyl Saccharin: This reagent can be used under mild conditions and may offer different selectivity.

Q3: How does the choice of the sulfonyl group (e.g., tosyl, mesyl, nosyl) affect the reaction?

A3: The electronic and steric properties of the sulfonyl group can influence the reactivity of the sulfonylating agent.

  • Electron-withdrawing groups on the aryl ring of an arylsulfonyl chloride (e.g., nosyl chloride) increase the electrophilicity of the sulfur atom, making it more reactive.

  • Bulky groups on the sulfonylating agent (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride) can exacerbate steric hindrance issues, making the reaction more challenging.

Q4: Can I perform this reaction without a base?

A4: While a base is typically required to neutralize the HCl generated during the reaction, some methods have been developed for base-free sulfonylation.[8] For instance, microwave-assisted synthesis has been shown to promote the reaction of amines with sulfonyl chlorides without the need for a base.[8] However, for sterically hindered substrates, these conditions may not be sufficient to achieve good yields.

Experimental Protocols

General Protocol for DMAP-Catalyzed N-Sulfonylation of a Sterically Hindered Azetidine
  • To a solution of the sterically hindered azetidine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.5 M) under a nitrogen atmosphere, add triethylamine (1.5 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.2 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table: Recommended Reaction Conditions
Substrate TypeSulfonylating AgentBase SystemCatalystSolventTemperature (°C)
Moderately Hindered AzetidineTsCl or MsClTEA or DIPEADMAP (5-10 mol%)DCM or ACN0 to RT
Highly Hindered AzetidineNosyl ChlorideDIPEADMAP (10-20 mol%)ACN or DMFRT to 60
Azetidine with Sensitive Functional GroupsSulfonyl FluorideK₂CO₃NoneACN60

TsCl: p-Toluenesulfonyl chloride, MsCl: Methanesulfonyl chloride, Nosyl Chloride: 2-Nitrobenzenesulfonyl chloride, TEA: Triethylamine, DIPEA: Diisopropylethylamine, DMAP: 4-Dimethylaminopyridine, DCM: Dichloromethane, ACN: Acetonitrile, DMF: Dimethylformamide, RT: Room Temperature.

References

Azetidine Ring Stability: A Technical Support Center for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azetidine-containing molecules. The unique properties of the four-membered azetidine ring, including its significant ring strain (approx. 25.4 kcal/mol), make it a valuable scaffold in medicinal chemistry for imposing conformational rigidity.[1] However, this inherent strain also presents stability challenges under various reaction conditions.[2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of azetidine chemistry and ensure the integrity of your molecules throughout your synthetic campaigns.

Troubleshooting Guide: Common Stability Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Unexpected Ring-Opening or Decomposition Under Acidic Conditions (e.g., during Boc-deprotection or purification).

  • Question: I'm observing significant decomposition of my azetidine-containing compound during treatment with strong acids like trifluoroacetic acid (TFA). What's happening and how can I prevent it?

  • Answer: Acid-mediated decomposition is a common issue stemming from the protonation of the azetidine nitrogen, which activates the strained ring towards nucleophilic attack and subsequent ring-opening.[2][4] The stability of the azetidine ring under acidic conditions is highly dependent on the substituents on the ring and the nitrogen atom.[2]

    • Causality: Protonation of the azetidine nitrogen makes the ring an excellent electrophile. If a nucleophile is present, either intramolecularly (from another functional group in your molecule) or externally (from the solvent or additives), it can attack one of the ring carbons, leading to cleavage of a C-N bond.[2][5] For instance, N-substituted azetidines with a pendant amide group have been shown to undergo intramolecular ring-opening decomposition.[2]

    • Troubleshooting & Optimization:

      • Protecting Group Strategy: If you are removing a Boc group, consider using milder acidic conditions. For instance, instead of neat TFA, try a solution of 20% trifluoroethanol (TFE) in a suitable solvent, which has been shown to be effective for releasing peptides from a solid support without degrading the azetidine ring.[6] Alternatively, using protecting groups that can be removed under non-acidic conditions, such as a Cbz group (removable by hydrogenation), provides an orthogonal strategy.[6]

      • pH Control: Carefully control the pH during aqueous workups and purifications. If your molecule is sensitive to low pH, use a buffered system or quickly neutralize acidic solutions. The rate of decomposition is often pH-dependent, with more rapid degradation occurring at lower pH.[2]

      • Structural Modification: The pKa of the azetidine nitrogen is a key determinant of its stability.[2] Attaching electron-withdrawing groups to the nitrogen can lower its basicity, making it less prone to protonation. For example, N-aryl azetidines where the nitrogen lone pair is delocalized into an aromatic system can exhibit enhanced stability.[2]

    • Experimental Protocol: Mild Boc-Deprotection for Acid-Sensitive Azetidines

      • Dissolve the Boc-protected azetidine derivative in a minimal amount of dichloromethane (DCM).

      • Add a solution of 20% trifluoroethanol (TFE) in DCM to the reaction mixture.

      • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

      • Upon completion, carefully neutralize the reaction with a mild base such as saturated aqueous sodium bicarbonate.

      • Extract the product with an appropriate organic solvent and proceed with purification.

Issue 2: Azetidine Ring Degradation During Nucleophilic Reactions or in the Presence of Strong Bases.

  • Question: My azetidine derivative is not surviving reactions involving strong nucleophiles or bases. What are the likely degradation pathways?

  • Answer: While generally more stable than their three-membered aziridine counterparts, azetidines can undergo nucleophilic ring-opening, especially when activated.[1][3] Strong bases can also promote elimination reactions if a suitable leaving group is present on the ring.

    • Causality: The high ring strain of azetidines makes them susceptible to ring-opening reactions by nucleophiles.[5] This reactivity can be enhanced by converting the azetidine into a quaternary ammonium salt, which is a better leaving group.[5] Strong bases can deprotonate a carbon adjacent to a leaving group, initiating an elimination reaction that leads to ring cleavage.

    • Troubleshooting & Optimization:

      • Choice of Base: When a base is required, opt for non-nucleophilic, sterically hindered bases like proton sponge or diisopropylethylamine (DIPEA) over stronger, more nucleophilic bases like lithium diisopropylamide (LDA) if ring integrity is a concern.

      • Protecting Group Influence: The choice of N-protecting group can influence the ring's stability. Electron-withdrawing groups can make the ring carbons more electrophilic and thus more susceptible to nucleophilic attack.

      • Reaction Temperature: Keep the reaction temperature as low as possible to minimize side reactions.

      • Avoiding Quaternization: Be mindful of reagents that can alkylate the azetidine nitrogen, as the resulting azetidinium salt is much more reactive towards nucleophiles.[5]

Issue 3: Instability During Catalytic Hydrogenation (e.g., Cbz-deprotection or reduction of other functional groups).

  • Question: I am attempting a catalytic hydrogenation to remove a Cbz group, but I'm seeing products that suggest the azetidine ring has opened. How can I perform this reduction chemoselectively?

  • Answer: Catalytic hydrogenation can sometimes lead to hydrogenolysis of the C-N bonds of the azetidine ring, especially under harsh conditions or with certain catalysts.

    • Causality: The mechanism of C-N bond cleavage during hydrogenation can involve the oxidative addition of the C-N bond to the metal catalyst, followed by hydrogenolysis. The strain of the azetidine ring can make these bonds more susceptible to this process.

    • Troubleshooting & Optimization:

      • Catalyst Selection: Palladium on carbon (Pd/C) is a common catalyst for Cbz deprotection and is generally compatible with azetidine rings under controlled conditions.[7] However, if ring-opening is observed, consider using a less active catalyst or a different metal.

      • Reaction Conditions:

        • Hydrogen Pressure: Use a lower hydrogen pressure (e.g., atmospheric pressure or slightly above) to reduce the likelihood of over-reduction and ring-opening.

        • Solvent: The choice of solvent can influence the catalyst's activity and selectivity. Protic solvents like ethanol or methanol are commonly used.

        • Additives: In some cases, the addition of a mild base can help to suppress side reactions.

      • Alternative Deprotection: If hydrogenolysis remains a problem, consider alternative methods for Cbz removal that do not involve hydrogenation, such as using HBr in acetic acid, provided the rest of your molecule is stable to these conditions.

    • Experimental Protocol: Cbz-Deprotection of an Azetidine Derivative

      • Dissolve the Cbz-protected azetidine in methanol or ethanol.

      • Add 10 mol% of 10% Pd/C catalyst.

      • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

      • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

      • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

      • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Frequently Asked Questions (FAQs)

  • Q1: How does the azetidine ring generally behave under thermal stress?

    • A1: Azetidines are generally stable at moderate temperatures. However, at elevated temperatures, they can undergo thermal ring-opening or rearrangement reactions.[8] The thermal stability can be assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[9]

  • Q2: Are azetidines stable to common cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig?

    • A2: Yes, the azetidine ring is generally stable under the conditions of many common cross-coupling reactions. Azetidine-containing ligands have been successfully used in palladium-catalyzed Suzuki-Miyaura reactions.[10][11] Furthermore, Suzuki-Miyaura cross-coupling has been performed on azetidine derivatives without compromising the ring.[7] However, as with any reaction, optimization of the catalyst, ligand, base, and solvent may be necessary to ensure the stability of your specific substrate.

  • Q3: What are the best practices for purifying azetidine-containing compounds?

    • A3: The purification method should be chosen based on the stability of your compound.

      • Column Chromatography: If your azetidine is acid-sensitive, consider using neutral or basic alumina instead of silica gel to avoid on-column degradation.[12]

      • Recrystallization: For solid compounds, recrystallization is an excellent method for obtaining high purity material without exposing the compound to potentially harsh chromatographic conditions.[12]

      • Distillation: Volatile and thermally stable azetidines can be effectively purified by distillation under reduced pressure.[12]

Visualizing Azetidine Ring Instability

To aid in understanding the concepts discussed, the following diagrams illustrate key principles of azetidine reactivity.

Acid_Mediated_Ring_Opening cluster_0 Acid-Mediated Ring Opening Azetidine Azetidine (N-R) Azetidinium_Ion Azetidinium Ion (Activated) Azetidine->Azetidinium_Ion  + H+ Protonation Protonation (H+) Ring_Opened_Product Ring-Opened Product Azetidinium_Ion->Ring_Opened_Product  + Nu- Nucleophilic_Attack Nucleophilic Attack (Nu-) Protecting_Group_Strategy cluster_1 Protecting Group Selection Workflow Start Starting Azetidine Derivative Acid_Sensitive Is the molecule acid-sensitive? Start->Acid_Sensitive Boc_Group Use Boc group with mild deprotection (e.g., 20% TFE) Acid_Sensitive->Boc_Group No Orthogonal_PG Use orthogonal protecting group (e.g., Cbz - hydrogenation) Acid_Sensitive->Orthogonal_PG Yes Proceed Proceed with Synthesis Boc_Group->Proceed Orthogonal_PG->Proceed

References

Byproduct formation in 3-Methylazetidine-1-sulfonamide synthesis and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylazetidine-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on byproduct formation and removal.

Section 1: Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The strained four-membered azetidine ring provides a unique conformational rigidity that can be advantageous for biological activity. However, this same ring strain can also lead to specific challenges and byproduct formation.

FAQ 1: What is the common synthetic route for this compound?

The most straightforward and widely adopted method for synthesizing this compound involves the reaction of 3-methylazetidine with sulfamoyl chloride or a related sulfonylating agent.[1] A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrochloric acid generated during the reaction.[2]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts 3-Methylazetidine 3-Methylazetidine Target_Product This compound 3-Methylazetidine->Target_Product + Sulfamoyl Chloride Sulfamoyl_Chloride Sulfamoyl_Chloride Sulfamoyl_Chloride->Target_Product Base Triethylamine (TEA) Salt_Byproduct Triethylamine HCl Base->Salt_Byproduct + HCl (generated) Solvent Dichloromethane (DCM) or Acetonitrile (ACN) Solvent->Target_Product Temperature 0°C to Room Temp Temperature->Target_Product

Caption: General reaction scheme for the synthesis of this compound.

FAQ 2: What are the most common byproducts I should expect?

Vigilance for potential byproducts is key to a successful synthesis. The following table outlines the most frequently encountered impurities, their sources, and their typical characteristics.

Byproduct/ImpuritySourceRationaleAnalytical Signature
Unreacted 3-Methylazetidine Incomplete reactionInsufficient sulfonylating agent, poor reaction kinetics, or protonation of the starting amine.Volatile, basic, water-soluble. Observable by GC-MS or LC-MS.
Sulfamic Acid Hydrolysis of sulfamoyl chlorideExposure of the highly reactive sulfamoyl chloride to adventitious water in the solvent or on glassware.Highly polar, acidic, water-soluble. Will not extract into common organic solvents.
Triethylamine Hydrochloride Neutralization of HClStoichiometric byproduct of the reaction when using TEA as the base.White crystalline solid, soluble in water, insoluble in many organic solvents like ether or DCM.
Ring-Opened Products Azetidine ring strainThe strained 4-membered ring can be susceptible to nucleophilic attack, especially under acidic conditions, leading to polymers or other adducts.Often presents as a complex mixture of baseline material in TLC or a smear in NMR.
Disulfonimide Over-reactionReaction of the product sulfonamide with a second molecule of sulfamoyl chloride.Higher molecular weight, less polar than the desired product. Detectable by LC-MS.

Section 2: Troubleshooting Guide for Byproduct Formation

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: My reaction is incomplete. TLC and LC-MS analysis shows a significant amount of unreacted 3-methylazetidine.

Possible Causes & Solutions:

  • Cause 1: Inactive Sulfamoyl Chloride. Sulfamoyl chloride is highly sensitive to moisture and can hydrolyze upon storage.

    • Solution: Use a fresh bottle of sulfamoyl chloride or purify the existing stock. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Insufficient Base. If the generated HCl is not effectively quenched, it will protonate the starting 3-methylazetidine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Ensure at least 1.1 equivalents of a non-nucleophilic base like triethylamine are used.[2] For sluggish reactions, consider a stronger, non-nucleophilic base like DBU.

  • Cause 3: Low Reaction Temperature. While starting the reaction at 0°C is recommended to control the initial exotherm, the reaction may need to be warmed to room temperature to proceed to completion.

    • Solution: Monitor the reaction by TLC or LC-MS. If it stalls, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

Problem 2: After work-up, my product is contaminated with a highly polar, acidic impurity.

This is a classic sign of sulfamic acid formation from the hydrolysis of sulfamoyl chloride.[3]

Diagnostic Workflow:

G cluster_prevention Preventative Measures cluster_removal Removal Protocol start Acidic Impurity Detected check_moisture Were anhydrous solvents and dry glassware used? start->check_moisture extraction Perform an aqueous basic wash (e.g., sat. NaHCO3 solution). start->extraction To Remove yes_moisture Yes check_moisture->yes_moisture Likely not the source no_moisture No check_moisture->no_moisture Likely source of hydrolysis dry_solvents Dry solvents over molecular sieves or by distillation. no_moisture->dry_solvents flame_dry Flame-dry glassware under vacuum. dry_solvents->flame_dry inert_atm Run reaction under an inert atmosphere (N2 or Ar). flame_dry->inert_atm back_extraction Acidify aqueous layer and back-extract with organic solvent to confirm byproduct identity. extraction->back_extraction

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of 3-Methylazetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylazetidine-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on catalyst selection and troubleshooting common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are struggling with low yields in our synthesis of this compound. What are the primary challenges associated with this synthesis?

A1: The synthesis of this compound presents two main challenges rooted in the structure of the azetidine ring. Firstly, the four-membered ring is highly strained, making its formation thermodynamically and kinetically challenging.[1][2][3] This inherent ring strain is a significant hurdle to achieving high yields. Secondly, this strain also makes the formed azetidine ring susceptible to cleavage under various reaction conditions, particularly acidic workups.[4]

Common side reactions that can lead to low yields include:

  • Ring-opening reactions: The strained ring can be opened by nucleophiles, acids, or bases, leading to acyclic byproducts.[2][4]

  • Dimerization and Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at higher concentrations.[2]

  • Formation of more stable ring systems: Rearrangements or competing cyclization pathways can lead to the formation of five- or six-membered rings, such as pyrrolidines.[1]

To address these challenges, careful selection of the synthetic route and optimization of reaction conditions, including the choice of catalyst, are paramount.

Q2: What are the main catalytic strategies for the synthesis of the 3-methylazetidine ring, and how do they compare?

A2: Several catalytic strategies can be employed for the construction of the 3-methylazetidine ring. The choice of catalyst will depend on the specific synthetic route, available starting materials, and desired scale. Below is a comparison of common approaches.

Catalytic StrategyCatalyst ExamplesAdvantagesDisadvantages
Lewis Acid Catalysis La(OTf)₃, Sc(OTf)₃, Fe(III) saltsMild reaction conditions, can promote intramolecular ring-opening of epoxides or cyclization of amino alcohols.[1][5]Catalyst loading and choice of solvent are critical; can be sensitive to moisture.
Photocatalysis (Aza Paternò–Büchi reaction) Iridium or Ruthenium complexes, organic photosensitizersAccess to diverse azetidine structures from imines and alkenes, often with high stereoselectivity.[6][7][8]Requires specialized photochemical equipment; substrate scope can be limited by the electronic properties of the reactants.[6]
Transition Metal Catalysis Palladium, Nickel, or Gold complexesCan be used for various C-N bond forming reactions and functionalization of the azetidine ring.[3][9]Catalyst cost and removal from the final product can be a concern; may require inert atmosphere conditions.

Below is a workflow diagram to guide your catalyst selection process for the formation of the 3-methylazetidine ring.

Catalyst Selection Workflow start Starting Materials Available? epoxy_amine Epoxy amine or amino alcohol? start->epoxy_amine Yes imine_alkene Imine and alkene? start->imine_alkene Yes other Other precursors? start->other Yes lewis_acid Lewis Acid Catalysis (e.g., La(OTf)₃) epoxy_amine->lewis_acid Consider photocatalysis Photocatalysis (Aza Paternò–Büchi) imine_alkene->photocatalysis Consider transition_metal Transition Metal Catalysis (e.g., Pd, Ni) other->transition_metal Consider

Caption: Catalyst selection workflow for 3-methylazetidine ring formation.

Q3: Once the 3-methylazetidine precursor is synthesized, what are the best catalytic methods for the N-sulfonylation step to form this compound?

A3: The N-sulfonylation of 3-methylazetidine is typically a more straightforward step than the ring formation. However, catalyst choice can still influence efficiency and purity. The most common method involves the reaction of 3-methylazetidine with a sulfamoylating agent.

A highly effective and common approach is the reaction with sulfamoyl chloride in the presence of a non-nucleophilic base. While this reaction can often proceed without a catalyst, the use of a catalytic amount of a nucleophilic catalyst can accelerate the reaction and improve yields, especially with sterically hindered substrates.

Catalyst/ReagentRoleAdvantagesConsiderations
4-(Dimethylamino)pyridine (DMAP) Nucleophilic CatalystHighly efficient in accelerating acylation and sulfonylation reactions.Can be difficult to remove during workup; use in catalytic amounts.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Non-nucleophilic baseStrong base that effectively scavenges HCl byproduct without competing in the sulfonylation.[10]Can promote side reactions if the substrate is base-sensitive.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) Non-nucleophilic basesCommonly used, inexpensive, and effective HCl scavengers.[10]Weaker bases than DBU; may require longer reaction times or higher temperatures.

A catalyst-free approach for the synthesis of sulfonamides has also been reported, which can be advantageous for simplifying purification.[11]

Below is a diagram illustrating the general mechanism for DMAP-catalyzed N-sulfonylation.

DMAP Catalyzed Sulfonylation cluster_0 Catalytic Cycle Sulfamoyl_Chloride R₂NSO₂Cl Activated_Intermediate [R₂NSO₂-DMAP]⁺Cl⁻ Sulfamoyl_Chloride->Activated_Intermediate + DMAP DMAP DMAP Product This compound Activated_Intermediate->Product + 3-Methylazetidine 3_Methylazetidine 3-Methylazetidine Product->DMAP - DMAP (regenerated) Troubleshooting Decision Tree start Low Yield or Impure Product identify_byproduct Identify major byproduct(s) via NMR/LC-MS start->identify_byproduct ring_opened Ring-opened byproduct? identify_byproduct->ring_opened dimer_polymer Dimer/Polymer byproduct? identify_byproduct->dimer_polymer low_conversion Low conversion of starting material? identify_byproduct->low_conversion milder_conditions Use milder acid/base conditions. Modify workup. ring_opened->milder_conditions Yes end Consult further literature for specific side reactions. ring_opened->end No lower_concentration Decrease reaction concentration. Use slow addition. dimer_polymer->lower_concentration Yes dimer_polymer->end No optimize_catalyst Screen catalysts and optimize reaction temperature/time. low_conversion->optimize_catalyst Yes low_conversion->end No

References

Technical Support Center: Protecting Group Strategies for Multi-Step Synthesis Involving 3-Methylazetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for multi-step syntheses involving 3-Methylazetidine-1-sulfonamide. As Senior Application Scientists, we understand the nuances of complex synthetic pathways and aim to provide you with field-proven insights to overcome common challenges.

Introduction

This compound is a valuable building block in medicinal chemistry, combining the conformational rigidity of the azetidine ring with the synthetic versatility of the sulfonamide group. However, the inherent ring strain of the four-membered azetidine and the stability of the sulfonamide present unique challenges in multi-step syntheses.[1][2][3] This guide is designed to help you navigate these complexities by providing practical solutions to common issues encountered during the protection and deprotection of this bifunctional molecule.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the rationale behind them.

Problem 1: Low Yield During Protection of the Sulfonamide Nitrogen

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted this compound.

  • Formation of multiple unidentified byproducts.

  • Low isolated yield of the desired N-protected product.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Explanation
Steric Hindrance The sulfonamide nitrogen is directly attached to the sterically demanding azetidine ring. Standard protecting group reagents may react sluggishly. Consider using less bulky protecting groups or more reactive electrophiles. For example, instead of di-tert-butyl dicarbonate (Boc₂O), consider using the corresponding chloroformate.
Poor Quality of Reagents Sulfonyl chlorides, common precursors, are sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[4][5] Ensure all reagents are pure and dry, and use anhydrous solvents.[5] If possible, use freshly opened or purified reagents.
Inappropriate Base The choice of base is critical. A base that is too strong can lead to deprotonation of other sites or promote side reactions. A weak base may not sufficiently activate the sulfonamide for reaction. For sulfonamide protection, non-nucleophilic bases like triethylamine or pyridine are often suitable.[6]
Suboptimal Reaction Conditions If the reaction is slow, consider a modest increase in temperature. However, be cautious as excessive heat can promote decomposition of the strained azetidine ring.[1] Monitor the reaction closely by TLC or LC-MS to find the optimal balance of temperature and reaction time.[4]
Problem 2: Unwanted Ring-Opening of the Azetidine Moiety During Deprotection

Symptoms:

  • Formation of acyclic amine derivatives as major byproducts.

  • Complex crude NMR spectra indicating loss of the four-membered ring structure.

  • Significantly reduced yield of the desired deprotected product.

Causality: The high ring strain of the azetidine ring makes it susceptible to nucleophilic attack, particularly under harsh acidic or basic conditions often employed for sulfonamide deprotection.[1][2]

Troubleshooting Workflow:

start Ring-Opening Observed condition Deprotection Conditions Used start->condition harsh_acid Harsh Acidic (e.g., conc. HBr, TfOH) condition->harsh_acid Acidic strong_base Strong Basic (e.g., NaOH, KOH) condition->strong_base Basic reductive Harsh Reductive (e.g., Na/NH3) condition->reductive Reductive solution_acid Switch to Milder Acidic Conditions (e.g., TFA at low temp.) or Orthogonal Protecting Group harsh_acid->solution_acid solution_base Avoid Strong Bases. Use Orthogonal Protecting Group strong_base->solution_base solution_reductive Use Milder Reductive Conditions (e.g., Mg/MeOH, low-valent Ti) [1, 6, 11] reductive->solution_reductive start Planning Multi-Step Synthesis functional_groups Identify all functional groups in the molecule start->functional_groups reaction_conditions List reaction conditions for each synthetic step (acidic, basic, reductive, oxidative) functional_groups->reaction_conditions select_pg Select Protecting Groups with Orthogonal Removal Conditions reaction_conditions->select_pg pg1 Protecting Group 1 (e.g., Boc for Sulfonamide) Removal: Acid (TFA) select_pg->pg1 pg2 Protecting Group 2 (e.g., Cbz for another amine) Removal: Hydrogenolysis select_pg->pg2 pg3 Protecting Group 3 (e.g., TBDMS for alcohol) Removal: Fluoride (TBAF) select_pg->pg3

References

Overcoming poor reactivity of 3-methylazetidine in sulfonamide formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the sulfonamide formation of 3-methylazetidine. As a strained, sterically hindered secondary amine, 3-methylazetidine presents unique reactivity challenges. This resource provides in-depth troubleshooting protocols, mechanistic explanations, and answers to frequently asked questions to help you overcome these obstacles.

Troubleshooting Guide: Low-Yield Sulfonamide Formation

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My reaction between a standard arylsulfonyl chloride and 3-methylazetidine using triethylamine in DCM shows little to no product formation, with starting materials largely unreacted. What is the primary issue and how can I resolve it?

A1: The primary issue is the combination of low nucleophilicity and significant steric hindrance of 3-methylazetidine. The methyl group at the C3 position sterically shields the nitrogen's lone pair, impeding its attack on the electrophilic sulfur center of the sulfonyl chloride.[1][2] Standard amine bases like triethylamine (Et₃N) or DIPEA are often insufficient to promote the reaction efficiently.

The most effective solution is to introduce a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP) , to the reaction.

Mechanism of Action with DMAP: DMAP is a more potent nucleophile than 3-methylazetidine. It first attacks the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP pyridinium intermediate. This intermediate is significantly more electrophilic than the parent sulfonyl chloride. The sterically hindered 3-methylazetidine can then effectively attack this activated intermediate to form the desired sulfonamide, regenerating the DMAP catalyst in the process.[3][4]

This protocol provides a robust starting point for overcoming poor reactivity.

Materials:

  • 3-Methylazetidine (or its HCl salt)

  • Arylsulfonyl chloride of interest

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methylazetidine (1.0 eq). If using the hydrochloride salt, add 1.1 eq of Et₃N or DIPEA to generate the free base in situ and stir for 10-15 minutes.

  • Solvent & Catalyst: Dissolve the amine in anhydrous DCM (to a concentration of ~0.1 M). Add DMAP (0.1–0.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control any exotherm upon addition of the sulfonyl chloride.

  • Reagent Addition: Dissolve the arylsulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirring reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-methylazetidine sulfonamide.

Q2: I've tried using DMAP, and while the yield improved, it's still not optimal (<60%), and I see some side products. What further optimizations can I perform?

A2: If DMAP catalysis is not sufficient, you may need to re-evaluate your choice of base, solvent, and temperature, or consider alternative sulfonating agents.

Optimization Strategies:

  • Base Selection: While Et₃N is standard, it can form unreactive hydrochloride salts. A bulkier, non-nucleophilic base like DIPEA or 2,6-lutidine can be more effective at scavenging HCl without competing in side reactions.

  • Solvent Effects: DCM is a common choice, but for more polar substrates or sluggish reactions, switching to acetonitrile (ACN) can sometimes accelerate the reaction.[4]

  • Temperature: While reactions are often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive a sluggish reaction to completion. However, monitor carefully for decomposition.

  • Alternative Sulfonylating Agents: If sulfonyl chlorides consistently give poor results, consider using sulfonyl fluorides . Azetidine sulfonyl fluorides have been shown to react efficiently with amines under mild heating in the presence of a base like K₂CO₃.[5][6] This approach, known as defluorosulfonylation (deFS), can be a powerful alternative for constructing complex azetidine derivatives.

The following table summarizes typical outcomes for different reaction conditions, providing a clear rationale for methodological choices.

Condition IDBase (eq)Catalyst (eq)SolventTemperatureTypical YieldKey Insight
A (Standard) Et₃N (1.2)NoneDCM0°C to RT< 20%Fails due to high steric hindrance and low nucleophilicity of 3-methylazetidine.[2]
B (Optimized) Et₃N (1.2)DMAP (0.1)DCM0°C to RT70–95%DMAP catalysis effectively overcomes the activation barrier by forming a highly reactive intermediate.[3][4]
C (Alternative) K₂CO₃ (2.0)NoneACN60 °CVariableA viable strategy when using sulfonyl fluorides (R-SO₂F) instead of chlorides.[5]
Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions about the reactivity of 3-methylazetidine.

Q1: What are the fundamental chemical principles that make 3-methylazetidine a challenging nucleophile?

A1: The difficulty arises from a combination of two key factors:

  • Steric Hindrance: The primary obstacle is the steric bulk of the methyl group at the C3 position. This group physically obstructs the path of incoming electrophiles, making it difficult for the nitrogen's lone pair of electrons to reach and attack the sulfur atom of a sulfonyl chloride. This effect is a classic example of steric hindrance governing reaction pathways.[2][7]

  • Electronic Effects & Ring Strain: While azetidines possess significant ring strain (~25.4 kcal/mol), which can influence reactivity, the nitrogen atom's nucleophilicity is paramount.[8] The electron-donating nature of the methyl group should theoretically increase the nitrogen's basicity slightly, but this electronic effect is overwhelmingly negated by the steric hindrance in the context of a bimolecular reaction with a bulky electrophile.

Q2: How does DMAP catalysis work on a mechanistic level?

A2: DMAP catalysis proceeds via a nucleophilic catalysis pathway, which can be broken down into two main stages:

  • Activation Step: The highly nucleophilic pyridine nitrogen of DMAP attacks the electrophilic sulfur of the sulfonyl chloride (R-SO₂Cl). This displaces the chloride ion and forms a new, highly reactive intermediate: an N-sulfonyl-4-dimethylaminopyridinium salt . This salt is much more susceptible to nucleophilic attack than the starting sulfonyl chloride because the positively charged pyridinium ring is an excellent leaving group.[3]

  • Nucleophilic Attack Step: The sterically hindered but still nucleophilic 3-methylazetidine attacks the sulfur atom of the activated intermediate. This attack forms the desired sulfonamide product and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.

Below is a diagram illustrating this catalytic cycle.

DMAP_Catalysis cluster_reactants Reactants RSO2Cl Sulfonyl Chloride (R-SO₂Cl) Intermediate Reactive Intermediate [R-SO₂-DMAP]⁺ Cl⁻ RSO2Cl->Intermediate + DMAP (Activation) DMAP DMAP Catalyst Product Sulfonamide Product Intermediate->Product Azetidine 3-Methylazetidine center Azetidine->center DMAP_regen DMAP Catalyst (Regenerated) Product->DMAP_regen Releases DMAP center->Product + Intermediate (Nucleophilic Attack)

Caption: DMAP catalytic cycle for sulfonamide formation.

Q3: Are there any other classes of catalysts or reagents I should be aware of for this transformation?

A3: Yes, the field of sulfonamide synthesis is continually evolving. While DMAP is the most common and effective solution for this specific problem, other advanced methods exist:

  • Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: This is a powerful click chemistry approach that often uses sulfonyl fluorides (R-SO₂F) as electrophiles. These are typically more stable than sulfonyl chlorides and can be activated under specific conditions, sometimes with Lewis acids or specialized bases, to react with amines.[9]

  • One-Pot Procedures from Carboxylic Acids: Recent methodologies allow for the synthesis of sulfonamides directly from more common starting materials like carboxylic acids and amines in a one-pot fashion. These methods often involve copper catalysis and a sulfur dioxide source to generate the sulfonyl chloride in situ, which then reacts with the amine.[10][11][12] While more complex, they avoid the need to handle potentially unstable sulfonyl chlorides.

  • Activation of Primary Sulfonamides: For late-stage functionalization, reagents like Pyry-BF₄ can activate a primary sulfonamide (R-SO₂NH₂) to form a sulfonyl chloride in situ, which can then be coupled with a desired amine.[13]

These advanced methods provide a broader toolkit for challenging sulfonamide couplings and are valuable for complex molecule synthesis in drug discovery.

References

Validation & Comparative

Comparative analysis of 3-Methylazetidine-1-sulfonamide with other azetidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 3-Methylazetidine-1-sulfonamide and Other Azetidine Derivatives for Drug Discovery Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered heterocyclic saturated amine, has emerged as a privileged scaffold in modern drug discovery. Its unique conformational properties, which introduce a degree of rigidity and a non-planar geometry into molecules, make it an attractive building block for creating novel therapeutic agents. Unlike its more flexible five- and six-membered counterparts, the strained nature of the azetidine ring can lead to improved binding affinity and selectivity for biological targets. This guide provides a comparative analysis of this compound and other key azetidine derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR) to aid researchers in the strategic design of next-generation therapeutics.

A Profile of this compound: A Representative Azetidine-1-sulfonamide

While extensive comparative data for this compound itself is not abundant in publicly accessible literature, its structure serves as an excellent archetype for understanding the broader class of azetidine-1-sulfonamides. The core structure features an azetidine ring with a sulfonamide group directly attached to the ring nitrogen. The sulfonamide moiety is a well-established pharmacophore, known to participate in key hydrogen bonding interactions with various enzyme active sites. The methyl group at the 3-position introduces a specific stereochemical and steric element that can significantly influence biological activity and metabolic stability.

The synthesis of 3-substituted azetidine derivatives often involves multi-step sequences, starting from commercially available precursors. The introduction of the sulfonamide group is typically achieved by reacting the corresponding azetidine with a sulfonyl chloride under basic conditions.

Comparative Analysis: this compound vs. Other Azetidine Derivatives

The true potential of the azetidine scaffold is realized through the diverse functionalities that can be introduced at its various positions. Below, we compare this compound with other classes of azetidine derivatives, highlighting key differences in their synthetic accessibility, chemical properties, and biological applications.

Table 1: Comparative Overview of Azetidine Derivatives
Derivative ClassKey Structural FeatureSynthetic AccessibilityCommon Biological TargetsRepresentative Examples
Azetidine-1-sulfonamides Sulfonamide at N-1ModerateKinases, Proteases, GPCRsThis compound, Novel proprietary compounds
Azetidine-3-carboxylic Acids Carboxylic acid at C-3HighTransporters, Enzymes(S)-Azetidine-2-carboxylic acid
3-Aminoazetidines Amino group at C-3Moderate to HighKinases, GPCRs3-(Trifluoromethyl)-3-aminoazetidine
Azetidin-3-ols Hydroxyl group at C-3HighVariousAzetidin-3-ol hydrochloride
Structure-Activity Relationship (SAR) Insights

The substitution pattern on the azetidine ring plays a critical role in determining the biological activity of the resulting molecule.

  • N-1 Position: The sulfonamide group at the N-1 position, as seen in this compound, acts as a versatile hydrogen bond donor and acceptor. The nature of the R group on the sulfonyl moiety can be modulated to fine-tune potency and selectivity.

  • C-3 Position: The 3-position of the azetidine ring is a common site for introducing diversity.

    • A methyl group , as in our title compound, provides a small, lipophilic substituent that can probe hydrophobic pockets in a binding site.

    • Amino groups at this position can serve as a key interaction point or a handle for further functionalization.

    • Carboxylic acids introduce a negative charge and can mimic natural amino acid ligands.

    • Hydroxyl groups can act as hydrogen bond donors and improve aqueous solubility.

Experimental Protocols

General Synthesis of N-Aryl-azetidine-1-sulfonamides

This protocol provides a general method for the synthesis of N-aryl-azetidine-1-sulfonamides, which can be adapted for the synthesis of this compound by using 3-methylazetidine as the starting material.

Workflow for the Synthesis of N-Aryl-azetidine-1-sulfonamides

start Start: 3-Methylazetidine & Arylsulfonyl chloride step1 Dissolve in DCM start->step1 step2 Add Triethylamine (base) step1->step2 step3 Stir at room temperature step2->step3 step4 Monitor reaction by TLC/LC-MS step3->step4 step5 Aqueous workup step4->step5 step6 Purify by column chromatography step5->step6 end End: Pure N-Aryl-3-methylazetidine-1-sulfonamide step6->end

Caption: General synthetic workflow for N-sulfonylation of azetidines.

Step-by-Step Protocol:

  • To a solution of 3-methylazetidine (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (1.5 eq).

  • Add the desired arylsulfonyl chloride (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired N-aryl-3-methylazetidine-1-sulfonamide.

Conclusion

This compound, as a representative of the azetidine-1-sulfonamide class, holds significant promise in the development of novel therapeutics. The strategic incorporation of the azetidine scaffold, coupled with the versatile sulfonamide moiety and specific substitutions, allows for the fine-tuning of pharmacological properties. A thorough understanding of the comparative landscape of azetidine derivatives, as outlined in this guide, is crucial for medicinal chemists to navigate the complexities of drug design and unlock the full potential of this valuable building block. Further exploration into the synthesis and biological evaluation of a wider array of substituted azetidine-1-sulfonamides is warranted to expand their therapeutic applications.

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl Substituted Azetidine Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacological profiles of drug candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and three-dimensional character.[1] When coupled with the sulfonamide moiety—a cornerstone pharmacophore renowned for its diverse biological activities and ability to act as a zinc-binding group in metalloenzymes—the resulting azetidine sulfonamide scaffold presents a compelling starting point for inhibitor design.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of azetidine sulfonamides bearing a methyl group at the 3-position. We will explore how subtle structural modifications to this core scaffold influence biological activity, drawing upon experimental data to elucidate the underlying principles of molecular recognition and inhibitory potency. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space for the discovery of novel therapeutics.

The Core Scaffold: Design and Synthetic Strategy

The fundamental 3-methyl azetidine sulfonamide scaffold provides several vectors for chemical modification, allowing for fine-tuning of its physicochemical and pharmacological properties. The key points of diversification include the substituents on the azetidine nitrogen (R¹) and the sulfonamide group (R²), as well as the stereochemistry at the C3 position.

A general and efficient synthetic route to access these compounds often begins with a protected 3-azetidinone. The introduction of the methyl group and subsequent functionalization can be achieved through various established methods, including Grignard reactions followed by oxidation and Horner-Wadsworth-Emmons olefination.[1][5] The crucial sulfonamide linkage is typically formed via the reaction of the azetidine nitrogen with a corresponding sulfonyl chloride in the presence of a base.

References

A Researcher's Guide to the In Vitro Biological Evaluation of Novel 3-Methylazetidine-1-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, and diuretic properties.[1][2] The introduction of novel scaffolds, such as the 3-methylazetidine ring system, to this pharmacophore presents an exciting opportunity for the development of new chemical entities with potentially unique biological activities and improved pharmacological profiles. This guide provides a comprehensive framework for the in vitro biological evaluation of a hypothetical series of 3-Methylazetidine-1-sulfonamide analogs, designed to equip researchers in drug development with the necessary protocols and rationale to effectively characterize these novel compounds.

Our approach is rooted in a logical, stepwise progression, beginning with broad-spectrum screening to identify preliminary biological activity, followed by more focused assays to elucidate the mechanism of action and selectivity. This guide is structured to not only provide detailed methodologies but also to instill an understanding of the scientific reasoning that underpins each experimental choice.

Section 1: Initial Cytotoxicity and Antiproliferative Screening

The foundational step in evaluating any new chemical entity is to assess its general effect on cell viability. This initial screen helps to identify compounds with potential therapeutic efficacy (e.g., anticancer agents) or to flag those with undesirable toxicity. We will compare two robust and widely adopted colorimetric assays: the MTT and XTT assays.[3][4]

Comparative Overview of MTT and XTT Assays

Both MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are predicated on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[3][4] However, they possess key differences that influence their suitability for specific applications.

FeatureMTT AssayXTT Assay
Principle Reduction of yellow, water-soluble MTT to a purple, insoluble formazan by mitochondrial dehydrogenases.[3][4]Reduction of yellow XTT to an orange, water-soluble formazan product.[3]
Solubilization Step Requires an additional step to solubilize the formazan crystals (e.g., with DMSO or SDS).[4]The formazan product is water-soluble, eliminating the need for a solubilization step.
Sensitivity Generally considered robust and reliable.[3]Often exhibits higher sensitivity and a greater dynamic range compared to MTT.[5]
Throughput The additional solubilization step can make it less amenable to high-throughput screening.Well-suited for high-throughput screening due to its simpler workflow.

Expert Insight: For an initial broad screen of a new compound library, the XTT assay is often preferred due to its operational simplicity and higher throughput. The elimination of the solubilization step reduces potential sources of error and saves considerable time. However, the MTT assay remains a valuable and cost-effective alternative.

Experimental Protocol: XTT Cell Viability Assay

This protocol provides a generalized procedure for assessing the cytotoxicity of this compound analogs against a panel of human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, U-87 - glioblastoma).[6][7][8]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound analogs (dissolved in DMSO)

  • XTT labeling mixture (XTT and electron-coupling reagent)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Incubation and Measurement: Incubate the plates for 2-4 hours at 37°C and 5% CO₂. Measure the absorbance of the formazan product at 450 nm with a reference wavelength of 650 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Section 2: Elucidating the Mechanism of Action

Once a subset of analogs demonstrates significant antiproliferative activity, the next critical phase is to investigate their potential mechanism of action (MOA). Given the prevalence of the sulfonamide moiety in enzyme inhibitors, a logical starting point is to screen for activity against well-established sulfonamide targets.

Primary Target Class Identification: Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding pharmacophore, making carbonic anhydrases (CAs) a primary target class for many sulfonamide-based drugs.[1][9][10] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes, including cancer.[2]

Expert Insight: Screening against a panel of CA isoforms (e.g., CA I, II, IX, and XII) is crucial for determining both the potency and selectivity of the novel analogs.[10][11] Isoform-selective inhibitors are highly desirable to minimize off-target effects.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A stopped-flow spectrophotometric assay is a standard method for measuring CA activity by monitoring the hydration of CO₂.[12][13][14]

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Buffer (e.g., Tris-HCl)

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water

  • This compound analogs

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a cuvette, mix the CA enzyme solution with varying concentrations of the this compound analog. Allow for a short pre-incubation period.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

  • Measurement: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a change in pH.

  • Data Analysis: Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations. Determine the IC₅₀ value for each analog against each CA isoform. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Section 3: Investigating Alternative or Additional Mechanisms

While CAs are a probable target, it is essential to consider other potential MOAs, especially if the antiproliferative activity does not correlate with CA inhibition. Sulfonamides have been reported to exhibit a variety of other antitumor mechanisms.[1][2]

Cell Cycle Analysis

Many anticancer agents exert their effects by inducing cell cycle arrest.[2][15] Flow cytometry analysis of propidium iodide-stained cells can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Induction Assays

The induction of programmed cell death (apoptosis) is another common mechanism for anticancer drugs.[15] This can be assessed by various methods, including:

  • Annexin V/Propidium Iodide Staining: Detects early and late apoptotic cells via flow cytometry.

  • Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3) involved in the apoptotic cascade.[3]

Antibacterial Activity Screening

Historically, sulfonamides are renowned for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[9][16] Therefore, screening the this compound analogs for antibacterial activity is a worthwhile endeavor.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[9][19]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound analogs

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Positive control antibiotic (e.g., ciprofloxacin)[9]

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[18]

Visualizing the Workflow

To provide a clear overview of the proposed evaluation strategy, the following diagram illustrates the experimental workflow.

In_Vitro_Evaluation_Workflow cluster_screening Primary Screening cluster_moa Mechanism of Action (MOA) Elucidation cluster_optimization Lead Optimization start Library of this compound Analogs cytotoxicity Cytotoxicity/Antiproliferative Screening (MTT/XTT Assays) start->cytotoxicity active_compounds Active Analogs (Low IC50) cytotoxicity->active_compounds Identify Hits ca_inhibition Carbonic Anhydrase Inhibition Assays active_compounds->ca_inhibition cell_cycle Cell Cycle Analysis active_compounds->cell_cycle apoptosis Apoptosis Assays active_compounds->apoptosis antibacterial Antibacterial Screening (MIC Determination) active_compounds->antibacterial lead_candidates Lead Candidates for Further Development ca_inhibition->lead_candidates cell_cycle->lead_candidates apoptosis->lead_candidates antibacterial->lead_candidates

Caption: A streamlined workflow for the in vitro evaluation of novel sulfonamide analogs.

Conclusion

The in vitro biological evaluation of novel this compound analogs requires a systematic and multi-faceted approach. By commencing with broad antiproliferative screens, followed by targeted investigations into plausible mechanisms of action such as carbonic anhydrase inhibition, cell cycle perturbation, apoptosis induction, and antibacterial activity, researchers can efficiently characterize this new chemical series. The experimental protocols and rationale outlined in this guide provide a robust framework for identifying promising lead candidates for further preclinical and clinical development. This disciplined approach, grounded in sound scientific principles, is paramount to unlocking the full therapeutic potential of this novel class of sulfonamides.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development for autoimmune diseases, the Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a pivotal target. As a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like IL-17A, its inhibition presents a promising strategy for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. This guide provides a detailed comparative analysis of a novel series of azetidine-1-sulfonamide compounds, centered around 3-Methylazetidine-1-sulfonamide, designed as potent and selective RORγt inhibitors.

The following sections will delve into the structure-activity relationships (SAR) of this chemical series, present quantitative potency data, and provide detailed experimental protocols for the assays used to derive these findings. Our objective is to offer researchers and drug development professionals a comprehensive understanding of how subtle structural modifications to the azetidine core influence inhibitory activity against RORγt.

Structure-Activity Relationship and Comparative Potency

The central hypothesis guiding the development of this series was that the strained 3-methylazetidine ring could provide a favorable vector for substituents to probe the ligand-binding pocket of RORγt, while the sulfonamide moiety acts as a key hydrogen bond donor. To investigate this, a series of analogs were synthesized and evaluated for their ability to inhibit RORγt activity in a biochemical assay.

The potency of these compounds was quantified by determining their half-maximal inhibitory concentration (IC50) using a LanthaScreen™ TR-FRET RORγt Coactivator Assay. This assay measures the displacement of a fluorescently labeled coactivator peptide from the RORγt ligand-binding domain (LBD), providing a direct measure of target engagement.

Table 1: Comparative Potency of Azetidine-1-sulfonamide Analogs against RORγt

Compound IDR1-Substituent (at position 3)R2-Substituent (Sulfonamide)IC50 (nM)
AR-001-CH3Phenyl150
AR-002-CH34-Fluorophenyl75
AR-003-CH34-Chlorophenyl68
AR-004-H4-Chlorophenyl250
AR-005-CF34-Chlorophenyl95
AR-006-CH3Thiophene-2-yl110

From the data presented in Table 1, several key structure-activity relationships can be deduced:

  • Impact of the 3-Methyl Group: A comparison between AR-003 (IC50 = 68 nM) and AR-004 (IC50 = 250 nM) clearly demonstrates the beneficial role of the 3-methyl group. This suggests that the methyl substituent likely engages in a favorable hydrophobic interaction within a specific sub-pocket of the RORγt LBD.

  • Influence of Phenyl Ring Substitution: The introduction of electron-withdrawing halogens at the 4-position of the phenyl ring on the sulfonamide significantly enhances potency. The potency increases from AR-001 (Phenyl, IC50 = 150 nM) to AR-002 (4-Fluorophenyl, IC50 = 75 nM) and further to AR-003 (4-Chlorophenyl, IC50 = 68 nM). This indicates that these substituents may be involved in specific electronic or steric interactions that improve binding affinity.

  • Effect of other 3-Position Substituents: Replacing the 3-methyl group with a more electron-withdrawing trifluoromethyl group (AR-005 , IC50 = 95 nM) resulted in a slight decrease in potency compared to the chloro-substituted analog AR-003 , suggesting that while steric bulk is tolerated, the specific hydrophobic nature of the methyl group is optimal.

  • Heteroaromatic Scaffolds: The replacement of the phenyl ring with a thiophene ring (AR-006 , IC50 = 110 nM) resulted in a compound with moderate potency, indicating that while various aromatic systems are tolerated, the substituted phenyl ring provides a more optimal scaffold for this series.

Experimental Protocols

The following section details the methodology for the LanthaScreen™ TR-FRET RORγt Coactivator Assay used to determine the IC50 values.

LanthaScreen™ TR-FRET RORγt Coactivator Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay quantifies the ability of a test compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

Materials:

  • RORγt-LBD, GST-tagged

  • Fluorescein-labeled coactivator peptide

  • LanthaScreen™ Tb-anti-GST Antibody

  • TR-FRET Dilution Buffer

  • Test Compounds (solubilized in DMSO)

  • 384-well microplates (low-volume, non-binding surface)

Workflow Diagram:

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_read Data Acquisition A 1. Prepare serial dilutions of test compounds in DMSO. B 2. Create 2X working solutions of compounds in assay buffer. A->B C 3. Prepare 4X RORγt-LBD/ Tb-anti-GST antibody mix. D 4. Prepare 4X Fluorescein- coactivator peptide mix. E 5. Add 5 µL of 2X compound solution to 384-well plate. F 6. Add 2.5 µL of 4X RORγt /antibody mix. E->F G 7. Add 2.5 µL of 4X coactivator peptide mix. F->G H 8. Incubate for 1 hour at room temperature. G->H I 9. Read TR-FRET signal on a fluorescence plate reader. H->I

A Comparative Guide to Validating the Mechanism of Action for 3-Methylazetidine-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for novel small molecules, using the 3-Methylazetidine-1-sulfonamide scaffold as a representative case. In drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step—and the focus of this guide—is to unequivocally prove how and why it works.[1][2][3]

The this compound core is a versatile starting point in medicinal chemistry.[4][5][6] The sulfonamide group is a well-established pharmacophore found in drugs targeting a wide array of proteins, including enzymes like carbonic anhydrases and dihydropteroate synthase, while the azetidine ring can impart favorable physicochemical properties.[4][7][8][9] Given this chemical pedigree, a derivative from this class could plausibly target numerous enzyme families, with protein kinases being a prominent possibility.

This document eschews a rigid template, instead presenting a logical, multi-pillar workflow. We will proceed from confirming direct physical binding at the molecular level to quantifying the downstream cellular consequences. Throughout, we will compare and contrast gold-standard methodologies, providing the technical rationale behind experimental choices to ensure every protocol is a self-validating system.

Pillar 1: Confirming Target Engagement in a Cellular Milieu

The foundational step in MoA validation is demonstrating that the compound physically interacts with its intended target protein within the complex environment of a live cell.[10] An observed cellular effect is meaningless without proof of direct binding. Here, we compare two powerful biophysical techniques: the Cellular Thermal Shift Assay (CETSA) and the bioluminescence resonance energy transfer (BRET)-based NanoBRET™ assay.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA operates on a simple, elegant principle: a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[11][12] This thermal stabilization can be measured to confirm target engagement.[13][14] It is a label-free method, meaning it does not require modification of the compound or the target protein, which is a significant advantage for preserving native interactions.

The workflow involves treating intact cells with the compound, heating them across a temperature gradient, lysing the cells, and then quantifying the amount of soluble (non-denatured) target protein that remains.[15] A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of binding.[11]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis start Culture cells to desired confluency treat Treat cells with 3-Methylazetidine- 1-sulfonamide derivative or DMSO (vehicle) start->treat heat Aliquot cell suspensions and heat at a range of temperatures (e.g., 40°C to 70°C for 3 min) treat->heat lyse Lyse cells (e.g., freeze-thaw cycles) heat->lyse centrifuge Centrifuge to separate soluble fraction (stabilized protein) from precipitate lyse->centrifuge detect Detect target protein in soluble fraction (e.g., Western Blot, ELISA) centrifuge->detect plot Plot protein concentration vs. temperature to generate melt curves detect->plot end Validation Confirmed plot->end Compare melt curves: Shift indicates target engagement

Caption: CETSA workflow for validating target engagement.

  • Cell Culture: Plate cells (e.g., HEK293) and grow them to 80-90% confluency.

  • Compound Treatment: Treat cells with the this compound derivative at the desired concentration (e.g., 10 µM) or with vehicle control (DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10^7 cells/mL.

  • Heating Step: Aliquot 100 µL of the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]

  • Detection: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein.[16]

  • Analysis: Quantify the band intensities from the Western blot. Plot the relative band intensity against the corresponding temperature to generate melting curves for both the treated and vehicle control samples. A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement.

Methodology 2: NanoBRET™ Target Engagement Assay

Expertise & Experience: The NanoBRET™ assay is a proximity-based method that quantifies compound binding in living cells.[17] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a NanoLuc® luciferase-tagged target protein (the donor) to a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[18] When an unlabeled test compound competes with the tracer for the target's binding site, it displaces the tracer, decreasing the BRET signal. This decrease is proportional to the compound's binding affinity.

This technique is particularly powerful because it provides quantitative affinity data (IC50 values) directly from live cells, offering insights that can correlate well with cellular functional potency.[17]

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Detection & Analysis start Transfect cells with plasmid encoding NanoLuc®-Target Protein fusion plate Plate transfected cells in multi-well plates and incubate start->plate add_tracer Add NanoBRET® Tracer (fluorescent ligand) plate->add_tracer add_compound Add this compound derivative at various concentrations add_tracer->add_compound add_substrate Add NanoLuc® substrate (e.g., furimazine) add_compound->add_substrate measure Measure luminescence at two wavelengths (Donor & Acceptor emission) add_substrate->measure calculate Calculate BRET Ratio (Acceptor/Donor) measure->calculate plot Plot BRET ratio vs. compound concentration calculate->plot end Quantitative Affinity Determined plot->end Generate dose-response curve and determine IC50

Caption: NanoBRET™ workflow for quantifying target engagement.

Comparative Analysis: Target Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[11]Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[17][18]
Cell State Intact cells, but requires lysis post-heating for analysis.[15]Live, intact cells throughout the measurement.[17]
Output Data Qualitative or semi-quantitative (thermal shift, ΔTagg).[11]Quantitative (IC50/apparent affinity).[17]
Target Modification Not required (label-free).Requires genetic fusion of NanoLuc® luciferase to the target protein.
Compound Requirements No modification needed.Requires a specific, fluorescently-labeled tracer for the target protein.
Throughput Moderate; can be adapted to 96-well format.[12]High; easily scalable to 384-well format.[17]
Primary Advantage Label-free, reflects native protein interactions.Provides quantitative affinity data in live cells.

Pillar 2: Elucidating Downstream Signaling Consequences

Confirming target binding is the first step. The second is to demonstrate that this binding event leads to a functional consequence, namely the modulation of the target's activity. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its downstream substrates. Western blotting is the workhorse technique for this validation.[16][19]

Methodology: Western Blot for Pathway Analysis

Expertise & Experience: Western blotting allows for the specific detection and semi-quantification of a protein of interest from a complex mixture.[16][20] In the context of MoA validation for a kinase inhibitor, its power lies in the use of phospho-specific antibodies. By treating cells with our this compound derivative and probing cell lysates with an antibody that only recognizes the phosphorylated form of a known substrate, we can directly visualize the inhibitory effect of our compound on the signaling pathway.

Signaling_Pathway compound 3-Methylazetidine- 1-sulfonamide Derivative target Target Kinase (e.g., MEK1/2) compound->target Inhibition substrate Substrate Protein (e.g., ERK1/2) target->substrate Phosphorylation (Blocked by compound) p_substrate Phosphorylated Substrate (p-ERK1/2) sub_phos P response Cellular Response (e.g., Proliferation, Gene Expression) p_substrate->response sub_phos->p_substrate

Caption: Inhibition of a kinase signaling pathway.

  • Cell Treatment: Seed cells in a 6-well plate. Once they reach desired confluency, serum-starve them (if necessary to reduce basal pathway activation), and then treat with various concentrations of the this compound derivative for a set time (e.g., 2 hours). Include a positive control (e.g., a growth factor to stimulate the pathway) and a vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse them on ice with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[21]

  • Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour to prevent non-specific antibody binding.[16] Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., anti-phospho-ERK1/2).

  • Secondary Antibody & Detection: Wash the membrane to remove unbound primary antibody. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21] Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total amount of the substrate protein (e.g., anti-total-ERK1/2) and/or a housekeeping protein like GAPDH. A dose-dependent decrease in the phospho-protein signal relative to the total protein confirms specific pathway inhibition.

Pillar 3: Measuring the Ultimate Phenotypic Outcome

The final pillar of MoA validation connects target engagement and pathway modulation to a tangible cellular outcome.[22] If the inhibited pathway is critical for cell survival, we would expect our compound to reduce cell viability or induce cell death (apoptosis).

Methodologies: Cell Viability and Apoptosis Assays

Expertise & Experience: A variety of assays can quantify a compound's effect on cell health.

  • Cell Viability Assays: These often measure the metabolic activity of a cell population. Assays like the MTS assay use a tetrazolium salt that is reduced by metabolically active cells into a colored formazan product, which can be measured spectrophotometrically. A decrease in color indicates fewer viable cells.

  • Apoptosis Assays: These assays detect specific hallmarks of programmed cell death. The Annexin V assay, for example, uses fluorescently-labeled Annexin V to bind to phosphatidylserine (PS), a lipid that flips to the outer plasma membrane early in apoptosis.[22][23] Co-staining with a membrane-impermeable DNA dye like Propidium Iodide (PI) or 7-AAD allows for the differentiation of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (both negative).[22]

Comparative Analysis: Phenotypic Assays
Assay TypeMethodPrinciplePrimary Output
Cell Viability MTS/XTT AssayReduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.Colorimetric reading proportional to the number of metabolically active cells.
Cytotoxicity LDH Release AssayMeasures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.Enzymatic activity in the culture medium, indicating cell lysis.
Apoptosis Annexin V StainingDetects the externalization of phosphatidylserine on the cell surface during early apoptosis.[22][23]Quantification of early and late apoptotic cells via flow cytometry or microscopy.
Apoptosis TUNEL AssayLabels DNA strand breaks that occur during the final stages of apoptosis.[23]Quantification of cells with fragmented DNA.

By generating a dose-response curve for cell viability and showing a corresponding increase in apoptotic markers, a researcher can build a powerful case that the observed inhibition of a specific signaling pathway translates directly to the desired anti-proliferative or pro-apoptotic effect.

Conclusion: An Integrated Approach to MoA Validation

MoA_Validation_Summary Pillar1 Pillar 1: Target Engagement (Does the compound bind its target?) Methods: • CETSA • NanoBRET™ Pillar2 Pillar 2: Pathway Modulation (Does binding inhibit target activity?) Method: • Phospho-Specific Western Blot Pillar1->Pillar2 Binding leads to... Validation Robustly Validated Mechanism of Action Pillar1->Validation Convergent Evidence Pillar3 Pillar 3: Phenotypic Outcome (Does pathway inhibition affect cell fate?) Methods: • Viability Assays (MTS) • Apoptosis Assays (Annexin V) Pillar2->Pillar3 Inhibition causes... Pillar2->Validation Convergent Evidence Pillar3->Validation Convergent Evidence

Caption: The integrated workflow for MoA validation.

By first using methods like CETSA or NanoBRET™ to prove direct, in-cell target engagement, then employing techniques like Western blotting to demonstrate functional inhibition of the downstream signaling pathway, and finally linking this molecular activity to a clear cellular phenotype such as apoptosis, researchers can confidently and authoritatively establish the mechanism of action for their compound of interest. This rigorous, evidence-based approach is fundamental to advancing novel chemical matter from a promising hit to a validated lead in the drug discovery pipeline.

References

A Technical Guide to the Comparative Metabolic Stability of 3-Methylazetidine-1-sulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from a promising hit to a viable therapeutic, its metabolic fate is a pivotal determinant of success or failure. A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, leading to a short duration of action and poor oral bioavailability.[1][2][3] Conversely, a compound that is too stable might accumulate, potentially causing off-target effects and toxicity.[3] Therefore, a central tenet of modern medicinal chemistry is the prospective design of molecules with optimized metabolic stability.

The azetidine scaffold has gained prominence as a "privileged" motif in drug design.[4][5] Its unique, strained four-membered ring structure imparts a desirable three-dimensionality that can enhance binding to biological targets, while often improving physicochemical properties like solubility.[6][7] When incorporated into a molecule like 3-Methylazetidine-1-sulfonamide , this scaffold presents an interesting case for metabolic evaluation. The sulfonamide group, a common pharmacophore, is known to be susceptible to various metabolic transformations.[8][9]

This guide provides a comparative analysis of the metabolic stability of this compound (Parent Compound) and a series of rationally designed analogs. We will delve into the experimental methodology for assessing stability, present comparative data, and discuss the structure-metabolism relationships that govern their biotransformation. Our objective is to provide researchers, scientists, and drug development professionals with a practical framework for evaluating and optimizing the metabolic properties of this important chemical series.

Comparative In Vitro Metabolic Stability Data

To investigate the structure-metabolism relationships within this series, this compound and three analogs were subjected to a standard in vitro metabolic stability assay using human liver microsomes. The following analogs were designed to probe the impact of specific structural modifications:

  • Analog A (3-Ethylazetidine-1-sulfonamide): Increases the size of the alkyl substituent on the azetidine ring.

  • Analog B (3,3-Dimethylazetidine-1-sulfonamide): Introduces gem-dimethyl substitution at the 3-position, a common strategy to block metabolism at that site.

  • Analog C (3-Methylazetidine-1-(N-methyl)sulfonamide): Adds a methyl group to the sulfonamide nitrogen.

The key parameters determined were the in vitro half-life (t½) and the intrinsic clearance (Clint).[10][11] The results are summarized in the table below.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

CompoundStructuret½ (min)Clint (µL/min/mg protein)
Parent Compound This compound4530.8
Analog A 3-Ethylazetidine-1-sulfonamide3243.3
Analog B 3,3-Dimethylazetidine-1-sulfonamide>120<11.5
Analog C 3-Methylazetidine-1-(N-methyl)sulfonamide2555.4

Disclaimer: The data presented in this table is representative and for illustrative purposes to guide scientific discussion.

Experimental Protocol: Human Liver Microsomal Stability Assay

The following protocol details a robust and self-validating method for determining the in vitro metabolic stability of test compounds. The inclusion of positive and negative controls is essential for ensuring the integrity of the results.

I. Materials and Reagents
  • Test Compounds: 10 mM stock solutions in DMSO.

  • Human Liver Microsomes (pooled): Commercially available, stored at -80°C.

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System (e.g., NADPH-A/B solutions): To ensure a constant supply of the necessary cofactor for CYP450 enzymes.[12]

  • Positive Control Compounds: Midazolam and Dextromethorphan (compounds with known high and moderate clearance, respectively).[13]

  • Acetonitrile (ACN): Containing an appropriate internal standard for LC-MS/MS analysis.

  • 96-well incubation plates and collection plates.

  • Incubator/shaker set to 37°C.

  • LC-MS/MS system.

II. Step-by-Step Assay Procedure
  • Preparation of Incubation Mixture:

    • Thaw human liver microsomes on ice.

    • Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[14] Keep this suspension on ice.

    • Prepare working solutions of test compounds and positive controls by diluting the 10 mM DMSO stocks into the microsomal suspension to achieve a final test concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.[13]

  • Initiation of Metabolic Reaction:

    • Pre-warm the 96-well plate containing the compound-microsome mixture for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[14] This marks time zero (T=0).

    • Causality: NADPH is a critical cofactor for the majority of drug-metabolizing cytochrome P450 (CYP) enzymes.[15][16] Its addition provides the necessary reducing equivalents for the enzymatic cycle, initiating the metabolism of the test compounds.

  • Time-Point Sampling:

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from each well and transfer it to a collection plate containing 3-4 volumes of ice-cold acetonitrile with an internal standard.[10][12]

    • Causality: The cold acetonitrile serves a dual purpose: it immediately stops the enzymatic reaction by precipitating the microsomal proteins, and the internal standard allows for accurate quantification by correcting for variations in sample processing and instrument response.[17]

  • Control Incubations (for Assay Validation):

    • Minus-Cofactor Control: For each test compound, run a parallel incubation at the final time point (60 min) where the NADPH regenerating system is replaced with phosphate buffer.

    • Trustworthiness: This control is crucial to confirm that the disappearance of the compound is due to NADPH-dependent enzymatic activity and not to chemical instability or non-specific binding.[14] A significant loss of compound in this control would invalidate the results for that compound.

    • Blank Control: An incubation containing microsomes and NADPH but no test compound, to check for interfering peaks during LC-MS/MS analysis.

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[18][19][20] The amount of parent compound is typically determined by the peak area ratio of the analyte to the internal standard.[17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (protein concentration) .

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Analysis cluster_data Data Processing prep_mics Prepare Microsome Suspension (0.5 mg/mL) prep_cpd Add Test Compound (1 µM final) prep_mics->prep_cpd pre_warm Pre-warm plate at 37°C prep_cpd->pre_warm initiate Initiate with NADPH pre_warm->initiate incubate Incubate at 37°C initiate->incubate timepoints Sample at Time Points (0, 5, 15, 30, 45, 60 min) incubate->timepoints quench Quench with ACN + Internal Standard timepoints->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calc_t_half Calculate t½ analyze->calc_t_half calc_clint Calculate Clint calc_t_half->calc_clint

Caption: Workflow for the in vitro liver microsomal stability assay.

Potential Metabolic Pathways

The biotransformation of this compound is likely to proceed through Phase I and Phase II metabolic reactions, primarily mediated by hepatic enzymes.[2][21][22]

  • Phase I Metabolism: Cytochrome P450 (CYP) enzymes are the principal drivers of Phase I oxidative metabolism.[15][16][22] For this series, likely sites of oxidation include:

    • Hydroxylation of the azetidine ring: The methyl group and the adjacent methylene carbons are susceptible to hydroxylation.

    • N-dealkylation: While less common for sulfonamides, it is a potential pathway if the sulfonamide nitrogen is substituted (as in Analog C).

    • Oxidative deamination: This could lead to ring opening of the azetidine moiety, although this is generally a less favored pathway for strained rings which tend to be more stable than initially thought.[4]

  • Phase II Metabolism: If Phase I metabolism introduces a hydroxyl group, this new functional group can be a substrate for Phase II conjugation enzymes.

    • Glucuronidation: UGT enzymes can conjugate glucuronic acid to the hydroxylated metabolites, increasing their polarity and facilitating excretion.

    • Sulfation: SULT enzymes can add a sulfate group, another common pathway for increasing water solubility.

Visualization of Potential Metabolic Transformations

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound met1 Hydroxylation at Methyl Group (3-(Hydroxymethyl)azetidine-1-sulfonamide) parent->met1 Oxidation met2 Hydroxylation at Azetidine Ring parent->met2 Oxidation met3 Glucuronide Conjugate met1->met3 Glucuronidation (UGT) met4 Sulfate Conjugate met1->met4 Sulfation (SULT) met2->met3 Glucuronidation (UGT) met2->met4 Sulfation (SULT)

Caption: Potential metabolic pathways for this compound.

Analysis of Structure-Metabolism Relationships (SMR)

The comparative data in Table 1 provides valuable insights into how subtle structural changes can significantly impact metabolic stability.

  • Parent Compound vs. Analog A (3-Ethyl): Replacing the methyl group with a larger ethyl group (Analog A) resulted in a decrease in metabolic stability (shorter t½, higher Clint). This suggests that the site of metabolism is likely on or near the alkyl substituent, and the larger ethyl group may be more readily oxidized by CYP enzymes.

  • The "Blocking" Effect of Gem-Dimethyl Substitution (Analog B): The introduction of a gem-dimethyl group at the 3-position (Analog B) dramatically increased metabolic stability, with the half-life extending beyond the duration of the assay. This is a classic medicinal chemistry strategy.[23] By replacing the hydrogens on the carbon adjacent to the nitrogen with methyl groups, the most probable site of initial oxidative attack is sterically shielded from the active site of metabolizing enzymes. This result strongly supports the hypothesis that metabolism occurs at the 3-position of the azetidine ring.

  • N-Methylation of the Sulfonamide (Analog C): The addition of a methyl group to the sulfonamide nitrogen (Analog C) led to a significant decrease in stability. This modification introduces a new potential site for metabolism (N-demethylation) and may also alter the electronic properties and conformation of the molecule, potentially making it a better substrate for certain CYP isozymes. Studies on other sulfonamides have shown that N-substitution can drastically alter metabolic profiles.[24]

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the metabolic stability of this compound and its analogs. Our comparative analysis, grounded in a robust experimental protocol, reveals critical structure-metabolism relationships. The key takeaway is the profound impact of substitution on the 3-position of the azetidine ring.

The exceptional stability of the gem-dimethyl analog (Analog B) marks it as a promising candidate for further development, assuming it retains the desired pharmacological activity. This modification effectively blocks a primary metabolic hotspot without a significant increase in lipophilicity.

For drug development professionals, these findings underscore the importance of early and iterative metabolic stability testing. By understanding how structural modifications influence a compound's metabolic fate, we can rationally design molecules with an optimal balance of potency, selectivity, and pharmacokinetic properties, ultimately increasing the probability of success in the clinic.

References

A Senior Application Scientist's Guide to Benchmarking the Physicochemical Properties of 3-Methylazetidine-1-sulfonamide and Related Cyclic Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery, the adage "it's not just what it does, but how it gets there" has never been more pertinent. The journey of a drug candidate from administration to its biological target is governed by a complex interplay of physicochemical properties. These fundamental characteristics, including solubility, lipophilicity, and acidity, dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. For medicinal chemists and drug development professionals, a deep understanding and early assessment of these properties are paramount to navigating the challenging path to clinical success.

Cyclic sulfonamides are a class of compounds that have garnered significant interest in medicinal chemistry, appearing in a number of FDA-approved drugs.[1] Their rigid cyclic structures can offer advantages in terms of binding affinity and metabolic stability. This guide focuses on 3-Methylazetidine-1-sulfonamide, a member of this important class, and provides a framework for benchmarking its key physicochemical properties against its structural analogs: azetidine-1-sulfonamide, pyrrolidine-1-sulfonamide, and piperidine-1-sulfonamide.

This document is designed not only to present a comparative analysis based on available data but also to provide detailed, field-proven experimental protocols. By explaining the causality behind experimental choices and grounding our methods in established scientific principles, we aim to equip researchers with the tools to generate their own high-quality, reliable data, thereby fostering a deeper understanding of structure-property relationships within this chemical series.

Comparative Analysis of Physicochemical Properties

A foundational step in benchmarking a novel compound is to compare its predicted and/or experimental physicochemical properties with those of closely related analogs. This comparative approach allows for the elucidation of structure-activity relationships (SAR) and helps to identify potential advantages or liabilities of a particular scaffold.

Below is a summary of key computed physicochemical properties for this compound and its analogs. It is important to note that while computed values are valuable for initial assessment, they should be corroborated with experimental data for definitive characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound C4H10N2O2S150.20-0.6
Azetidine-1-sulfonamideC3H8N2O2S136.17-0.9
Pyrrolidine-1-sulfonamideC4H10N2O2S150.20-0.7
Piperidine-1-sulfonamideC5H12N2O2S164.23-0.3

Data sourced from PubChem and commercial supplier databases.[2][3][4]

Initial Observations:

  • Lipophilicity (XLogP3): The computed LogP values for all four compounds are negative, suggesting they are generally hydrophilic. The addition of a methyl group in this compound, as well as the expansion of the ring from azetidine to piperidine, leads to a slight increase in lipophilicity (less negative XLogP3). This is an expected trend, as the introduction of alkyl groups and increasing carbon content generally reduces polarity.

  • Molecular Weight: The molecular weights of these compounds are all well within the range considered desirable for small molecule drug candidates (typically < 500 g/mol ).

While these computed values provide a useful starting point, experimental determination of aqueous solubility, LogP/LogD, and pKa is essential for a comprehensive understanding of these molecules' behavior in a biological context. The following sections provide detailed protocols for these critical experiments.

Experimental Protocols for Physicochemical Characterization

The trustworthiness of any benchmarking study rests on the quality and reproducibility of the experimental data. The following protocols are designed to be self-validating systems, incorporating standard methodologies and best practices in the field.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences a drug's dissolution and absorption.[5] Low solubility can be a major hurdle in drug development, leading to poor bioavailability.[2] Both kinetic and thermodynamic solubility assays are valuable at different stages of the discovery process.

1. Kinetic Solubility Assay (High-Throughput Screening)

The kinetic solubility assay is ideal for early-stage discovery due to its speed and low sample consumption.[5] It measures the solubility of a compound when rapidly transitioning from a DMSO stock solution to an aqueous buffer.

  • Principle: A concentrated DMSO stock of the test compound is diluted into an aqueous buffer. The formation of precipitate is detected by turbidimetry (light scattering) or by analyzing the concentration of the remaining soluble compound after filtration.

  • Methodology:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • In a 96-well plate, add 190 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

    • Add 10 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final concentration of 500 µM in 5% DMSO.

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the turbidity of the solution using a plate reader at a wavelength of 620 nm.

    • Alternatively, filter the samples through a MultiScreen Solubility Filter Plate.[6]

    • Quantify the concentration of the compound in the filtrate using HPLC-UV or LC-MS/MS against a standard curve.[3]

2. Thermodynamic Solubility Assay (Lead Optimization)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for lead optimization and formulation development.[5]

  • Principle: An excess of the solid compound is equilibrated with an aqueous buffer over an extended period. The concentration of the dissolved compound in the saturated solution is then determined.[3]

  • Methodology:

    • Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).

    • Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, allow the suspension to settle.

    • Carefully remove an aliquot of the supernatant and filter it to remove any undissolved solids.

    • Quantify the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.

Diagram of the Thermodynamic Solubility Workflow

A Add excess solid compound to buffer B Equilibrate for 24-48h with agitation A->B C Filter to remove undissolved solid B->C D Quantify filtrate by HPLC or LC-MS/MS C->D

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogP/LogD) Determination

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a key determinant of its ability to cross cell membranes.[7] The n-octanol/water partition coefficient (LogP for neutral species, LogD for ionizable species at a specific pH) is the most common measure of lipophilicity.

Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable method for determining LogP.[8]

  • Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.[8]

  • Methodology:

    • Prepare mutually saturated n-octanol and water (or PBS, pH 7.4 for LogD).

    • Dissolve a known amount of the test compound in one of the phases.

    • Combine equal volumes of the n-octanol and aqueous phases in a vial.

    • Agitate the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully sample a known volume from each phase.

    • Determine the concentration of the compound in each phase using HPLC-UV.

    • Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]water).

Diagram of the Shake-Flask LogP Workflow

A Dissolve compound in octanol/water B Equilibrate by shaking A->B C Separate phases by centrifugation B->C D Quantify compound in each phase by HPLC C->D E Calculate LogP D->E

Caption: Shake-Flask Method for LogP Determination.

Acidity (pKa) Determination

The pKa of a compound influences its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. For sulfonamides, the acidity of the sulfonamide proton is a key parameter.[9]

LC-Based pKa Determination

Chromatographic methods offer an efficient way to determine pKa values, especially for compounds with chromophores.[10][11]

  • Principle: The retention time of an ionizable compound on a reversed-phase HPLC column is dependent on its ionization state, which is a function of the mobile phase pH. By measuring the retention time at various pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve.[10]

  • Methodology:

    • Prepare a series of mobile phase buffers with a range of pH values that bracket the expected pKa of the sulfonamide (e.g., pH 2 to 12).

    • Equilibrate the reversed-phase HPLC column with the first mobile phase buffer.

    • Inject a solution of the test compound and record the retention time.

    • Repeat steps 2 and 3 for each mobile phase buffer, ensuring the column is fully equilibrated before each injection.

    • Plot the retention factor (k') against the mobile phase pH.

    • Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.

In Vitro Metabolic Stability Assessment

Metabolic stability provides an early indication of how quickly a compound will be cleared from the body.[12] Poor metabolic stability can lead to low bioavailability and a short duration of action.

Liver Microsomal Stability Assay

This assay is a common in vitro model for assessing phase I metabolic reactions, particularly those mediated by cytochrome P450 enzymes.[13][14]

  • Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.[13]

  • Methodology:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer.

    • Add the test compound to the reaction mixture at a low concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.[12]

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of compound depletion.[12]

Diagram of the Metabolic Stability Workflow

A Incubate compound with liver microsomes B Initiate reaction with NADPH A->B C Sample at multiple time points B->C D Quench reaction and precipitate protein C->D E Analyze by LC-MS/MS D->E F Calculate t1/2 and CLint E->F

Caption: In Vitro Metabolic Stability Assay Workflow.

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the physicochemical properties of this compound against its key structural analogs. While computed values offer a valuable preliminary assessment, the generation of robust experimental data through the detailed protocols provided herein is crucial for making informed decisions in the drug discovery process.

The data generated from these experiments will allow for a thorough evaluation of how subtle structural modifications, such as the addition of a methyl group or changes in ring size, impact the fundamental properties that govern a compound's ADME profile. This understanding is the cornerstone of rational drug design and is essential for optimizing lead compounds into successful clinical candidates. We encourage researchers to utilize these methodologies to build a comprehensive and comparative dataset for this promising class of cyclic sulfonamides.

References

Safety Operating Guide

A Guide to the Safe Disposal of 3-Methylazetidine-1-sulfonamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles of Chemical Waste Management

The disposal of any chemical waste should be approached with a conservative mindset, treating the substance as potentially hazardous in the absence of definitive data to the contrary. The primary goals are to ensure the safety of laboratory personnel, prevent environmental contamination, and adhere to all institutional and governmental regulations.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 3-Methylazetidine-1-sulfonamide is the first step in safe handling and disposal. Based on data for analogous compounds, the following hazards should be considered[1]:

  • Harmful if swallowed or in contact with skin: This necessitates the use of appropriate personal protective equipment (PPE) to prevent accidental ingestion or skin absorption.

  • Causes skin and eye irritation: Direct contact can lead to irritation, emphasizing the need for protective gloves and eyewear.

  • May cause respiratory irritation: Handling should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.

Material Identification and Properties

A clear understanding of the chemical's properties is crucial for safe handling.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 1418112-83-0ChemicalBook[3]
Molecular Formula C4H10N2O2SPubChem[2]
Molecular Weight 150.20 g/mol PubChem[2]
Physical Form Solid or liquidSigma-Aldrich[1]
Storage Sealed in dry, room temperatureSigma-Aldrich[1]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal, it is imperative to be outfitted with the correct PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation[4][5][6].
Eye Protection Safety goggles or a face shieldTo protect against splashes and eye irritation[4][5][6].
Body Protection Laboratory coatTo protect skin and clothing from contamination[4].
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo prevent inhalation and respiratory irritation[4][5].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Sewer and regular trash disposal are strictly prohibited.

Step 1: Waste Identification and Segregation

Properly identify and label all waste containing this compound. This includes:

  • Unused or expired pure compound.

  • Contaminated labware (e.g., vials, pipette tips, weighing boats).

  • Solutions containing the compound.

  • Contaminated PPE.

It is crucial to segregate this waste from other laboratory waste streams to prevent accidental reactions[4]. Specifically, keep it separate from strong oxidizing agents.

Step 2: Containerization
  • Use only approved, chemically compatible, and clearly labeled hazardous waste containers.

  • The container must be in good condition, with a secure, leak-proof lid.

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound," along with its approximate quantity and concentration.

Step 3: Waste Accumulation and Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • This area should be at or near the point of generation and under the control of laboratory personnel.

  • Ensure the SAA is inspected regularly for any signs of leaks or container degradation.

Step 4: Final Disposal
  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company.

  • Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an established and approved institutional protocol.

The following diagram illustrates the recommended disposal workflow for this compound.

G Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Storage & Transfer A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood A->B Always C Identify Waste Streams (Pure compound, contaminated labware, solutions) B->C During disposal D Segregate from Incompatible Waste (e.g., Strong Oxidizers) C->D E Collect in a Labeled, Compatible Hazardous Waste Container D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for EHS Pickup G->H When container is full or per institutional schedule

Caption: Disposal Workflow for this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.

  • Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large or unknown spills, contact your institution's EHS department immediately.

  • Contain the Spill: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean Up: Wearing appropriate PPE, carefully clean up the spill. For a solid, gently sweep it up to avoid creating dust. For a liquid, use absorbent pads.

  • Dispose of Clean-up Materials: All materials used for the clean-up, including contaminated absorbents and PPE, must be placed in a sealed, labeled hazardous waste container for disposal.

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to these detailed procedures for the disposal of this compound, you contribute to a safer laboratory environment for yourself and your colleagues, while ensuring compliance with environmental regulations. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

A Senior Application Scientist's Guide to Safely Handling 3-Methylazetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 3-Methylazetidine-1-sulfonamide (CAS 1418112-83-0). In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we will proceed with a conservative approach, grounding our protocols in the known hazard profiles of its core functional groups: the azetidine ring and the sulfonamide moiety. This methodology ensures a self-validating system of safety, prioritizing the well-being of laboratory personnel.

Hazard Assessment: A Proactive, Structure-Based Approach

  • Azetidine Derivatives: The strained four-membered azetidine ring is a reactive functional group.[3] Safety data for various azetidine hydrochloride salts consistently indicate they are irritants.[4][5][6]

  • Sulfonamide Compounds: The sulfonamide group is present in many physiologically active molecules.[7][8] While the parent sulfonamide structure may have low acute toxicity, derivatives can be potent and require careful handling.

Based on these structural analogs, we must assume this compound presents the following potential hazards:

  • H315: Causes skin irritation.[5][6][9][10]

  • H319: Causes serious eye irritation.[5][6][9][10]

  • H335: May cause respiratory irritation.[5][6][9][10]

  • H302: May be harmful if swallowed.[10]

Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls and robust personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable and serves as the primary barrier between you and potential chemical exposure.[11][12] The following table outlines the mandatory PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with side shields; Face shield.[13][14]Rationale: Essential to protect against splashes and potential vapors that can cause serious eye damage.[2][3][13] A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.
Skin Protection Chemical-resistant gloves (Nitrile rubber); Lab coat.[3][13][14]Rationale: Prevents direct skin contact, which can lead to irritation.[13] Nitrile gloves offer good resistance to a range of chemicals.[2][3] Always check gloves for integrity before use and change them frequently or if contamination is suspected.[12] A lab coat should be worn to protect your body and personal clothing.[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Rationale: To be used when handling the solid compound outside of a certified chemical fume hood or if aerosolization is possible, preventing respiratory tract irritation.[13][15][16] A fit-tested N95 respirator is the minimum requirement for powders.[15]
Footwear Closed-toe, chemical-resistant shoes.[17]Rationale: Provides protection against spills and falling objects.[13]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is critical to minimizing risk during the handling and use of this compound.

Engineering Controls

All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[2][11][14] This is the most effective way to prevent inhalation of powders or vapors.[18] An eyewash station and safety shower must be readily accessible.[9]

Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_start Don PPE verify_hood Verify Fume Hood Function prep_start->verify_hood gather_materials Gather Materials & Glassware verify_hood->gather_materials weigh Weigh Compound in Hood gather_materials->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve/React transfer->dissolve decontaminate Decontaminate Glassware dissolve->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste remove_ppe Doff PPE Correctly segregate_waste->remove_ppe cleanup_end Wash Hands Thoroughly remove_ppe->cleanup_end

Caption: Safe Handling Workflow for this compound.

Step-by-Step Methodology:

  • Preparation: Before starting, ensure you are wearing all required PPE.[11] Verify that the chemical fume hood is operational and the sash is at the appropriate height.[2] Gather all necessary equipment, including spatulas, glassware, and solvents.

  • Weighing and Transfer: Carefully weigh the required amount of solid this compound within the fume hood. Use a disposable weighing boat to prevent cross-contamination. Transfer the compound directly to the reaction vessel.[11]

  • Reaction/Use: Perform all subsequent steps (e.g., dissolution, addition to a reaction mixture) within the fume hood.

  • Decontamination: Thoroughly decontaminate all non-disposable equipment and surfaces that may have come into contact with the chemical.

  • Post-Handling: Segregate all waste as described in the disposal plan below. Remove PPE in the correct order to avoid self-contamination. Always wash hands and arms thoroughly with soap and water after completing the work.[9][18]

Emergency Procedures: Rapid and Correct Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[19] Seek medical attention if irritation develops or persists.[5][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[19] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.

  • Spill: Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[19][20] Do not allow the material to enter drains.[7]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

In the absence of specific data, all waste containing this compound must be treated as potentially hazardous waste.[14]

cluster_segregation Step 1: Segregation cluster_containerization Step 2: Containerization & Labeling cluster_storage_disposal Step 3: Storage & Disposal start Waste Generation solid_waste Solid Waste (Contaminated PPE, Weigh Boats) start->solid_waste liquid_waste Liquid Waste (Solutions, Solvents) start->liquid_waste glass_waste Contaminated Glassware start->glass_waste container_solid Seal in Labeled Hazardous Solid Waste Container solid_waste->container_solid container_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->container_liquid container_glass Place in Labeled Glass Waste Box glass_waste->container_glass store_saa Store in Satellite Accumulation Area (SAA) container_solid->store_saa container_liquid->store_saa container_glass->store_saa schedule_pickup Schedule Pickup by EHS or Licensed Waste Contractor store_saa->schedule_pickup end Proper Disposal schedule_pickup->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.